molecular formula C12H14O3 B1504026 Chroman-3-carboxylic acid ethyl ester CAS No. 615560-16-2

Chroman-3-carboxylic acid ethyl ester

Cat. No.: B1504026
CAS No.: 615560-16-2
M. Wt: 206.24 g/mol
InChI Key: SQYALKOLMLAHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chroman-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chroman-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3,4-dihydro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-14-12(13)10-7-9-5-3-4-6-11(9)15-8-10/h3-6,10H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYALKOLMLAHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696333
Record name Ethyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615560-16-2
Record name Ethyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Chroman-3-carboxylic acid ethyl ester" synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Chroman-3-carboxylic acid ethyl ester

Introduction: The Chroman Scaffold as a Privileged Structure

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone in medicinal chemistry and natural product synthesis. Its rigid, bicyclic structure is a "privileged scaffold," frequently appearing in molecules with significant biological activity, including anti-inflammatory, antioxidant, and anticancer properties.[1] Derivatives of chroman are integral to the development of novel therapeutic agents.[2][3] Within this class, Chroman-3-carboxylic acid ethyl ester stands out as a versatile and crucial synthetic intermediate. Its ester functionality at the C3 position provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures for drug discovery programs. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this key building block.

Part 1: Synthesis Methodologies

The synthesis of chroman-3-carboxylic acid ethyl ester can be approached through several strategic routes. The choice of method often depends on the desired scale, stereochemical requirements, and available starting materials. We will explore the most robust and widely adopted methodology: the reduction of a coumarin precursor.

Primary Synthetic Route: Knoevenagel Condensation Followed by Selective Reduction

This highly reliable two-step sequence is the most common approach. It begins with the formation of a coumarin ring system, which is subsequently reduced to the target chroman structure. The causality behind this strategy lies in the efficiency of the initial condensation and the well-established methods for selectively reducing the α,β-unsaturated double bond of the coumarin core.

Step 1: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

The precursor, ethyl coumarin-3-carboxylate, is synthesized via the Knoevenagel condensation.[4][5][6] This reaction involves the base-catalyzed condensation of a salicylaldehyde derivative with an active methylene compound, in this case, diethyl malonate.

Mechanism Rationale: The Knoevenagel condensation is an effective C-C bond-forming reaction. A base, such as piperidine, deprotonates diethyl malonate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of salicylaldehyde. Subsequent intramolecular transesterification and dehydration lead to the formation of the stable, conjugated coumarin ring system.

Knoevenagel Condensation Workflow cluster_0 Step 1: Precursor Synthesis Start Salicylaldehyde + Diethyl Malonate Reaction1 Knoevenagel Condensation Reflux Start->Reaction1 Catalyst Piperidine (catalyst) Ethanol (solvent) Catalyst->Reaction1 Product1 Ethyl 2-oxo-2H-chromene-3-carboxylate (Ethyl coumarin-3-carboxylate) Reaction1->Product1

Caption: Workflow for Knoevenagel Condensation.

Step 2: Selective Reduction to Ethyl Chroman-3-carboxylate

With the coumarin precursor in hand, the next critical step is the selective reduction of the C3-C4 double bond without affecting the ester or the aromatic ring. Sodium borohydride (NaBH₄) in an alcoholic solvent is a commonly used and effective reagent for this transformation.[4][7]

Mechanism Rationale: This reaction proceeds via a conjugate addition (or 1,4-addition) of a hydride ion from the reducing agent to the α,β-unsaturated system of the coumarin. The resulting enolate is then protonated by the solvent to yield the saturated chroman ring. The milder nature of NaBH₄ compared to other hydrides like LiAlH₄ is crucial for preserving the ester functional group.

Reduction Workflow cluster_1 Step 2: Reduction to Chroman Start2 Ethyl 2-oxo-2H-chromene-3-carboxylate Reaction2 Conjugate Addition (Reduction) Start2->Reaction2 Reagent Sodium Borohydride (NaBH₄) Ethanol (solvent) Reagent->Reaction2 Purification Work-up & Column Chromatography Reaction2->Purification FinalProduct Ethyl Chroman-3-carboxylate Purification->FinalProduct

Caption: Workflow for Selective Reduction.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust procedure for the synthesis and purification. Each step is designed to be monitored, and the final characterization serves as the ultimate validation of the protocol's success.

Part A: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

  • To a 100 mL round-bottom flask, add salicylaldehyde (5.0 g, 40.9 mmol) and diethyl malonate (7.2 g, 45.0 mmol) in 50 mL of absolute ethanol.

  • Add piperidine (0.5 mL) as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath. A crystalline solid will precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the crude ethyl coumarin-3-carboxylate. The product is often pure enough for the next step.

Part B: Synthesis of Ethyl Chroman-3-carboxylate

  • In a 250 mL round-bottom flask, dissolve the crude ethyl coumarin-3-carboxylate (6.0 g, 27.5 mmol) in 100 mL of ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.1 g, 55.0 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~5-6) to neutralize excess NaBH₄.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

Part C: Purification

  • The crude residue is purified by flash column chromatography on silica gel.[8]

  • A gradient elution system, typically starting with 5% ethyl acetate in hexanes and gradually increasing to 15% ethyl acetate in hexanes, is effective.

  • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield Ethyl Chroman-3-carboxylic acid ethyl ester as a clear oil or low-melting solid.

Part 2: Comprehensive Characterization

Thorough characterization is essential to confirm the structure, purity, and identity of the synthesized compound. A combination of spectroscopic and analytical techniques provides a complete and unambiguous profile.

Spectroscopic Analysis

The following data represent the expected spectroscopic signatures for Ethyl Chroman-3-carboxylate.

Technique Expected Data / Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.00-7.00 (m, 4H, Ar-H), 4.40-4.20 (m, 2H, O-CH₂-CH₃), 4.20-4.00 (m, 2H, C2-H₂), 3.20-3.00 (m, 1H, C3-H), 2.95-2.75 (m, 2H, C4-H₂), 1.30 (t, 3H, O-CH₂-CH₃).[9]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 172.0 (C=O, ester), 155.0 (Ar C-O), 130.0-117.0 (Ar-C), 65.0 (O-CH₂), 61.0 (C2), 45.0 (C3), 25.0 (C4), 14.2 (CH₃).[9][10]
IR Spectroscopy (KBr/Neat)ν (cm⁻¹): ~2980 (C-H aliphatic), ~1735 (C=O ester stretch), ~1600, 1480 (C=C aromatic), ~1220 (C-O stretch).[11][12][13]
Mass Spectrometry (EI)m/z: 206.24 [M]⁺, corresponding to the molecular formula C₁₂H₁₄O₃.[11][14]
Crystallographic Analysis

Single-Crystal X-ray Diffraction: For obtaining an unambiguous, three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard.[15][16] While obtaining suitable crystals of an oil can be challenging, this technique provides definitive proof of atomic connectivity and stereochemistry, which is invaluable, especially if chiral synthesis methods are employed.[17][18] The analysis of chroman derivatives by X-ray crystallography confirms the puckered conformation of the dihydropyran ring and the precise orientation of the substituent at the C3 position.[17]

Conclusion

This guide has detailed a reliable and field-proven methodology for the synthesis of Chroman-3-carboxylic acid ethyl ester via a Knoevenagel condensation and subsequent selective reduction. The causality behind each synthetic step and the importance of a multi-faceted characterization approach have been emphasized to ensure scientific integrity. The provided protocols and characterization data serve as a robust framework for researchers and scientists. As a key building block, mastery of the synthesis and characterization of Chroman-3-carboxylic acid ethyl ester empowers drug development professionals to explore novel chemical space and accelerate the discovery of next-generation therapeutics.

References

  • ResearchGate. Proposed mechanism of the chroman formation reaction. Available at: [Link]

  • PubMed. An X-ray crystallographic study of the nonsteroidal contraceptive agent centchroman. Available at: [Link]

  • National Institutes of Health. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. Available at: [Link]

  • PubChem. ethyl 2-oxo-2H-chromene-3-carboxylate. Available at: [Link]

  • Royal Society of Chemistry. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Available at: [Link]

  • ResearchGate. An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Available at: [Link]

  • MDPI. (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Available at: [Link]

  • ACG Publications. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Available at: [Link]

  • ResearchGate. (PDF) Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Available at: [Link]

  • NIST WebBook. Ethyl 3-coumarincarboxylate. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of chromans and flavanes. Available at: [Link]

  • Asian Journal of Chemistry. Green Synthesis and Characterization of 3-Carboxycoumarin and Ethylcoumarin-3-carboxylate via Knoevenagel Condensation. Available at: [Link]

  • National Institutes of Health. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]

  • Chemistry Stack Exchange. Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Available at: [Link]

  • NIST WebBook. Ethyl 3-coumarincarboxylate. Available at: [Link]

  • ResearchGate. Synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate. Available at: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. Available at: [Link]

  • Semantic Scholar. Ethyl Coumarin‐3‐carboxylate: Synthesis and Chemical Properties. Available at: [Link]

  • Chegg.com. Solved HNMR of ethyl-3-coumarincarboxylate In the attached. Available at: [Link]

  • NIST WebBook. Ethyl 3-coumarincarboxylate. Available at: [Link]

  • PubMed Central. Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Available at: [Link]

  • ResearchGate. A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones | Request PDF. Available at: [Link]

  • Global Thesis. Asymmetric Synthesis Of Chroman Derivatives By Chiral Secondary Amine Catalysts. Available at: [Link]

  • ACS Publications. An X-ray Crystallographic Study of the Nonsteroidal Contraceptive Agent Centchroman | Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.
  • PubMed. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors. Available at: [Link]

  • National Institutes of Health. X-Ray Crystallography of Chemical Compounds. Available at: [Link]

  • IUCrData. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Available at: [Link]

  • Wikipedia. X-ray crystallography. Available at: [Link]

Sources

Physicochemical properties of ethyl chroman-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl Chroman-3-carboxylate and its Unsaturated Analogue

Introduction

The chroman and coumarin scaffolds are privileged heterocyclic systems that form the core of numerous natural products and synthetic compounds with significant applications in medicinal chemistry and materials science. Ethyl chroman-3-carboxylate and its unsaturated counterpart, ethyl coumarin-3-carboxylate, are key intermediates in organic synthesis. While both share a benzopyran core, the saturation in the pyran ring of the chroman derivative fundamentally alters its physicochemical properties compared to the conjugated, planar system of the coumarin.

This guide provides a comprehensive analysis of the physicochemical properties of ethyl chroman-3-carboxylate. Due to the limited availability of detailed experimental data for this specific saturated compound in public literature, we will first present its known identifiers. Subsequently, we will conduct an in-depth examination of the closely related and extensively studied ethyl coumarin-3-carboxylate (also known as ethyl 2-oxo-2H-chromene-3-carboxylate). This comparative approach allows us to leverage a wealth of existing data to provide researchers with a robust foundational understanding, enabling them to infer properties and design experimental strategies for the less-documented chroman derivative.

Ethyl Chroman-3-carboxylate: An Overview

Ethyl chroman-3-carboxylate (CAS 615560-16-2) is the saturated derivative of the more common coumarin analogue.[1] Its structure lacks the C3-C4 double bond, resulting in a non-planar, more flexible dihydropyran ring. This structural change significantly impacts its electronic and spectroscopic properties. Currently, detailed experimental data on its physicochemical properties such as melting point, boiling point, and comprehensive spectroscopic analyses are not widely published.

Core Compound Identifiers:

Property Value Source
Chemical Name Ethyl chroman-3-carboxylate -
CAS Number 615560-16-2 [1]
Molecular Formula C₁₂H₁₄O₃ [1]
Molecular Weight 206.24 g/mol Calculated

| Purity | Typically ≥97% |[1] |

The primary utility of this compound lies in its role as a synthetic building block, where the chroman framework is desired for the development of novel bioactive molecules. Its synthesis can be envisioned through the reduction of the corresponding coumarin precursor.

Ethyl Coumarin-3-carboxylate: A Comprehensive Profile

Ethyl coumarin-3-carboxylate (CAS 1846-76-0) is a well-characterized compound that serves as a cornerstone for the synthesis of a vast array of coumarin derivatives.[2][3] Its rigid, planar structure and electron-deficient pyrone ring dictate its reactivity and physical properties.

Core Molecular & Physical Properties

The physical properties of ethyl coumarin-3-carboxylate are well-documented, reflecting its stable crystalline nature.

PropertyValueSource(s)
Synonyms Ethyl 2-oxo-2H-chromene-3-carboxylate, 3-Carbethoxycoumarin[4][5]
CAS Number 1846-76-0[5][6]
Molecular Formula C₁₂H₁₀O₄[5][6]
Molecular Weight 218.21 g/mol [6]
Appearance White to almost white powder or crystals[7]
Melting Point 92-94 °C[6][7][8]
Boiling Point ~378 °C (estimated)[8]
Solubility Soluble in DMSO, Chloroform[7][9][10]
Density ~1.289 g/cm³ (estimated)[8]
Spectroscopic & Spectrometric Analysis

Spectroscopic analysis is fundamental to the structural confirmation of ethyl coumarin-3-carboxylate. The conjugated system of the coumarin ring gives rise to distinct spectral features.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹³C NMR (in CDCl₃): The spectrum typically shows signals for the ethyl group carbons around 14.19 ppm (CH₃) and 61.94 ppm (CH₂).[11] The aromatic and vinyl carbons resonate in the 116-149 ppm region, while the carbonyl carbons of the ester and lactone appear further downfield, around 155-157 ppm.[11]

  • ¹H NMR: The proton spectrum is characterized by a triplet and a quartet for the ethyl ester group. The aromatic protons appear as a multiplet in the aromatic region, and a distinctive singlet for the C4 proton is observed at a downfield position due to the influence of the adjacent oxygen and carbonyl group.[12]

2.2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups. The spectrum is dominated by strong absorption bands corresponding to the two carbonyl groups.

  • ν(C=O) Lactone: ~1745 cm⁻¹

  • ν(C=O) Ester: ~1795 cm⁻¹[9]

  • ν(C=C) Aromatic/Vinyl: 1600-1620 cm⁻¹[9]

2.2.3. Mass Spectrometry (MS) Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) at m/z = 218, corresponding to the molecular weight of the compound.[4][5] Fragmentation patterns often involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

2.2.4. UV-Visible Spectroscopy The extended π-conjugated system of the coumarin ring results in strong UV absorption. In dichloromethane, the maximum absorbance (λmax) is observed at 334 nm.[7]

Chemical Properties & Reactivity

Ethyl coumarin-3-carboxylate is a versatile synthetic intermediate, with reactivity centered on the coumarin ring and the ester functional group.[2][3]

  • Reactions at the Coumarin Ring: The electron-withdrawing nature of the carbonyl and ester groups makes the C4 position susceptible to nucleophilic attack, such as Michael additions.[3] The C3-C4 double bond can also participate in cycloaddition reactions.[3]

  • Reactions at the Ester Group: The ethyl ester can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, or amidation with primary amines to form coumarin-3-carboxamides.[3]

  • Ring-Opening Reactions: Under certain conditions, such as reaction with hydrazine hydrate, the lactone ring can be opened.[13]

Reactivity_of_Ethyl_Coumarin_3_Carboxylate main Ethyl Coumarin-3-carboxylate hydrolysis Coumarin-3-carboxylic Acid main->hydrolysis  H₃O⁺ / Δ amidation Coumarin-3-carboxamides main->amidation  R-NH₂ michael Michael Adducts (at C4) main->michael  Nucleophiles cyclo Cycloaddition Products main->cyclo  Dienes/Dipoles ring_opening Ring-Opened Products (e.g., salicylaldehyde azine) main->ring_opening  N₂H₄·H₂O Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Salicylaldehyde + Diethyl Malonate reaction Knoevenagel Condensation reactants->reaction crude_product Crude Product reaction->crude_product purification Recrystallization or Column Chromatography crude_product->purification pure_product Pure Product purification->pure_product analysis Spectroscopic Analysis (NMR, IR, MS) pure_product->analysis final_structure Confirmed Structure analysis->final_structure

Sources

A Spectroscopic Guide to Chroman-3-carboxylic acid ethyl ester: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectral data for Chroman-3-carboxylic acid ethyl ester. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of chemical structure and spectroscopic theory. The insights herein are based on established spectral characteristics of the chroman core and ethyl ester functionalities, providing a robust framework for the identification and characterization of this and related molecules.

Molecular Structure and Spectroscopic Implications

Chroman-3-carboxylic acid ethyl ester (Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ) is a heterocyclic compound featuring a chroman nucleus substituted at the 3-position with an ethyl carboxylate group. The chroman system consists of a dihydropyran ring fused to a benzene ring. This architecture presents several key features for spectroscopic analysis:

  • Aromatic System: A 1,2-disubstituted benzene ring whose protons and carbons provide distinct signals.

  • Saturated Heterocycle: A six-membered ring containing an ether linkage and three chiral or prochiral centers (C2, C3, C4). The non-planar, half-chair conformation of this ring leads to diastereotopic protons at C2 and C4.

  • Chiral Center: The C3 position is a stereocenter, influencing the magnetic environment of adjacent protons.

  • Ester Functional Group: An ethyl ester group with characteristic carbonyl (C=O) and C-O bonds that are strong absorbers in IR spectroscopy and influence adjacent nuclei in NMR.

These features combine to produce a unique spectral fingerprint, which we will deconstruct in the following sections.

Figure 2. Predicted EI-MS Fragmentation Pathway M Chroman-3-COOEt (M⁺˙) m/z = 206 F161 Acylium Ion [M - OEt]⁺ m/z = 161 M->F161 - •OCH₂CH₃ F133_A [M - COOEt]⁺ m/z = 133 M->F133_A - •COOEt F134 RDA Fragment [C₉H₁₀O]⁺˙ m/z = 134 M->F134 RDA F133_B [161 - CO]⁺ m/z = 133 F161->F133_B - CO

Caption: Key fragmentation steps for Chroman-3-carboxylic acid ethyl ester in EI-MS.

Standard Operating Protocol: A Workflow for Spectroscopic Analysis

To ensure data integrity and reproducibility, a systematic workflow is essential. The following protocol outlines a self-validating approach to the spectroscopic characterization of a novel compound like Chroman-3-carboxylic acid ethyl ester.

Figure 3. General Workflow for Spectroscopic Analysis cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_interp 3. Data Integration & Validation Prep Purified Compound (>95% Purity) MS High-Resolution MS (Determine Formula) Prep->MS Accurate Mass IR FT-IR (ATR) (Identify Functional Groups) Prep->IR Functional Groups NMR1D 1D NMR (¹H, ¹³C) (Initial Structure) Prep->NMR1D Basic Skeleton Interp Synthesize All Data MS->Interp IR->Interp NMR2D 2D NMR (COSY, HSQC) (Confirm Connectivity) NMR1D->NMR2D Detailed Connectivity NMR2D->Interp Validation Structure Validation (Consistency Check) Interp->Validation Report Final Report Validation->Report

Caption: A standardized workflow ensures robust and verifiable structural elucidation.

Step-by-Step Protocol:

  • Purity Assessment: Ensure the sample is of high purity (>95%) using chromatography (HPLC, GC) to avoid misleading signals from impurities.

  • Mass Spectrometry: Begin with High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass and confirm the elemental composition (C₁₂H₁₄O₃).

  • Infrared Spectroscopy: Acquire an IR spectrum to quickly identify key functional groups. Look for the strong C=O stretch (~1740 cm⁻¹) and C-O stretches (~1250-1150 cm⁻¹) as definitive evidence of the ester. [1]4. 1D NMR Spectroscopy:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃ containing 0.03% TMS. [2] * Acquire a ¹H NMR spectrum. Integrate all signals and analyze chemical shifts and coupling patterns.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Count the number of signals to confirm the number of unique carbons.

  • 2D NMR Spectroscopy (for validation):

    • COSY (Correlation Spectroscopy): Use this to establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent (e.g., linking the H3, H2, and H4 signals).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon. This is critical for unambiguously assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

  • Structure Validation: Integrate all spectral data. Ensure the proposed structure is consistent across all techniques. The mass must match the formula, the IR must show the correct functional groups, and the NMR spectra must fully account for the connectivity and chemical environments of every atom in the molecule.

Conclusion

The spectroscopic profile of Chroman-3-carboxylic acid ethyl ester is a unique and predictable consequence of its molecular structure. The key identifying features are the strong ester carbonyl stretch in the IR spectrum at ~1740 cm⁻¹, the molecular ion peak at m/z 206 in the mass spectrum, and the distinct sets of signals in the ¹H NMR spectrum corresponding to the aromatic, diastereotopic heterocyclic, and ethyl ester protons. By employing a systematic, multi-technique approach as outlined, researchers can confidently elucidate and validate the structure of this and related chroman derivatives.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

  • Gagnon, P. T. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Online] Available at: [Link]

  • Holmberg, G. A. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica. [Online] Available at: [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. [Online] Available at: [Link]

  • ResearchGate. (2008). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. Journal of Chemical Research. [Online] Available at: [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online] Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Online] Available at: [Link]

  • Edington, S. C., Flanagan, J. C., & Baiz, C. R. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. [Online] Available at: [Link]

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Online] Available at: [Link]

  • Helal, A. S., & G. A., Brewer. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Online] Available at: [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Online] Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Online] Available at: [Link]

  • ResearchGate. (2016). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. The Journal of Physical Chemistry A. [Online] Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Online] Available at: [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Online] Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Online] Available at: [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Online] Available at: [Link]

  • Wang, F., et al. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Online] Available at: [Link]

  • Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Online] Available at: [Link]

  • Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Online] Available at: [Link]

  • ResearchGate. (2008). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry. [Online] Available at: [Link]

  • Indian Institute of Technology Delhi. (n.d.). 13C NMR spectroscopy • Chemical shift. [Online] Available at: [Link]

Sources

Discovery and history of chroman-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Chroman Derivatives: From Landmark Antidiabetics to Emerging Therapeutic Scaffolds

Abstract

The chroman ring system, a bicyclic heterocyclic scaffold, is recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide provides a comprehensive exploration of the discovery and history of chroman derivatives, with a particular focus on two significant, yet distinct, classes of compounds. We begin with the landmark discovery of the chroman-containing thiazolidinediones (TZDs), or "glitazones," a class of drugs that revolutionized the treatment of type 2 diabetes by targeting the PPARγ nuclear receptor. The narrative then transitions to the chroman-3-carboxylic acid scaffold itself—a distinct chemical entity with its own unique synthetic pathways and a diverse, emerging profile of biological activities. This guide synthesizes the historical impact of the glitazones with the growing potential of chroman-3-carboxylic acids, providing researchers and drug development professionals with a detailed technical overview of their synthesis, mechanisms, and therapeutic applications.

The Landmark Discovery: Chroman-Containing Thiazolidinediones (Glitazones)

The story of modern chroman-based therapeutics is inextricably linked to the fight against type 2 diabetes and the rise of insulin resistance. The discovery of the thiazolidinedione class of drugs in the late 20th century marked a paradigm shift in treatment, moving from managing hyperglycemia to directly addressing its underlying cause: impaired insulin sensitivity.

The Dawn of a New Antidiabetic Class

The journey began in Japan with the discovery of the first TZD compound, ciglitazone.[4] While it demonstrated promising glucose-lowering effects in animal models of insulin resistance, its development was halted due to toxicity concerns.[4] This pioneering work, however, paved the way for the development of second-generation TZDs with improved safety profiles.

The first of these to reach the market was Troglitazone (Rezulin), introduced by Parke-Davis. Its structure prominently featured a 6-hydroxychroman ring linked to the thiazolidinedione headgroup.[5] Troglitazone was the first orally administered drug that directly improved insulin sensitivity, a groundbreaking achievement in diabetes care.[5]

Mechanism of Action: The PPARγ Connection

The therapeutic effects of the glitazones are mediated through their potent activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6][7] PPARγ is a nuclear receptor predominantly expressed in adipose tissue, but also found in muscle, liver, and other tissues.[6][8]

Causality of Action:

  • Ligand Binding: Glitazones act as high-affinity synthetic ligands for PPARγ.[7][8]

  • Heterodimerization: Upon activation, the PPARγ receptor forms a heterodimer with the Retinoid X Receptor (RXR).[7][8]

  • Gene Transcription: This PPARγ/RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter regions of target genes.[7]

  • Metabolic Regulation: This binding event alters the transcription of numerous genes involved in glucose and lipid metabolism. Key effects include promoting adipocyte differentiation, increasing fatty acid uptake and storage in peripheral fat, and favorably modulating the secretion of adipokines like adiponectin.[4][6]

By sequestering free fatty acids into subcutaneous adipose tissue, glitazones reduce the circulating levels of lipids that contribute to insulin resistance in muscle and liver, thereby enhancing the body's response to insulin.[4][8][9]

PPAR_Pathway cluster_cytoplasm Cytoplasm / Nucleus cluster_nucleus Nucleus TZD Thiazolidinedione (e.g., Troglitazone) PPARg PPARγ (Nuclear Receptor) TZD->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds Genes Target Gene Transcription (Glucose & Lipid Metabolism) PPRE->Genes Regulates Effect Improved Insulin Sensitivity Genes->Effect Leads to

Figure 1: Simplified signaling pathway of Thiazolidinediones via PPARγ activation.
Key Members of the Glitazone Family

Following the introduction of Troglitazone, other members of the class were developed with modifications aimed at improving efficacy and safety.

DrugBrand NameChroman MoietyKey Development Milestones
Troglitazone RezulinYesFirst TZD approved (1997). Withdrawn from the market (2000) due to idiosyncratic hepatotoxicity.[10]
Rosiglitazone AvandiaNoApproved in 1999. Use became restricted due to concerns over cardiovascular risks but restrictions were later eased.
Pioglitazone ActosNoApproved in 1999. Became a widely prescribed antidiabetic agent.

Notably, while Troglitazone's chroman ring was a key structural feature, its metabolism was implicated in the observed liver toxicity. Studies suggest that oxidation of the chromane ring can form a reactive quinone methide intermediate, which can lead to cellular damage.[10][11] This concern led to the development of subsequent glitazones, Rosiglitazone and Pioglitazone, which replaced the chroman ring with different side chains to mitigate this risk.

Synthesis and Evolution of Chroman-Based Glitazones

The synthesis of the glitazone class of drugs generally follows a convergent strategy, combining three key building blocks: a substituted aromatic core, a linker, and the thiazolidine-2,4-dione headgroup.

General Synthetic Strategy for Troglitazone

The synthesis of Troglitazone showcases the assembly of the chroman ring system with the active TZD portion. The key steps involve the preparation of the chroman-containing side chain and its subsequent coupling to a benzyl group, which is then used to alkylate the thiazolidinedione ring.

Troglitazone_Synthesis A Trimethylhydroquinone C 6-Hydroxychroman Intermediate A->C B Unsaturated Acetal B->C Condensation (Forms Chroman Ring) E Coupled Ether C->E D 4-Hydroxybenzyl Derivative D->E Etherification G Troglitazone E->G F Thiazolidine-2,4-dione F->G Condensation/ Reduction

Figure 2: High-level synthetic workflow for Troglitazone.
Protocol Example: A Short Synthesis of Troglitazone

This protocol is based on a published five-step synthesis that efficiently constructs the chromane ring.[12]

Objective: To synthesize Troglitazone from 4-bromo-1,1-dimethoxy-3-methylbut-2-ene and trimethylhydroquinone.

Step 1: Formation of the Chromane Ring

  • Reactants: Unsaturated acetal (e.g., 4-bromo-1,1-dimethoxy-3-methylbut-2-ene) and trimethylhydroquinone.

  • Catalyst: A strong acid catalyst, such as bis(trifluoromethylsulfonyl)imide, is used to promote the condensation reaction.

  • Procedure: The reactants are mixed in a suitable solvent (e.g., dichloromethane) in the presence of the catalyst. The reaction proceeds via an oxonium ion intermediate, leading to the cyclization and formation of the 2,5,7,8-tetramethylchroman-2-carbaldehyde dimethyl acetal.

  • Rationale: This acid-catalyzed condensation is an efficient method for constructing the chroman heterocyclic system from acyclic precursors.

Step 2: Deprotection and Functionalization

  • Procedure: The acetal protecting group is removed under acidic conditions to yield the corresponding aldehyde.

  • Rationale: The aldehyde is a key intermediate for coupling with the phenolic portion of the molecule.

Step 3: Ether Linkage Formation

  • Reactants: The chroman aldehyde from Step 2 and a 4-hydroxybenzyl derivative.

  • Procedure: A Williamson ether synthesis is performed, where the phenolic hydroxyl group is deprotonated with a base (e.g., potassium carbonate) and reacts with a suitable leaving group on the chroman moiety to form the ether linkage.

Step 4: Knoevenagel Condensation

  • Reactants: The aldehyde from Step 3 and thiazolidine-2,4-dione.

  • Catalyst: A weak base, such as piperidine, is used to catalyze the condensation.

  • Procedure: The reactants are heated in a solvent like ethanol, leading to the formation of a benzylidene-thiazolidinedione intermediate.

  • Rationale: This is a classic method for forming the C=C double bond adjacent to the TZD ring.

Step 5: Reduction

  • Procedure: The double bond of the benzylidene intermediate is reduced to a single bond. This is typically achieved via catalytic hydrogenation (e.g., using H₂ gas with a Palladium on Carbon catalyst) or with a chemical reducing agent like sodium borohydride in the presence of a cobalt catalyst.[13]

  • Result: The final product, Troglitazone, is obtained after purification.

The Chroman-3-Carboxylic Acid Scaffold: A Distinct Chemical Entity

While the glitazones brought the chroman scaffold to prominence, the chroman-3-carboxylic acid structure represents a separate and distinct area of medicinal chemistry research. These compounds do not primarily target PPARγ but exhibit a wide range of other biological activities.

Synthetic Approaches

The synthesis of chroman-3-carboxylic acids often begins with the construction of the related, unsaturated chromone-3-carboxylic acid . The final step is the reduction of the C2-C3 double bond of the pyrone ring.

A prevalent and effective method involves a two-step sequence starting from a substituted 2-hydroxyacetophenone.[14][15][16]

Protocol Example: Synthesis of Chromone-3-Carboxylic Acid Objective: To synthesize a substituted chromone-3-carboxylic acid from the corresponding 2-hydroxyacetophenone.

Step 1: Vilsmeier-Haack Formylation

  • Reactants: A substituted 2-hydroxyacetophenone, phosphorus oxychloride (POCl₃), and dimethylformamide (DMF).

  • Procedure: The 2-hydroxyacetophenone is treated with the Vilsmeier reagent (formed in situ from POCl₃ and DMF). The reaction is typically performed at low temperature and then allowed to warm to room temperature.

  • Result: This reaction yields a chromone-3-carbaldehyde.[14][16]

  • Rationale: The Vilsmeier-Haack reaction is a powerful method for formylating activated aromatic rings, and in this case, it proceeds with concomitant cyclization to form the chromone ring.

Step 2: Pinnick Oxidation

  • Reactants: The chromone-3-carbaldehyde from Step 1, sodium chlorite (NaClO₂), and a scavenger like sulfamic acid.

  • Procedure: The aldehyde is dissolved in a mixed solvent system (e.g., DCM/water) and treated with sodium chlorite at low temperature.

  • Result: The aldehyde is selectively oxidized to the corresponding carboxylic acid, yielding the chromone-3-carboxylic acid.[14][15]

  • Rationale: Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups in the molecule.

Step 3 (Optional): Reduction to Chroman-3-Carboxylic Acid

  • Procedure: The C2-C3 double bond of the chromone-3-carboxylic acid is reduced. This can be a challenging step but is typically achieved via catalytic hydrogenation under specific conditions.[17]

Chromone_Acid_Synthesis Start 2-Hydroxy- acetophenone Intermediate Chromone-3- carbaldehyde Start->Intermediate Vilsmeier-Haack (POCl3, DMF) Product1 Chromone-3- carboxylic acid Intermediate->Product1 Pinnick Oxidation (NaClO2) Product2 Chroman-3- carboxylic acid Product1->Product2 Reduction (e.g., H2/Pd-C)

Figure 3: Common synthetic route to Chroman-3-carboxylic acids via a Chromone intermediate.
Biological Activities and Therapeutic Potential

Unlike the highly specific PPARγ agonism of the glitazones, derivatives of chroman- and chromone-3-carboxylic acid have demonstrated a broad spectrum of biological activities, highlighting the versatility of this scaffold.

Biological ActivityTarget/MechanismKey Findings
MAO Inhibition Monoamine Oxidase B (MAO-B)Chromone-3-carboxylic acid is a potent and selective inhibitor of MAO-B, an enzyme involved in the degradation of dopamine, suggesting potential applications in neurodegenerative diseases like Parkinson's.[18]
Antimicrobial Fungal Virulence Proteins (e.g., HOG1 kinase)Certain chroman-4-one and homoisoflavonoid derivatives (structurally related) show significant antifungal activity, particularly against Candida species.[19]
Anti-inflammatory Nitric Oxide (NO) ProductionDerivatives have been shown to inhibit nitric oxide production in activated macrophages, indicating anti-inflammatory potential.[2][14]
NMDA Receptor Modulation NMDA ReceptorsSubstituted coumarin-3-carboxylic acids (a related benzopyrone scaffold) can act as both negative and positive allosteric modulators of NMDA receptors, relevant for neurological disorders.[20]
Antioxidant Electron ScavengingThe chromone ring system can act as an electron scavenger, which is a key mechanism for antioxidant activity.[21]

Conclusion and Future Outlook

The history of chroman derivatives in medicine is a tale of two distinct but related scaffolds. The discovery of the chroman-containing drug Troglitazone and the subsequent glitazone class was a watershed moment in the treatment of type 2 diabetes, firmly establishing the principle of insulin sensitization via PPARγ agonism. While the direct chroman-containing lineage of this class was short-lived due to toxicity concerns, the foundational research it inspired has had a lasting impact.

Concurrently, research into the core chroman-3-carboxylic acid scaffold and its synthetic precursors has unveiled a platform with remarkably diverse biological potential. From MAO inhibition for neurodegenerative diseases to novel antimicrobial and anti-inflammatory agents, these derivatives offer a rich field for future drug discovery. The chroman framework, validated by the success of the glitazones and expanded by the exploration of its carboxylic acid derivatives, continues to prove its status as a privileged and highly versatile structure in the ongoing quest for new therapeutic agents.

References

  • Day, C. (2002). The mode of action of thiazolidinediones. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Thiazolidinedione. Available at: [Link]

  • Cheeke, P. R. (2004). Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. Australian Prescriber. Available at: [Link]

  • Therapeutic Guidelines. (2004). Thiazolidinediones - mechanisms of action. Australian Prescriber. Available at: [Link]

  • New Drug Approvals. (2014). Pioglitazone. Available at: [Link]

  • Kahn, C. R., Chen, L., & Cohen, S. E. (2000). Unraveling the mechanism of action of thiazolidinediones. Journal of Clinical Investigation. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (1999). A short synthesis of troglitazone: an antidiabetic drug for treating insulin resistance. PubMed. Available at: [Link]

  • Google Patents. (n.d.). WO2005058827A1 - Process for the synthesis of pioglitazone hydrogen chloride.
  • National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. PubMed Central. Available at: [Link]

  • ACS Publications. (n.d.). Optimization of the Reduction of a 5-Benzylidenethiazolidine-2,4-dione Derivative Supported by the Reaction Response Surface Analysis: Synthesis of Pioglitazone Hydrochloride. Organic Process Research & Development. Available at: [Link]

  • Royal Society of Chemistry Publishing. (2003). Polymer-assisted solution phase synthesis of the antihyperglycemic agent Rosiglitazone (Avandia™). Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed. (n.d.). Design and synthesis of rosiglitazone-ferulic acid-nitric oxide donor trihybrids for improving glucose tolerance. Available at: [Link]

  • European Patent Office. (2008). SYNTHESIS OF ANTIDIABETIC ROSIGLITAZONE DERIVATIVES - Patent 1756099. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis and Biological Activity of Metabolites of the Antidiabetic, Antihyperglycemic Agent Pioglitazone. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Available at: [Link]

  • PubMed. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available at: [Link]

  • PubMed. (n.d.). Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone. Available at: [Link]

  • Google Patents. (n.d.). US6515132B2 - Process for the preparation of rosiglitazone maleate.
  • ResearchGate. (n.d.). Approaches to the synthesis of rosiglitazone 2.4 (p–r).. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. Available at: [Link]

  • PubMed. (n.d.). Troglitazone, an antidiabetic agent, inhibits cholesterol biosynthesis through a mechanism independent of peroxisome proliferator-activated receptor-gamma. Available at: [Link]

  • DrugFuture. (n.d.). Troglitazone. Available at: [Link]

  • ResearchGate. (2022). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Available at: [Link]

  • PubMed. (n.d.). Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission. Available at: [Link]

  • Wikipedia. (n.d.). Troglitazone. Available at: [Link]

  • ARKAT USA. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Available at: [Link]

  • ResearchGate. (n.d.). Chroman Carboxylic Acids and Their Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Available at: [Link]

  • Royal Society of Chemistry Publishing. (n.d.). Chromone-3-carboxylic acid as a potential electron scavenger: a surface-enhanced Raman scattering study. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. Available at: [Link]

  • IJRPC. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Available at: [Link]

  • European Journal of Chemistry. (2023). Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. Available at: [Link]

Sources

"Chroman-3-carboxylic acid ethyl ester" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Chroman-3-carboxylic acid ethyl ester (CAS No. 615560-16-2), a heterocyclic compound of growing interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, characterization, and potential therapeutic applications, offering field-proven insights and detailed methodologies.

Section 1: Core Chemical Identity

Chroman-3-carboxylic acid ethyl ester is a derivative of the chroman scaffold, a core structure found in a variety of natural products and biologically active molecules. Its systematic IUPAC name is ethyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate.

Molecular Structure and Properties

The molecular structure of Chroman-3-carboxylic acid ethyl ester consists of a dihydropyran ring fused to a benzene ring, with an ethyl carboxylate group at the 3-position.

Molecular Formula: C₁₂H₁₄O₃[1]

Molecular Weight: 206.24 g/mol [1]

CAS Number: 615560-16-2[1]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₃[1]
Molecular Weight206.24 g/mol [1]
CAS Number615560-16-2[1]
AppearanceOff-white to pale yellow solid or oilGeneral chemical knowledge
PurityTypically >97%[1]

Section 2: Synthesis and Purification

The primary and most efficient route for the synthesis of Chroman-3-carboxylic acid ethyl ester is through the catalytic hydrogenation of its unsaturated precursor, Ethyl coumarin-3-carboxylate. This reaction involves the reduction of the α,β-unsaturated ester double bond within the pyran ring.

Synthesis Workflow: From Coumarin to Chroman

The synthesis is a two-step process starting from readily available starting materials. The initial step involves the synthesis of the coumarin precursor, followed by its reduction to the target chroman.

Synthesis_Workflow Salicylaldehyde Salicylaldehyde Precursor Ethyl coumarin-3-carboxylate Salicylaldehyde->Precursor Knoevenagel Condensation DiethylMalonate Diethyl Malonate DiethylMalonate->Precursor Product Chroman-3-carboxylic acid ethyl ester Precursor->Product Catalytic Hydrogenation

Caption: Synthetic pathway from Salicylaldehyde to Chroman-3-carboxylic acid ethyl ester.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a robust method for the synthesis of Chroman-3-carboxylic acid ethyl ester. The causality behind the choice of a palladium catalyst lies in its high efficacy and selectivity for the reduction of carbon-carbon double bonds in the presence of an ester and an aromatic ring.

Materials:

  • Ethyl coumarin-3-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Ethanol (absolute)

  • Hydrogen gas

  • Celite®

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Ethyl coumarin-3-carboxylate (1 equivalent) in absolute ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 bar) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure Chroman-3-carboxylic acid ethyl ester.[2]

Section 3: Structural Elucidation and Characterization

The structural integrity and purity of the synthesized Chroman-3-carboxylic acid ethyl ester are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural confirmation of organic molecules. The expected ¹H and ¹³C NMR chemical shifts provide a unique fingerprint of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the diastereotopic protons of the CH₂ group in the pyran ring, the methine proton at the 3-position, and the ethyl ester group.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the chroman and ethyl groups.

Table 2: Predicted NMR Data for Chroman-3-carboxylic acid ethyl ester

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic-H6.8 - 7.2116 - 155
O-CH₂ (pyran)~4.3~65
CH (position 3)~3.0~40
CH₂ (position 4)~2.9~25
O-CH₂ (ethyl)~4.2 (quartet)~61
CH₃ (ethyl)~1.3 (triplet)~14
C=O (ester)-~172

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound. For Chroman-3-carboxylic acid ethyl ester, the expected molecular ion peak [M]⁺ would be observed at m/z = 206.24.

Section 4: Potential Biological and Therapeutic Applications

The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[3] While specific studies on Chroman-3-carboxylic acid ethyl ester are emerging, the broader class of chroman and coumarin derivatives has demonstrated significant potential in several therapeutic areas.

Anti-inflammatory Activity

Many coumarin and chroman derivatives have been reported to possess anti-inflammatory properties.[4][5][6] The proposed mechanism often involves the inhibition of key inflammatory mediators. Further investigation into the specific anti-inflammatory effects of Chroman-3-carboxylic acid ethyl ester is a promising area of research.

Anticancer Potential

Derivatives of the coumarin and chroman ring systems have been extensively studied for their anticancer activities.[5][7] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7] The potential of Chroman-3-carboxylic acid ethyl ester as an anticancer agent warrants further exploration.

Biological_Activities Compound Chroman-3-carboxylic acid ethyl ester AntiInflammatory Anti-inflammatory Activity Compound->AntiInflammatory Potential Inhibition of Inflammatory Mediators Anticancer Anticancer Activity Compound->Anticancer Potential Induction of Apoptosis & Cell Cycle Arrest

Caption: Potential therapeutic applications of Chroman-3-carboxylic acid ethyl ester.

Section 5: Safety and Handling

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Handle in a well-ventilated area or under a chemical fume hood.[10]

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.[8]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[1]

  • In case of skin contact: Wash off with soap and plenty of water.[8]

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Section 6: Conclusion

Chroman-3-carboxylic acid ethyl ester is a valuable heterocyclic compound with a straightforward synthetic route and significant potential for further exploration in drug discovery. Its privileged chroman scaffold suggests a range of possible biological activities, particularly in the areas of anti-inflammatory and anticancer research. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field.

References

  • Azouzi, K. et al. Hydrogenation of carboxylic esters catalyzed by phosphine-free bis N-heterocyclic carbene manganese complexes. DOI.
  • Yan, C. et al.
  • Lokanath, N. K. et al. Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis.
  • Chroman 1 (hydrochloride hydrate)
  • Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxyl
  • Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs.
  • Ohasi, S. et al. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo...
  • Abdel-Wahab, B. F. et al. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
  • Material Safety Data Sheet - Chromane-2-carboxylic acid. Cole-Parmer.
  • Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digit
  • N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of.
  • The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydr
  • (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties.
  • (PDF)
  • In Vitro Anticancer Drug Sensitivity Sensing through Single-Cell Raman Spectroscopy. MDPI.
  • SAFETY D
  • González-González, A. et al. Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing. (2016).
  • Ethyl chroman-3-carboxyl

Sources

The Ascendant Role of Chroman-3-Carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chroman-3-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The chroman scaffold, a heterocyclic system composed of a fused benzene ring and a dihydropyran ring, represents a cornerstone in the architecture of a vast array of biologically active molecules. Its prevalence in natural products, such as flavonoids and tocopherols, has long signaled its significance in molecular recognition by biological systems. Within this esteemed class of compounds, chroman-3-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of pharmacological activities. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide an in-depth exploration of the multifaceted biological activities of these derivatives. We will delve into their mechanisms of action, present robust experimental protocols for their evaluation, and synthesize the current understanding of their structure-activity relationships (SAR), offering a comprehensive resource for the advancement of chroman-based therapeutics.

A Spectrum of Biological Activities: From Oncology to Neuroprotection

Chroman-3-carboxylic acid derivatives have been shown to exhibit a diverse range of biological effects, positioning them as promising candidates for the treatment of various human diseases. The inherent structural features of the chroman ring system, coupled with the versatile synthetic handle of the carboxylic acid group, allow for extensive chemical modifications, leading to compounds with tailored biological profiles.

Anticancer Activity: Targeting Tumor Metabolism

A significant body of research has highlighted the potential of chroman-3-carboxylic acid derivatives as anticancer agents. A key mechanism of action for some of these compounds is the inhibition of lactate transport.[1] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This results in the production of large amounts of lactate, which is then exported out of the cell by monocarboxylate transporters (MCTs), particularly MCT1.[1] By inhibiting MCT1, certain coumarin-3-carboxylic acid derivatives can induce intracellular lactate accumulation, leading to a decrease in intracellular pH and a disruption of the cancer cell's energetic metabolism, ultimately resulting in apoptosis and reduced proliferation.[1]

Notably, the coumarin-3-hydrazide derivative, compound 5o, has been identified as a potent inhibitor of lactate transport, demonstrating significant anti-proliferative and apoptosis-inducing effects in HeLa and HCT116 cancer cell lines.[1] This compound was found to decrease the expression of MCT1, reduce glucose consumption, and inhibit lactate production.[1]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Coumarin-3-hydrazide (5o)HeLaPotent[1]
Coumarin-3-hydrazide (5o)HCT116Potent[1]
4-Fluoro benzamide derivative (14b)HepG22.62–4.85[2]
2,5-Difluoro benzamide derivative (14e)HepG22.62–4.85[2]
4-Fluoro benzamide derivative (14b)HeLa0.39–0.75[2]
2,5-Difluoro benzamide derivative (14e)HeLa0.39–0.75[2]
Compound 1A2780 (Ovarian)2.1 ± 0.21[3]
Compound 2Panc1 (Pancreatic)3.4 ± 0.11[3]
Compound 4HL60 (Leukemia)8.09[3]
Compound 4MCF-7 (Breast)3.26[3]
Compound 4A549 (Lung)9.34[3]
Neuroprotective Effects: Combating Neurodegeneration

The neuroprotective properties of chroman and chromone derivatives are another area of intense investigation. These compounds have shown promise in models of neurodegenerative diseases like Alzheimer's by targeting multiple pathological pathways, including oxidative stress, neuroinflammation, and mitochondrial dysfunction.[4][5]

Certain chromone derivatives have been demonstrated to restore mitochondrial function, a critical aspect of neuronal health that is often compromised in neurodegenerative conditions.[4][5] The proposed mechanism involves the recovery of aerobic metabolism and an increase in the activity of key mitochondrial enzymes.[4] This restoration of mitochondrial function is linked to a decrease in neuroinflammation, providing a dual-pronged neuroprotective effect.[4]

Furthermore, some chromone derivatives exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of neurotransmitters.[1] Inhibition of MAO-B, in particular, is a therapeutic strategy for Parkinson's disease. The structure-activity relationship for MAO inhibition suggests that substitution patterns on the chromone ring significantly influence the inhibitory potency and selectivity. For instance, 6-methoxy substitution has been associated with good MAO-A inhibition, while 7-methoxy substitution is favorable for MAO-B inhibition.[1]

Compound/DerivativeAssayIC50/EC50 (µM)Reference
2-Azolylchromone derivative 9MAO-A Inhibition0.023–0.32[1]
2-Azolylchromone derivative 10MAO-B Inhibition0.019–0.73[1]
Chroman-4-amine (4b)eqBuChE Inhibition7.6[6]
Chroman-4-amine (4a)eqBuChE Inhibition38[6]
Anti-inflammatory Properties: Modulating Inflammatory Pathways

Inflammation is a key pathological feature of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Chroman derivatives have been identified as potent inhibitors of inflammatory responses.[7] A key mechanism underlying their anti-inflammatory activity is the inhibition of the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), on endothelial cells.[7] The expression of ICAM-1 is induced by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and plays a crucial role in the recruitment of leukocytes to sites of inflammation.

The evaluation of anti-inflammatory activity often involves in vitro assays that measure the inhibition of TNF-α-induced ICAM-1 expression in human umbilical vein endothelial cells (HUVECs). Structure-activity relationship studies have revealed that for carboxy chromans and amidochromans, the chain length of the amide moiety, branching of the side chain, and substituents on the phenyl ring significantly affect their inhibitory activities.[7]

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Chroman-3-carboxylic acid derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[8][9] The antimicrobial efficacy of these compounds is typically evaluated by determining their minimum inhibitory concentration (MIC) against various microorganisms.

Structure-activity relationship studies have indicated that the carboxylic acid group at the C3 position of the coumarin ring can be essential for antibacterial activity.[2] The conversion of this carboxylic acid to a carboxamide can in some cases abolish the activity, highlighting the importance of this functional group for interacting with bacterial targets.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Coumarin-3-carboxylic acid 13B. cereus32[2]
Chromone-3-carbonitrile 12C. albicans10[10]
6-Bromochromone-3-carbonitrile 6C. albicans5[10]
Chroman carboxamide 4aGram-negative bacteria12.5-100[9]
Chroman carboxamide 4bGram-negative bacteria12.5-100[9]
Chroman carboxamide 4aFungi25[9]
Chroman carboxamide 4bFungi25[9]

Experimental Protocols: A Practical Guide to Evaluation

To facilitate the exploration and development of chroman-3-carboxylic acid derivatives, this section provides detailed, step-by-step methodologies for key experiments and workflows.

Synthesis of Chroman-3-Carboxylic Acid: A Representative Protocol

A common and effective method for the synthesis of the chromone-3-carboxylic acid scaffold involves the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes, followed by oxidation.

Step 1: Synthesis of Chromone-3-carbaldehyde

  • To a stirred solution of the appropriate 2-hydroxyacetophenone in dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into crushed ice and stir until the precipitate forms.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chromone-3-carbaldehyde.

Step 2: Oxidation to Chromone-3-carboxylic acid

  • To a solution of the chromone-3-carbaldehyde in a suitable solvent (e.g., a mixture of dichloromethane and water), add sodium chlorite (NaClO2) and a scavenger such as sulfamic acid at 0 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol-water) to afford the pure chromone-3-carboxylic acid.

Synthesis_Workflow start 2-Hydroxyacetophenone step1 Vilsmeier-Haack Formylation (POCl3, DMF) start->step1 intermediate Chromone-3-carbaldehyde step1->intermediate step2 Pinnick Oxidation (NaClO2, Sulfamic Acid) intermediate->step2 end Chroman-3-carboxylic Acid step2->end

Caption: Synthetic workflow for chroman-3-carboxylic acid.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4][11]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Chroman-3-carboxylic acid derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the chroman derivative in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with chroman derivative B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: TNF-α-Induced ICAM-1 Expression Assay

This assay evaluates the ability of a compound to inhibit the expression of the pro-inflammatory adhesion molecule ICAM-1 on endothelial cells.[7]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Recombinant human TNF-α

  • Chroman derivative stock solution

  • Lysis buffer

  • Primary antibody against ICAM-1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium until confluent.

  • Treatment: Pre-treat the confluent HUVEC monolayer with various concentrations of the chroman derivative for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with the primary anti-ICAM-1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the ICAM-1 expression in treated cells to the TNF-α stimulated control.

Anti_Inflammatory_Pathway TNFa TNF-α Receptor TNF Receptor TNFa->Receptor NFkB NF-κB Pathway Receptor->NFkB ICAM1 ICAM-1 Gene Expression NFkB->ICAM1 Adhesion Leukocyte Adhesion ICAM1->Adhesion Chroman Chroman Derivative Chroman->NFkB Inhibits

Caption: Inhibition of TNF-α induced ICAM-1 expression.

Structure-Activity Relationship (SAR): Guiding Rational Drug Design

The extensive research on chroman-3-carboxylic acid derivatives has provided valuable insights into their structure-activity relationships, which are crucial for the rational design of more potent and selective therapeutic agents.

  • Anticancer Activity: For derivatives targeting lactate transport, the nature of the substituent at the 7-position of the coumarin ring appears to be critical. The presence of a dibenzylamino group in compound 4a has been shown to be highly effective. The conversion of the carboxylic acid at the 3-position to a hydrazide, as in compound 5o, also leads to potent activity.[1]

  • Neuroprotective Activity: As mentioned earlier, the position of methoxy groups on the chromone ring influences the selectivity for MAO-A and MAO-B inhibition.[1] For cholinesterase inhibition, the presence of a gem-dimethyl group on the chroman ring has been shown to be important for buytrylcholinesterase (BuChE) inhibition.[6]

  • Anti-inflammatory Activity: For amidochroman derivatives, the length and branching of the alkyl chain of the amide have a significant impact on the inhibition of TNF-α-induced ICAM-1 expression.[7]

  • Antimicrobial Activity: The free carboxylic acid at the C3 position of the coumarin ring seems to be a key determinant for antibacterial activity against certain strains.[2] Modifications at this position, such as the formation of carboxamides, can lead to a loss of activity.[2] However, for antifungal activity against Candida species, chromone-3-carbonitrile derivatives have shown potent activity.[10]

Conclusion: A Promising Scaffold with a Bright Future

Chroman-3-carboxylic acid and its derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Their demonstrated efficacy across a wide range of therapeutic areas, including oncology, neurodegeneration, inflammation, and infectious diseases, underscores their immense potential for the development of novel therapeutics. The ability to fine-tune their biological activity through targeted chemical modifications, guided by a growing understanding of their structure-activity relationships, provides a powerful platform for rational drug design. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds. As research in this field continues to evolve, we can anticipate the emergence of new and improved chroman-3-carboxylic acid derivatives with enhanced potency, selectivity, and clinical utility, ultimately contributing to the advancement of human health.

References

  • ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. [Online]. Available at: [Link]

  • PubMed. (2021). Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. [Online]. Available at: [Link]

  • PubMed Central. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. [Online]. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Online]. Available at: [Link]

  • ScienceDirect. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. [Online]. Available at: [Link]

  • ResearchGate. (2021). (PDF) Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives. [Online]. Available at: [Link]

  • PubMed. (n.d.). Effects of TNF-alpha on leukocyte adhesion molecule expressions in cultured human lymphatic endothelium. [Online]. Available at: [Link]

  • Frontiers. (n.d.). Human IL-32θA94V mutant attenuates monocyte-endothelial adhesion by suppressing the expression of ICAM-1 and VCAM-1 via binding to cell surface receptor integrin αVβ3 and αVβ6 in TNF-α-stimulated HUVECs. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). TNF-α induces ICAM-1 expression and monocyte-HUVEC adhesion. Chemical.... [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Selective activation of TNF receptors on endothelial ICAM-1 expression.... [Online]. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. [Online]. Available at: [Link]

  • PubMed. (2004). Upregulation of TNF-alpha-induced ICAM-1 surface expression by adenylate cyclase-dependent pathway in human endothelial cells. [Online]. Available at: [Link]

  • PubMed. (2013). Synthesis and pharmacological evaluation of carboxycoumarins as a new antitumor treatment targeting lactate transport in cancer cells. [Online]. Available at: [Link]

  • PubMed Central. (n.d.). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. [Online]. Available at: [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). MIC values (in µg/mL) of the target compounds 4 and 9 against.... [Online]. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Breakpoints for the Classification of Anti-Candida Compounds in Antifungal Screening. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. [Online]. Available at: [Link]

  • MDPI. (n.d.). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. [Online]. Available at: [Link]

  • ACS Publications. (n.d.). Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives. [Online]. Available at: [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives. [Online]. Available at: [Link]

  • IntechOpen. (n.d.). Recent Developments in Coumarin Derivatives as Neuroprotective Agents. [Online]. Available at: [Link]

  • Google Patents. (n.d.). WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor. [Online].
  • Penn State Pressbooks. (n.d.). 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Online]. Available at: [Link]

  • Patsnap. (n.d.). 3-hydroxyacetophenone synthesis method. [Online].
  • PubMed Central. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values (mM) against cancer cell lines a. [Online]. Available at: [Link]

  • Wiley Online Library. (n.d.). General procedure for the synthesis of 3-hydroxyflavone ligands: To a solution of 2'-hydroxyacetophenone 1a and aldehyde 1b-1i. [Online]. Available at: [Link]

Sources

Stereochemistry of "Chroman-3-carboxylic acid ethyl ester"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of Chroman-3-carboxylic acid ethyl ester

Abstract

The chroman scaffold is a privileged heterocyclic motif prevalent in a multitude of natural products and pharmacologically active compounds. Its inherent structural features, including the potential for chirality, make it a cornerstone in modern drug discovery. This technical guide provides a comprehensive exploration of the stereochemistry of ethyl 2,3-dihydro-4H-chromene-3-carboxylate, commonly known as chroman-3-carboxylic acid ethyl ester. We delve into the fundamental principles of its chirality, methodologies for the synthesis and resolution of its enantiomers, and analytical techniques for stereochemical characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of chiral chroman derivatives.

Introduction: The Significance of the Chroman Scaffold and Chirality

Chroman, or dihydrobenzopyran, is a bicyclic ether that forms the core structure of numerous biologically significant molecules, including vitamin E (α-tocopherol) and various flavonoids.[1] The introduction of substituents onto the chroman ring can generate one or more stereogenic centers, leading to the existence of stereoisomers. In the context of drug development, the precise three-dimensional arrangement of atoms is paramount, as different enantiomers of a chiral drug can exhibit widely divergent pharmacological, pharmacokinetic, and toxicological profiles.[1][2]

Chroman-3-carboxylic acid ethyl ester possesses a single stereocenter at the C-3 position, making it a chiral molecule that exists as a pair of enantiomers. The control and characterization of this stereocenter are critical for the development of enantiomerically pure downstream products, ensuring optimal efficacy and safety.

Fundamentals of Stereochemistry in Chroman-3-carboxylic acid ethyl ester

The core of this molecule's stereochemistry lies in the tetrahedral carbon at the C-3 position of the dihydropyran ring, which is bonded to four different groups: a hydrogen atom, a carboxylate group, the C-2 methylene group, and the C-4 carbon atom of the chroman ring system.

The Enantiomeric Pair: (R)- and (S)- Isomers

The C-3 stereocenter gives rise to two non-superimposable mirror images, designated as the (R)- and (S)-enantiomers according to the Cahn-Ingold-Prelog priority rules.

G cluster_R (R)-enantiomer cluster_S (S)-enantiomer R_img mirror S_img

Caption: The (R)- and (S)-enantiomers of chroman-3-carboxylic acid ethyl ester.

Conformational Considerations

The dihydropyran ring of the chroman system is not planar and typically adopts a half-chair or sofa conformation. Consequently, the ethyl carboxylate group at the C-3 position can reside in either a pseudo-axial or pseudo-equatorial orientation. These conformers are in rapid equilibrium, and the preferred conformation is influenced by steric and electronic factors. Understanding this conformational behavior is crucial for interpreting spectroscopic data and predicting reactivity.

Strategic Approaches to Enantiopure Synthesis and Resolution

Obtaining enantiomerically pure chroman-3-carboxylic acid ethyl ester is a primary objective for its use in asymmetric synthesis. Two principal strategies are employed: the resolution of a racemic mixture and direct asymmetric synthesis.

Chiral Resolution of Racemic Mixtures

Resolution techniques involve the separation of a 50:50 mixture of enantiomers. This approach begins with the synthesis of the racemic compound, often achieved through the reduction of the corresponding chromone-3-carboxylic acid ethyl ester.

Kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes. Lipases are commonly used to selectively catalyze the hydrolysis of one ester enantiomer over the other.

Causality: The enzyme's chiral active site preferentially binds and hydrolyzes one enantiomer (e.g., the R-ester) to its corresponding carboxylic acid, leaving the other enantiomer (the S-ester) largely unreacted. This difference in reaction rates allows for the separation of the resulting acid and the unreacted ester based on their different chemical properties (e.g., solubility in aqueous base). This method is highly valued for its mild reaction conditions and high enantioselectivity.[3]

G racemate Racemic (R/S)-Ester lipase Lipase Enzyme (e.g., ChiroCLEC-PC) + H2O / Buffer racemate->lipase reaction Selective Hydrolysis lipase->reaction separation Work-up & Separation (e.g., Acid/Base Extraction) reaction->separation s_ester (S)-Ester (High e.e.) separation->s_ester Organic Phase r_acid (R)-Acid (High e.e.) separation->r_acid Aqueous Phase (after acidification)

Caption: Workflow for enzymatic kinetic resolution of racemic ester.

Experimental Protocol: Lipase-Mediated Kinetic Resolution

  • Setup: Suspend racemic chroman-3-carboxylic acid ethyl ester (1.0 eq) in a suitable phosphate buffer (e.g., pH 7.0) with a co-solvent like tert-butanol.

  • Enzyme Addition: Add a commercially available lipase (e.g., Altus ChiroCLEC-PC or a similar lipase) to the mixture.[3]

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess (e.e.) for both the remaining ester and the formed acid.

  • Work-up: Upon reaching the target conversion, filter off the enzyme. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Separation:

    • Wash the organic layer with a mild aqueous base (e.g., NaHCO₃) to extract the (R)-carboxylic acid as its salt.

    • The organic layer now contains the enriched (S)-ester. Wash, dry, and concentrate to purify.

    • Acidify the aqueous layer with dilute HCl to precipitate the (R)-carboxylic acid, which can then be extracted with an organic solvent.

A classical resolution method involves hydrolyzing the racemic ester to the corresponding racemic carboxylic acid.[4] The racemic acid is then reacted with a single enantiomer of a chiral amine (a resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the loss of 50% of the material inherent in resolution methods. Organocatalysis has emerged as a particularly effective strategy.

This elegant approach involves the cyclization of an achiral precursor, such as (E)-ethyl 3-(2-hydroxyphenyl)acrylate, in the presence of a chiral catalyst. Bifunctional catalysts, such as those derived from cinchona alkaloids, are particularly effective.[5]

Causality: The catalyst simultaneously activates the nucleophile (the phenolic hydroxyl group) through a basic moiety (e.g., a quinuclidine nitrogen) and the Michael acceptor (the α,β-unsaturated ester) through hydrogen bonding (e.g., a thiourea group), orienting the substrate within a chiral environment. This dual activation facilitates the intramolecular conjugate addition and controls the stereochemical outcome of the newly formed C-3 chiral center.

G start Salicylaldehyde wittig Horner-Wadsworth-Emmons (Triethyl phosphonoacetate, Base) start->wittig precursor (E)-Ethyl 3-(2-hydroxyphenyl)acrylate (Achiral Precursor) wittig->precursor cyclization Asymmetric Intramolecular Oxa-Michael Addition precursor->cyclization catalyst Chiral Organocatalyst (e.g., Cinchona-alkaloid derivative) catalyst->cyclization product (S)- or (R)-Ester (High e.e.) cyclization->product

Caption: Asymmetric synthesis via organocatalytic cyclization.

Experimental Protocol: Asymmetric Oxa-Michael Addition [5]

  • Precursor Synthesis: Synthesize (E)-ethyl 3-(2-hydroxyphenyl)acrylate via a Horner-Wadsworth-Emmons reaction between salicylaldehyde and triethyl phosphonoacetate.

  • Reaction Setup: Dissolve the acrylate precursor (1.0 eq) in a non-polar solvent (e.g., toluene) and cool to a low temperature (e.g., -20°C).

  • Catalyst Addition: Add the chiral bifunctional organocatalyst (e.g., 0.1 eq of a cinchona-alkaloid-thiourea catalyst).

  • Reaction: Stir the mixture at the low temperature for 24-48 hours.

  • Monitoring: Monitor the formation of the product and the enantiomeric excess by chiral HPLC.

  • Purification: Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the enantiomerically enriched chroman-3-carboxylic acid ethyl ester.

MethodPrincipleAdvantagesDisadvantages
Enzymatic Resolution Stereoselective enzymatic reactionHigh enantioselectivity, mild conditions, environmentally friendlyTheoretical max yield of 50% for desired enantiomer, requires screening of enzymes
Asymmetric Synthesis Direct formation of one enantiomer from an achiral precursorHigh theoretical yield (up to 100%), atom-economicalRequires development of a specific catalytic system, may involve more complex starting materials

Analytical Methods for Stereochemical Discrimination

Rigorous analytical characterization is essential to confirm the stereochemical identity and purity of the final product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.). The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for this class of compounds.

  • Mobile Phase: Develop an isocratic mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol.

  • Optimization: Adjust the ratio of hexane to alcohol and the flow rate to achieve baseline separation of the two enantiomeric peaks.

  • Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm or 280 nm).

  • Quantification: Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions. The specific rotation, [α]ᴅ, is a characteristic physical property. While useful for qualitative confirmation, it is not sufficiently accurate for precise e.e. determination. For 2-carboxyl chromanes, the specific optical rotation values are often small.[1]

NMR Spectroscopy for Chiral Discrimination

Standard NMR spectroscopy cannot distinguish between enantiomers. However, by using a chiral auxiliary, the enantiomers can be made diastereotopic, allowing for their differentiation.

  • Chiral Solvating Agents (CSAs): Adding a CSA (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, "Pirkle's alcohol") to the NMR sample can induce small, observable chemical shift differences between the signals of the two enantiomers.[6]

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture can be reacted with a CDA to form a pair of diastereomers.[7] These diastereomers have distinct NMR spectra, and the relative integration of their unique signals can be used to determine the enantiomeric ratio.

Conclusion and Outlook

The stereochemistry of chroman-3-carboxylic acid ethyl ester is a critical aspect that dictates its utility in the synthesis of complex, biologically active molecules. As this guide has detailed, a robust toolkit of synthetic and analytical methods is available to the modern chemist. Enzymatic resolution offers a reliable method for separating racemic mixtures with high fidelity, while asymmetric organocatalysis provides an elegant and efficient route for direct enantioselective synthesis. The judicious application of analytical techniques, particularly chiral HPLC and NMR spectroscopy, ensures the stereochemical integrity of the final products. As the demand for enantiopure pharmaceuticals and fine chemicals continues to grow, a thorough understanding and mastery of these stereochemical principles and practices will remain indispensable for researchers in the field.

References

  • Google Patents. (n.d.). Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor. WO2001094335A2.
  • MDPI. (n.d.). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chroman Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Discrimination of Stereoisomers by One‐Dimensional 13 C NMR: All Sixteen Stereoisomers of 4‐Hydroxy‐a‐tocopherol Resolved. Retrieved from [Link]

  • NIH. (2021). Asymmetric organocatalyzed synthesis of coumarin derivatives. PMC. Retrieved from [Link]

  • ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR | Applications Notes. Retrieved from [Link]

  • NIH. (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.

Sources

Solubility and stability of ethyl chroman-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of Ethyl Chroman-3-carboxylate

Executive Summary

Ethyl chroman-3-carboxylate is a heterocyclic compound featuring the chroman scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active molecules, including antioxidants and anti-inflammatory agents.[1] As this and similar scaffolds are increasingly utilized in drug discovery and development, a thorough understanding of their fundamental physicochemical properties is paramount. This technical guide provides a comprehensive analysis of the solubility and chemical stability of ethyl chroman-3-carboxylate. We present field-proven, step-by-step protocols for determining its solubility profile and for conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines.[2] The narrative explains the causality behind experimental choices, offering insights into potential degradation pathways—including hydrolysis, oxidation, and photolysis—and establishes a framework for developing a robust, stability-indicating analytical method. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important chemical entity in their work.

Introduction: The Chroman Scaffold

The chroman ring system is a core component of many natural and synthetic compounds of therapeutic interest.[3][4][5] Ethyl chroman-3-carboxylate (Figure 1) serves as a valuable building block in organic synthesis.[1] Its structure, comprising a dihydropyran ring fused to a benzene ring, imparts a unique three-dimensional conformation and electronic profile that is often exploited for targeted biological interactions.

However, the very features that make it attractive—the ester functional group and the benzylic ether linkage—can also be liabilities, rendering the molecule susceptible to chemical degradation. Understanding these potential instabilities early in the development process is critical for formulating stable dosage forms, defining appropriate storage conditions, and ensuring product efficacy and safety.[2][6]

Figure 1: Chemical Structure of Ethyl Chroman-3-carboxylate

Caption: Structure of Ethyl Chroman-3-carboxylate.

Core Physicochemical Properties

A baseline understanding of the molecule's properties is the foundation for all subsequent experimental design. The data presented in Table 1 has been consolidated from various chemical suppliers and databases.

Table 1: Physicochemical Properties of Ethyl Chroman-3-carboxylate

Property Value Source(s)
IUPAC Name ethyl 3,4-dihydro-2H-chromene-3-carboxylate N/A
CAS Number 615560-16-2 [7]
Molecular Formula C₁₂H₁₄O₃ [7]
Molecular Weight 206.24 g/mol [7]
Appearance Colorless to pale-yellow liquid [1]
Boiling Point ~299.9 °C [1]

| Density | ~1.137 g/cm³ |[1] |

Solubility Profile: A Practical Assessment

Solubility is a critical determinant of a compound's suitability for various stages of drug development, from in vitro screening to final formulation. The ester functionality and the largely nonpolar chroman backbone suggest that ethyl chroman-3-carboxylate will be soluble in organic solvents but have limited aqueous solubility.[1]

Causality in Solvent Selection

When determining solubility, the choice of solvents is not arbitrary. It is guided by the intended application:

  • Early Discovery: Solvents like dimethyl sulfoxide (DMSO) and ethanol are chosen for their ability to create high-concentration stock solutions for biological screening.[8]

  • Formulation Development: A wider range of pharmaceutically acceptable solvents, including polyethylene glycol (PEG), propylene glycol (PG), and various aqueous buffers, are evaluated to identify a suitable vehicle for preclinical and clinical studies.

Experimental Protocol: Kinetic Solubility Determination

This protocol outlines a standardized method for assessing the kinetic solubility of ethyl chroman-3-carboxylate in various media using High-Performance Liquid Chromatography (HPLC) for quantification.

Step-by-Step Methodology:

  • Prepare Stock Solution: Accurately prepare a 10 mM stock solution of ethyl chroman-3-carboxylate in 100% DMSO.

  • Solvent Plate Preparation: Dispense 198 µL of each test solvent (e.g., Phosphate Buffered Saline pH 7.4, 5% Dextrose in Water, Ethanol, Acetonitrile) into the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well. This creates a final concentration of 100 µM with only 1% DMSO, minimizing its effect on solubility.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the system to reach equilibrium.

  • Separation of Undissolved Compound: Centrifuge the plate at 4000 rpm for 20 minutes to pellet any precipitated material.

  • Sample for Analysis: Carefully transfer an aliquot of the supernatant from each well to a new 96-well plate for HPLC analysis.

  • Quantification: Analyze the samples using a calibrated HPLC method (see Section 5.1). The concentration in the supernatant represents the kinetic solubility in that specific medium.

Data Visualization: Solubility Workflow

The following diagram illustrates the logical flow of the kinetic solubility determination protocol.

G Workflow for Kinetic Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO add Add 2 µL Stock to Solvents (Final: 100 µM, 1% DMSO) stock->add plate Dispense 198 µL Test Solvents into 96-well Plate plate->add shake Equilibrate for 2 hours (Room Temperature) add->shake spin Centrifuge to Pellet Insoluble Compound shake->spin transfer Transfer Supernatant to Analysis Plate spin->transfer hplc Quantify Concentration via Calibrated HPLC transfer->hplc result Report Kinetic Solubility hplc->result

Caption: A standardized workflow for assessing kinetic solubility.

Chemical Stability and Forced Degradation

Forced degradation studies are a regulatory requirement and a scientific necessity to understand how a drug substance behaves under stress.[2][9] These studies are designed to accelerate degradation to predict the compound's shelf-life and identify potential degradants that could form under normal storage conditions.[10] An extent of degradation between 5-20% is generally considered optimal for method development.[10][11]

Hydrolytic Degradation

The ester group is the most probable site of hydrolytic instability. The reaction is catalyzed by both acid and base.[12]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., 0.1 M HCl), the ester is expected to hydrolyze to chroman-3-carboxylic acid and ethanol. This reaction is typically reversible.[12]

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., 0.1 M NaOH), the hydrolysis is effectively irreversible, yielding the salt of the carboxylic acid (sodium chroman-3-carboxylate) and ethanol.[12][13] This pathway is often faster than acid-catalyzed hydrolysis.

Oxidative Degradation

Oxidation can be a significant degradation pathway for chroman derivatives.[14][15]

  • Mechanism: The benzylic ether oxygen and the adjacent C4 position of the chroman ring are susceptible to oxidation. Forced degradation studies typically employ hydrogen peroxide (e.g., 3% H₂O₂) to simulate oxidative stress.[9]

  • Potential Products: Oxidation could lead to ring-opening products or the formation of chroman-4-one derivatives.[3][16]

Photolytic Degradation

ICH Q1B guidelines mandate photostability testing to assess the impact of light exposure.[2][17]

  • Mechanism: The benzene ring in the chroman moiety acts as a chromophore, capable of absorbing UV light.[17] This absorption can lead to the formation of excited states that undergo degradation reactions. While the saturated heterocyclic ring reduces the overall conjugation compared to a coumarin, the potential for photodegradation cannot be dismissed.

  • Experimental Setup: The protocol involves exposing the drug substance (in solid form and in solution) to a controlled light source that provides both UV and visible output (e.g., 1.2 million lux hours and 200 watt hours/m²).[17] A dark control sample is always run in parallel to differentiate between thermal and photolytic degradation.[17]

Proposed Degradation Pathways

The diagram below outlines the primary anticipated degradation pathways for ethyl chroman-3-carboxylate under forced degradation conditions.

G Proposed Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent Ethyl Chroman-3-carboxylate acid Chroman-3-carboxylic Acid + Ethanol parent->acid H⁺ or OH⁻ / H₂O oxid Oxidized Derivatives (e.g., Ring-Opened Products, Chroman-4-ones) parent->oxid [O] e.g., H₂O₂

Caption: Key degradation routes for ethyl chroman-3-carboxylate.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any stability study. Its purpose is to quantify the decrease in the concentration of the parent drug and simultaneously detect and quantify any degradation products formed.[18]

Protocol: Stability-Indicating HPLC-UV Method

This reversed-phase HPLC method is designed to separate the relatively nonpolar ethyl chroman-3-carboxylate from its more polar potential degradants, such as the carboxylic acid hydrolysis product.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 30% B, hold for 2 minutes.

    • Ramp to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 1 minute.

    • Equilibrate at 30% B for 2 minutes.

    • Rationale: The gradient is designed to elute polar degradants early while ensuring the parent compound is eluted with a good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

    • Rationale: Elevated temperature improves peak shape and reduces viscosity, but should be tested to ensure it does not cause on-column degradation.

  • Detection Wavelength: 275 nm.

    • Rationale: This wavelength corresponds to an absorbance maximum for the benzene chromophore, providing good sensitivity for the parent compound and related structures.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute stressed samples with a 50:50 mixture of Mobile Phase A and B to ensure compatibility with the starting conditions of the gradient.

Method Validation and Trustworthiness

To be considered "stability-indicating," this method must be validated. The key validation parameter is specificity . This is proven by demonstrating that the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is the definitive test to ensure no co-eluting impurities are hidden under the main analyte peak.

Recommended Storage and Handling

Based on the potential instabilities of the ester and chroman ring system, the following storage and handling procedures are recommended:

  • Storage: Store in tightly sealed containers at controlled room temperature or refrigerated (2-8 °C) to minimize hydrolytic and thermal degradation. Protect from light by using amber vials or storing in the dark.

  • Handling: For solution-based assays, prepare fresh solutions. Avoid prolonged storage in aqueous buffers, especially at high or low pH. If stock solutions in DMSO are prepared, store them frozen (-20 °C) to prevent degradation from absorbed moisture.[8]

Conclusion

Ethyl chroman-3-carboxylate is a molecule of significant interest, but its utility is intrinsically linked to its stability. This guide has established a comprehensive framework for evaluating its solubility and chemical degradation profile. The primary liabilities are hydrolytic degradation of the ester and potential oxidation of the chroman ring. By employing the robust analytical methods and systematic forced degradation protocols detailed herein, researchers can confidently characterize this molecule, enabling the development of stable formulations and ensuring the integrity of their scientific outcomes.

References

  • Abdel-Wahab, B. F., Mohamed, H. A., & Farhat, A. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Org. Commun., 7:1, 1-27. [Link]

  • Ikonnikova, V., Solovyev, P., Al-Mufti, A., Kungurtsev, K., Korlyukov, A., Baranov, M., & Mikhaylov, A. (2023). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. ChemRxiv. [Link]

  • PubChem. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved January 21, 2026, from [Link]

  • Ikonnikova, V. A., Solovyev, P. N., Al-Mufti, A. M., Kungurtsev, K. A., Korlyukov, A. A., Baranov, M. S., & Mikhaylov, A. A. (2025). Synthesis of Chroman Derivatives by Group Transposition and Atom Swapping in 1-Tetralones: Single-Atom Editing Enabled by Oxidative Ring Contraction of Benzoxepine Silyl Ketene Acetals. Angewandte Chemie International Edition, 64(31), e202506564. [Link]

  • Yamaguchi, S., Kabuto, K., Kikuchi, Y., & Inoue, N. (1971). The Oxidation of Chroman-4-Ols With Chromic Acid. Bulletin of the Chemical Society of Japan. [Link]

  • Alsante, K. M., et al. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. [Link]

  • Altman, R. B., et al. (2011). Cyanine fluorophore derivatives with enhanced photostability. Nature Methods, 9(1), 68-71. [Link]

  • Sharma, R., & Singh, I. (2017). Stability Indicating Forced Degradation Studies. Research & Reviews: Journal of Pharmaceutical and Toxicological Studies. [Link]

  • Bajaj, S., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Pharmaceutical Research. [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved January 21, 2026, from [Link]

  • Ahuja, S., & Dong, M. W. (2005). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Jung, J. C., et al. (2018). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Molecules. [Link]

  • Liu, X.-W., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. International Journal of Molecular Sciences. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Rawat, A., & Yadav, S. (2016). Forced degradation studies. MedCrave online. [Link]

Sources

Foreword: Bridging Theory and Application in Molecular Modeling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for Ethyl Chroman-3-carboxylate

In the landscape of modern drug discovery and materials science, the chroman scaffold is a cornerstone, appearing in a vast array of biologically active compounds, from natural products to synthetic pharmaceuticals.[1][2][3] Ethyl chroman-3-carboxylate, as a key synthetic intermediate, presents a compelling subject for computational investigation.[4][5] Understanding its electronic structure, conformational preferences, and reactivity at a quantum mechanical level is not merely an academic exercise; it provides predictive power that can accelerate the design of novel therapeutics and functional molecules.

This guide eschews a one-size-fits-all template. Instead, it is structured to mirror the logical progression of a rigorous computational study. We begin not with the "how," but with the "why"—exploring the rationale behind methodological choices. From there, we delve into a validated, step-by-step protocol, designed to ensure that the results are not only calculated but are also physically meaningful. Our objective is to empower you, the researcher, to move beyond black-box calculations and to harness the full predictive potential of quantum chemistry with confidence and scientific integrity.

The Strategic Foundation: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally determined by two choices: the theoretical method and the basis set.[6] This decision is a classic trade-off between computational cost and desired accuracy. For a medium-sized organic molecule like ethyl chroman-3-carboxylate, Density Functional Theory (DFT) offers the most pragmatic and effective balance.[7][8]

Choosing the Method: Why Density Functional Theory (DFT)?

Unlike more computationally demanding wave function-based methods, DFT calculates the electronic energy and properties of a molecule based on its electron density.[7] This approach has proven remarkably successful for a wide range of chemical systems. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are often the methods of choice.

Table 1: Comparison of Relevant DFT Functionals for Organic Molecules

FunctionalTypeKey Characteristics & Rationale
B3LYP Hybrid GGAThe most widely used functional; a proven workhorse that provides robust geometries and energetic data for a vast range of organic systems. It serves as an excellent baseline for any study.[7][9]
M06-2X Hybrid Meta-GGAOffers improved performance for non-covalent interactions, which can be relevant for studying potential intermolecular interactions of the chroman scaffold. It generally provides high accuracy for main-group thermochemistry.[9]
ωB97X-D Range-Separated HybridIncludes empirical dispersion corrections, making it particularly well-suited for systems where van der Waals forces are important. This is a strong choice if studying dimerization or binding.[9]

Expert Insight: For a foundational study of ethyl chroman-3-carboxylate, starting with B3LYP is a trustworthy and well-validated choice. Its extensive benchmarking provides a solid ground for interpreting results. If intermolecular interactions or highly accurate energetics are the primary goals, benchmarking against M06-2X is a logical next step.

Defining the "Space" for Electrons: The Role of the Basis Set

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[10][11] The size and flexibility of the basis set directly impact the accuracy of the calculation. Larger basis sets provide a more accurate description but at a higher computational cost.[12][13]

Table 2: Recommended Basis Sets for Ethyl Chroman-3-carboxylate

Basis SetDescription & Justification
6-31G(d) Pople-style Split-Valence with Polarization. This is a good starting point for an initial geometry optimization. It's computationally efficient. The (d) adds polarization functions on heavy (non-hydrogen) atoms, which are critical for accurately describing the geometry around the carbonyl and ether oxygen atoms.[14]
6-311++G(d,p) Triple-Split Valence with Polarization and Diffuse Functions. This is the recommended basis set for final, high-accuracy energy calculations and property analysis. The ++ adds diffuse functions to both heavy atoms and hydrogens, which are essential for describing the lone pairs on the oxygen atoms and any potential weak, non-covalent interactions. The (p) adds polarization functions to hydrogens.[15]
cc-pVTZ Correlation-Consistent Triple-Zeta. A highly robust and systematically improvable basis set. It is computationally more demanding but is considered a gold standard for high-accuracy benchmark calculations.[14]

Causality in Selection: The presence of electronegative oxygen atoms and a π-system in the benzene ring of ethyl chroman-3-carboxylate necessitates the use of polarization functions (d,p) to allow for the distortion of atomic orbitals, which is central to chemical bonding. Diffuse functions (++) are crucial for accurately modeling the electron density far from the nuclei, a key feature of lone pairs and anions.

The Core Protocol: A Self-Validating Workflow

The following protocol outlines a multi-step approach that ensures the final calculated structure corresponds to a true energy minimum on the potential energy surface. This workflow is designed to be efficient and to build in checkpoints for validation.[16]

Diagram: Quantum Chemical Calculation Workflow

G cluster_prep Step 1: Pre-computation cluster_calc Step 2: Core Calculation cluster_validate Step 3: Validation cluster_analysis Step 4: Analysis & Refinement Input Initial 3D Structure (e.g., from SMILES or builder) Method Select Method & Basis Set (e.g., B3LYP/6-31G(d)) Input->Method Opt Geometry Optimization Method->Opt Run Calculation Freq Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Transition State) Modify Geometry Refine Re-optimize at Higher Level (e.g., B3LYP/6-311++G(d,p)) Check->Refine No (True Minimum) Props Calculate Molecular Properties (HOMO/LUMO, ESP, etc.) Refine->Props Analyze Data Analysis & Interpretation Props->Analyze G Low Low Cost (Minutes) High High Cost (Hours/Days) Qual Qualitative (Good for Geometry) Quant Quantitative (Good for Energy) B3LYP_631G B3LYP / 6-31G(d) B3LYP_631G->Low B3LYP_631G->Qual B3LYP_6311G B3LYP / 6-311++G(d,p) B3LYP_6311G->High B3LYP_6311G->Quant M062X_ccpVTZ M06-2X / cc-pVTZ M062X_ccpVTZ->High M062X_ccpVTZ->Quant

Caption: Relationship between method, cost, and accuracy.

Conclusion: A Foundation for Predictive Science

This guide has provided a comprehensive and scientifically grounded framework for performing and validating quantum chemical calculations on ethyl chroman-3-carboxylate. By following this protocol, researchers can ensure the integrity of their computational results and derive meaningful insights into the electronic structure and properties of this important molecule. These foundational calculations are the first step in more advanced studies, such as predicting reaction mechanisms, simulating spectra, or calculating partition coefficients,[17][18] all of which are critical in the rational design of new drugs and materials.

References

  • Wikipedia. Basis set (chemistry). [Link]

  • Fiveable. Basis sets and their selection | Theoretical Chemistry Class Notes. [Link]

  • Q-Chem Manual. 8.1 Introduction to Basis Sets. [Link]

  • Grokipedia. Basis set (chemistry). [Link]

  • Matter Modeling Stack Exchange. What software shall I use for DFT on an organic molecule?. [Link]

  • Chemistry LibreTexts. 11.2: Gaussian Basis Sets. [Link]

  • IntechOpen. Applications of Density Functional Theory to Theoretical Organic Chemistry. [Link]

  • ACS Publications. Benchmarking DFT Calculations for Adsorption Studies: Pharmaceuticals and Related Organic Molecules in Cation-Exchanged Zeolites. [Link]

  • PubChem. ethyl 2-oxo-2H-chromene-3-carboxylate. [Link]

  • Rowan. Running a Geometry Optimization and Frequencies Calculation on Rowan. [Link]

  • ResearchGate. Exploring Chroman-4-One Derivatives as MAO-B Inhibitors: A Comprehensive Computational Study | Request PDF. [Link]

  • ACS Publications. A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. [Link]

  • ResearchGate. Quantum chemical validation results for predicted transition state... | Download Scientific Diagram. [Link]

  • PIPER: Resources for Teaching Physical Chemistry. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. [Link]

  • RSC Publishing. Issues on DFT+U calculations of organic diradicals. [Link]

  • MySkinRecipes. Ethyl chroman-3-carboxylate. [Link]

  • MDPI. (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. [Link]

  • NIH National Center for Biotechnology Information. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • YouTube. Running a Geometry Optimization and Frequencies Calculation on Rowan. [Link]

  • MDPI. Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. [Link]

  • MDPI. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. [Link]

  • University of Iceland. Introduction to Geometry Optimization. [Link]

  • NIH National Center for Biotechnology Information. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. [Link]

  • NASA Technical Reports Server. Accurate quantum chemical calculations. [Link]

  • Dr. Anthony Nash's Blog. Multi-step Geometry Optimization with ORCA. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. [Link]

  • ACG Publications. Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • ResearchGate. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. [Link]

  • ResearchGate. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. [Link]

  • ResearchGate. Spectroscopic Characterization, Quantum Chemical, Molecular Docking, Antibacterial and Anticancer Studies on Ethyl Coumarin-3-Carboxylate: an Antibacterial and Lung Cancer Agent | Request PDF. [Link]

  • Semantic Scholar. Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. [Link]

  • NIH National Center for Biotechnology Information. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]

  • IJRAR. QUANTUM CHEMICAL CALCULATIONS, SPECTROSCOPIC INVESTIGATION, NBO ANALYSIS AND DOCKING STUDY OF ETHYL INDOLE 2 CARBOXYLATE. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, three-step experimental protocol for the synthesis of Chroman-3-carboxylic acid ethyl ester, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthetic route begins with the well-established Knoevenagel condensation to form an ethyl 2-oxo-2H-chromene-3-carboxylate intermediate. This is followed by a selective catalytic hydrogenation to saturate the pyran ring's carbon-carbon double bond, yielding the dihydrocoumarin derivative, ethyl 2-oxochroman-3-carboxylate. The final, critical step involves the chemoselective reduction of the lactone carbonyl to a methylene group, affording the target chroman structure. This guide emphasizes the rationale behind the chosen methodologies, ensuring a reproducible and high-yielding process.

Introduction and Synthetic Strategy

The chroman ring system is a privileged scaffold found in a wide array of biologically active natural products and synthetic pharmaceuticals, including Vitamin E. The specific functionalization at the 3-position with a carboxylic acid ester group offers a versatile handle for further chemical modifications, making "Chroman-3-carboxylic acid ethyl ester" a key building block in drug discovery programs.

Due to the challenges associated with the direct, one-pot synthesis of this target molecule, a robust and logical three-step approach is outlined. This strategy ensures high purity and good overall yield by systematically building and modifying the chroman core.

Overall Synthetic Workflow

The synthesis proceeds via the following three stages:

  • Knoevenagel Condensation: Formation of the coumarin core.

  • Selective Hydrogenation: Saturation of the α,β-unsaturated lactone system.

  • Chemoselective Lactone Reduction: Conversion of the lactone to the corresponding cyclic ether.

Synthetic_Workflow A Salicylaldehyde + Diethyl Malonate B Step 1: Knoevenagel Condensation (Piperidine, Toluene, Reflux) A->B Reactants C Ethyl 2-oxo-2H-chromene-3-carboxylate (Coumarin Intermediate) B->C Yields D Step 2: Catalytic Hydrogenation (H₂, Pd/C, Ethyl Acetate) C->D Intermediate 1 E Ethyl 2-oxochroman-3-carboxylate (Dihydrocoumarin Intermediate) D->E Intermediate 2 F Step 3: Chemoselective Lactone Reduction (Et₃SiH, Lewis Acid, CH₂Cl₂) E->F Intermediate 2 G Chroman-3-carboxylic acid ethyl ester (Final Product) F->G Yields

Caption: Three-step synthetic route to Chroman-3-carboxylic acid ethyl ester.

Experimental Protocols

PART 1: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate (Coumarin Intermediate)

Scientific Rationale: The Knoevenagel condensation is a classic and highly efficient method for forming C-C bonds. In this step, a basic catalyst, piperidine, deprotonates the active methylene group of diethyl malonate, forming an enolate. This nucleophile then attacks the electrophilic carbonyl carbon of salicylaldehyde. The subsequent intramolecular transesterification (lactonization), driven by the proximity of the phenolic hydroxyl group, and dehydration leads to the thermodynamically stable, conjugated coumarin ring system.[1][2] Toluene is used as the solvent with a Dean-Stark apparatus to azeotropically remove water, driving the reaction equilibrium towards the product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Salicylaldehyde122.126.11 g (5.0 mL)50.0
Diethyl malonate160.178.81 g (8.0 mL)55.0
Piperidine85.150.5 mL~5.0
Toluene92.14100 mL-
Glacial Acetic Acid60.051 drop-
Ice-cold Water18.02200 mL-
Ethanol46.07As needed-

Protocol:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add salicylaldehyde (50.0 mmol), diethyl malonate (55.0 mmol), and toluene (100 mL).[2]

  • Add piperidine (0.5 mL) and a single drop of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 2-3 hours, or until no more water is collected. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Transfer the oily residue to a beaker and cool in an ice bath to induce crystallization.

  • Pour ice-cold water (200 mL) over the residue and stir to precipitate the solid product.

  • Collect the crude product by vacuum filtration, washing with cold water.

  • Recrystallize the solid from ethanol to yield pure ethyl 2-oxo-2H-chromene-3-carboxylate as a white to pale yellow solid.[1]

  • Expected Yield: ~80-90%. Melting Point: 92-95 °C.[1][3]

PART 2: Synthesis of Ethyl 2-oxochroman-3-carboxylate (Dihydrocoumarin Intermediate)

Scientific Rationale: Catalytic hydrogenation is a standard and effective method for the selective reduction of carbon-carbon double bonds. Here, palladium on carbon (Pd/C) is used as the heterogeneous catalyst. The α,β-unsaturated double bond within the coumarin's lactone ring is readily reduced under a hydrogen atmosphere, while other functional groups, such as the aromatic ring and the ester, remain intact under these mild conditions. This chemoselectivity is crucial for the successful synthesis of the dihydrocoumarin intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-oxo-2H-chromene-3-carboxylate218.2110.91 g50.0
Palladium on Carbon (10% Pd/C)-~500 mg-
Ethyl Acetate88.11200 mL-
Hydrogen (H₂) gas2.02Balloon or Parr shaker-
Celite®-As needed-

Protocol:

  • In a 500 mL flask, dissolve the ethyl 2-oxo-2H-chromene-3-carboxylate (50.0 mmol) in ethyl acetate (200 mL).

  • Carefully add 10% Palladium on Carbon (approx. 5% by weight of the starting material) to the solution.

  • Seal the flask and purge with hydrogen gas (a balloon filled with H₂ is sufficient for small scales, or use a Parr hydrogenation apparatus for larger scales and higher pressures).

  • Stir the suspension vigorously at room temperature under a positive pressure of hydrogen for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product, ethyl 2-oxochroman-3-carboxylate, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

PART 3: Synthesis of Chroman-3-carboxylic acid ethyl ester (Final Product)

Scientific Rationale: The reduction of a lactone to a cyclic ether in the presence of an ester is a challenging transformation that requires a highly chemoselective reagent. Strong hydrides like LiAlH₄ would non-selectively reduce both carbonyl groups to alcohols. A milder and more selective approach involves the use of a hydrosilane, such as triethylsilane (Et₃SiH), in combination with a strong Lewis acid.[4][5] The Lewis acid (e.g., titanium tetrachloride or a borane) activates the lactone carbonyl, making it more electrophilic. The hydride from the triethylsilane is then delivered to this activated carbonyl, leading to a reductive deoxygenation pathway that forms the cyclic ether (chroman) while leaving the less reactive ethyl ester group untouched.

Lactone_Reduction cluster_0 Mechanism Overview Lactone Lactone Carbonyl (in Dihydrocoumarin) ActivatedComplex Activated Carbonyl Complex Lactone->ActivatedComplex Activation LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->ActivatedComplex SilylEther Intermediate (Silyl Acetal) ActivatedComplex->SilylEther Hydride Attack Silane Et₃SiH (Hydride Source) Silane->SilylEther Product Methylene Group (Chroman Product) SilylEther->Product Deoxygenation/ Hydrolysis

Caption: Simplified mechanism for the Lewis acid-mediated silane reduction of a lactone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-oxochroman-3-carboxylate220.2211.01 g50.0
Triethylsilane (Et₃SiH)116.2817.44 g (24.0 mL)150.0
Titanium(IV) chloride (TiCl₄)189.6811.0 mL (1.0 M in CH₂Cl₂)110.0
Dichloromethane (CH₂Cl₂), anhydrous84.93250 mL-
Saturated aq. NaHCO₃ solution-150 mL-
Brine-100 mL-
Anhydrous MgSO₄120.37As needed-

Protocol:

  • Dissolve ethyl 2-oxochroman-3-carboxylate (50.0 mmol) in anhydrous dichloromethane (250 mL) in a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add triethylsilane (150.0 mmol, 3.0 equivalents) to the stirred solution.

  • Add titanium(IV) chloride (110.0 mmol, 2.2 equivalents, as a 1.0 M solution in CH₂Cl₂) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at -78 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution at -78 °C until gas evolution ceases.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure Chroman-3-carboxylic acid ethyl ester.

References

  • Anthony, A. R., et al. (2024). Synthesis of benzo(h)chromen-2-one-3-methyl carboxylate using H3PW12O40.

  • Brahmachari, G. (n.d.). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. ResearchGate.

  • Chandrasekhar, S., et al. (2001). Reduction of Carboxylic Esters to Ethers with Triethyl Silane in the Combined Use of Titanium Tetrachloride and Trimethylsilyl Trifluoromethanesulfonate. ResearchGate.

  • Gevorgyan, V., et al. (2000). Triethylsilane. MSU Chemistry.

  • Kraus, G. A., et al. (1981). Conversion of lactones into ethers. The Journal of Organic Chemistry.

  • Moczulski, M., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing.

  • Nagaveni, V. B., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. ResearchGate.

  • National Center for Biotechnology Information. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. PubChem.

  • Pettit, G., et al. (2003). Communications- Steroids and Related Natural Products. IV. Reduction of Lactones to Cyclic Ethers. ResearchGate.

  • PubChem. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate.

  • ResearchGate. (n.d.). Synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate.

  • Slanina, T. (n.d.). Triethylsilane (TES). Organic Chemistry Portal.

  • Trost, B. M. (2008). Enantioselective Synthesis of Lactones and Cyclic Ethers. ResearchGate.

  • Vahini, M. V., et al. (2011). Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate. National Institutes of Health.

  • Vasilev, A., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI.

  • Wahab, B. F. A., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications.

  • Wahab, B. F. A., et al. (2015). ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. ResearchGate.

  • Wikipedia. (n.d.). Lactone.

  • Zarei, M., et al. (2020). 3-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl).

  • ChemSynthesis. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate.

Sources

Knoevenagel condensation for coumarin-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Coumarin-3-Carboxylates via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin-3-carboxylates are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents and functional materials. The Knoevenagel condensation represents one of the most efficient and versatile strategies for their synthesis. This document provides an in-depth guide to the reaction, detailing the underlying mechanism, critical experimental parameters, and a validated, step-by-step protocol. By elucidating the causality behind procedural choices, this guide serves as a practical resource for optimizing the synthesis of these valuable molecular scaffolds.

Introduction: The Significance of Coumarin-3-Carboxylates

Coumarins (2H-1-benzopyran-2-ones) are a prominent family of naturally occurring and synthetic compounds renowned for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The introduction of a carboxylate group at the C-3 position not only modulates this biological profile but also provides a crucial synthetic handle for further molecular elaboration. The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, has emerged as a superior method for accessing this scaffold due to its operational simplicity, use of readily available starting materials, and generally high yields.[1] This guide explores the nuances of this reaction, empowering researchers to harness its full potential.

Mechanistic Insights: A Two-Stage Pathway

The synthesis of a coumarin-3-carboxylate from a salicylaldehyde derivative and a dialkyl malonate is not a single transformation but a sequential, one-pot process involving two distinct stages: a base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization (lactonization).

Stage 1: Knoevenagel Condensation The reaction is initiated by a weak base (e.g., piperidine, L-proline), which deprotonates the active methylene compound (dialkyl malonate) to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the salicylaldehyde. In the case of amine catalysts like piperidine, an alternative pathway involving the formation of a more electrophilic iminium ion intermediate with the aldehyde is also proposed, which is then attacked by the enolate.[2] Subsequent elimination of a water molecule yields an unsaturated intermediate, a benzylidene malonate.

Stage 2: Intramolecular Cyclization (Lactonization) The crucial second stage involves the intramolecular attack of the phenolic hydroxyl group of the salicylaldehyde moiety onto one of the ester carbonyls of the malonate group. This transesterification reaction forms the six-membered lactone ring characteristic of the coumarin scaffold, eliminating a molecule of alcohol to yield the final product.

The overall mechanism can be visualized as follows:

Knoevenagel_Coumarin_Synthesis Figure 1: Reaction mechanism of coumarin-3-carboxylate synthesis. cluster_start Figure 1: Reaction mechanism of coumarin-3-carboxylate synthesis. Salicylaldehyde Substituted Salicylaldehyde Condensation Knoevenagel Condensation Salicylaldehyde->Condensation Malonate Dialkyl Malonate Enolate Enolate Intermediate Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Malonate - H+ Enolate->Condensation Intermediate Benzylidene Malonate Intermediate Condensation->Intermediate - H₂O Cyclization Intramolecular Cyclization (Lactonization) Intermediate->Cyclization Product Coumarin-3-carboxylate Cyclization->Product - ROH

Caption: Figure 1: Reaction mechanism of coumarin-3-carboxylate synthesis.

Optimizing the Reaction: Key Experimental Variables

The success of the synthesis hinges on the careful selection of reactants, catalyst, solvent, and reaction conditions.

  • Salicylaldehyde Derivatives: The electronic nature of substituents on the salicylaldehyde ring can influence reactivity. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial condensation step.

  • Active Methylene Compound: Diethyl malonate and dimethyl malonate are the most common choices for synthesizing the corresponding ethyl and methyl coumarin-3-carboxylates. Their C-H acidity is sufficient for enolization under weakly basic conditions.

  • Catalyst System: The choice of catalyst is critical and has been the subject of extensive research.

    • Classical Bases: Piperidine is a highly effective and widely used catalyst.[3][4] Its basicity is sufficient to promote enolate formation without causing unwanted side reactions like hydrolysis of the ester groups. Often, it is used in catalytic amounts.

    • Organocatalysts: L-proline has emerged as an environmentally benign and efficient catalyst for this transformation, often allowing the reaction to proceed under milder conditions.[5]

    • Modern Catalysts: To improve efficiency and align with green chemistry principles, various other catalysts have been explored, including ionic liquids, solid-supported bases, and Lewis acids.[1][6]

  • Solvent and Temperature: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates reflux temperatures that drive the reaction to completion.[4] However, solvent-free syntheses, often aided by microwave or ultrasound irradiation, have been developed as green alternatives that can dramatically reduce reaction times.[7][8]

Validated Laboratory Protocol: Synthesis of Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

This protocol details a reliable procedure for the synthesis of a representative coumarin-3-carboxylate, adapted from established literature methods.[7][9]

4.1. Materials and Reagents

  • o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

  • Diethyl malonate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Dilute Hydrochloric Acid (~2M)

  • Ethyl acetate (for extraction/crystallization)

  • Hexane (for crystallization)

  • Anhydrous Sodium Sulfate

4.2. Equipment

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • TLC plates (silica gel) and developing chamber

  • Separatory funnel

  • Büchner funnel and filtration flask

  • Rotary evaporator

4.3. Step-by-Step Procedure

  • Reactant Setup: In a 100 mL round-bottom flask, combine o-vanillin (e.g., 1.52 g, 10 mmol) and diethyl malonate (e.g., 1.92 g, 12 mmol, 1.2 equivalents).

  • Solvent and Catalyst Addition: Add 25 mL of ethanol to the flask. With gentle stirring, add a catalytic amount of piperidine (e.g., 0.35 equivalents, or approximately 0.3 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux with continuous stirring for 3-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The starting aldehyde spot should diminish as a new, fluorescent product spot appears.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add dilute hydrochloric acid to neutralize the piperidine catalyst until the solution is slightly acidic. A precipitate of the crude product should form.

  • Isolation: Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold water to remove any remaining salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying and Characterization: Collect the purified crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum. The resulting white or pale yellow solid can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis. A high-purity product should exhibit a sharp melting point. For the title compound, a yield of ~96% can be expected.[9]

4.4. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Piperidine is a corrosive and flammable liquid; handle with appropriate gloves and eye protection.

  • o-Vanillin and diethyl malonate can be irritating; avoid skin and eye contact.

  • Use caution when heating flammable solvents like ethanol.

Comparative Data: Reaction Conditions

The Knoevenagel condensation is highly adaptable. The following table summarizes various conditions reported in the literature for the synthesis of different coumarin-3-carboxylate derivatives, showcasing the versatility of the method.

Salicylaldehyde DerivativeActive Methylene CompoundCatalystSolventConditionsYield (%)Reference
SalicylaldehydeDiethyl MalonatePiperidineEthanolReflux, 3h~85-95[3][4]
o-VanillinDiethyl MalonatePiperidine Acetate / Li₂SO₄None50°C, 15 min (Ultrasound)96[7][9]
SalicylaldehydeDiethyl MalonateL-proline (10 mol%)Ethanol80°C, 18h94[5]
2,4-DihydroxybenzaldehydeDiethyl MalonatePiperidine / Acetic AcidEthanolNot specifiedGood[10]
Substituted SalicylaldehydesMeldrum's AcidSodium AzideWaterRoom Temperature73-99[10]
SalicylaldehydeEthyl AcetoacetatePiperidineNoneMicrowaveHigh[8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst.- Insufficient reaction time or temperature.- Water present in reactants/solvent.- Use fresh piperidine or catalyst.- Increase reflux time and monitor by TLC.- Ensure use of dry solvents and reagents.
Incomplete Reaction - Insufficient catalyst.- Reaction has not reached equilibrium.- Add a small additional amount of catalyst.- Extend the reaction time.
Formation of Side Products - Temperature too high, causing decomposition.- Catalyst concentration too high.- Reduce reaction temperature.- Optimize catalyst loading to the minimum effective amount.
Difficulty in Crystallization - Product is too soluble in the chosen solvent system.- Presence of oily impurities.- Try a different solvent pair (e.g., ethanol/water, dichloromethane/hexane).- Purify via column chromatography before attempting crystallization.

Conclusion

The Knoevenagel condensation is a robust, efficient, and highly adaptable cornerstone of heterocyclic chemistry for the synthesis of coumarin-3-carboxylates.[11] Its tolerance of a wide range of functional groups on the salicylaldehyde precursor makes it invaluable for generating diverse molecular libraries for drug discovery and materials science. The ongoing development of greener protocols using organocatalysts, alternative energy sources, and solvent-free conditions further cements its importance as a modern and sustainable synthetic tool.[11][10]

References

  • González-González, A., et al. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 6(1), 17-28. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27. Available at: [Link]

  • Biernacka, J., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Šafradin, M., et al. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 27(21), 7469. Available at: [Link]

  • González-González, A., et al. (2016). Synthesis of 3-Carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-Inflammatory Activity Evaluation by in vivo Model. ResearchGate. Available at: [Link]

  • González-González, A., et al. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by. Scientific & Academic Publishing. Available at: [Link]

  • Nile, A. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. Available at: [Link]

  • Shaabani, A., et al. (2008). Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. ResearchGate. Available at: [Link]

  • Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Arkivoc. Available at: [Link]

  • Puspitasari, T., et al. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. AIP Publishing. Available at: [Link]

  • Various Authors. (2015). Can anyone suggest the best catalyst for the knoevenagel condensation of salicylaldehyde and diethyl malonate at room temperature? ResearchGate. Available at: [Link]

  • Mohammed, H. A. (2022). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Taylor & Francis Online. Available at: [Link]

  • Nagaveni, V. B., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. ResearchGate. Available at: [Link]

  • da Silva, J. B. P., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. Available at: [Link]

  • da Silva, J. B. P., et al. (2017). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ResearchGate. Available at: [Link]

Sources

Catalytic reduction of ethyl coumarin-3-carboxylate to ethyl chroman-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-087

Abstract

This document provides a comprehensive guide for the selective catalytic reduction of the C3-C4 double bond in ethyl coumarin-3-carboxylate to yield ethyl chroman-3-carboxylate. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2][3] We present a robust and optimized protocol utilizing palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. The causality behind experimental choices, a detailed step-by-step protocol, characterization data, and critical safety considerations are thoroughly discussed to ensure reproducible and safe execution.

Introduction and Scientific Context

Coumarin-3-carboxylates are versatile scaffolds in organic synthesis, serving as precursors to a wide array of heterocyclic compounds with significant biological activities.[1][4][5] The selective reduction of the endocyclic α,β-unsaturated system within the coumarin core to form the corresponding chroman structure is a valuable transformation. The resulting chroman-3-carboxylate framework is a privileged structure found in numerous natural products and synthetic drugs.[2]

The primary challenge in this synthesis is the chemoselective hydrogenation of the C3-C4 alkene in the presence of a reducible aromatic ring and an ester functional group. Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for such transformations, offering high activity and selectivity under manageable reaction conditions.[6][7] This protocol focuses on a standard laboratory-scale procedure that ensures high conversion and yield of the desired ethyl chroman-3-carboxylate.

Reaction Mechanism and Rationale

The catalytic hydrogenation of the coumarin C3-C4 double bond over a palladium surface involves the heterolytic activation of molecular hydrogen. The mechanism can be summarized as follows:

  • Adsorption: Both molecular hydrogen (H₂) and the ethyl coumarin-3-carboxylate substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond is cleaved on the palladium surface, forming active metal-hydride species.

  • Hydrogen Transfer: The adsorbed coumarin substrate undergoes stepwise addition of two hydrogen atoms across the C3-C4 double bond. This occurs in a syn-fashion, with both hydrogens adding from the same face of the alkene, dictated by its orientation on the catalyst surface.

  • Desorption: The saturated product, ethyl chroman-3-carboxylate, has a lower affinity for the catalyst surface and desorbs, regenerating the active catalytic sites for the next cycle.

The choice of 10% Pd/C is based on its proven efficacy in selectively reducing carbon-carbon double bonds without affecting the aromatic ring or the ester group under mild to moderate conditions.[6][7] Ethyl acetate is selected as the solvent due to its ability to dissolve the starting material, its relative inertness under hydrogenation conditions, and its ease of removal during workup.

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the catalytic reduction.

Materials and Equipment
Reagents & Materials Grade/Purity Supplier Notes
Ethyl coumarin-3-carboxylate>98%Sigma-Aldrich-
Palladium on Carbon (10% Pd)-Acros Organics50% water wet catalyst is recommended for safer handling.[6]
Ethyl Acetate (EtOAc)AnhydrousFisher Scientific-
Hydrogen Gas (H₂)High Purity (>99.99%)Airgas-
Nitrogen Gas (N₂)High PurityAirgasFor inerting the system.
Celite® 545-EMD MilliporeFor filtration.
Anhydrous Magnesium Sulfate (MgSO₄)-VWRFor drying.
Equipment Description
Parr Hydrogenator or similar pressure vesselCapable of sustaining at least 50 psi of H₂.
Three-neck round-bottom flaskSized appropriately for the reaction scale.
Magnetic stirrer and stir bar-
Gas inlet adapter with stopcockFor H₂ and N₂ lines.
BalloonFor atmospheric pressure hydrogenation (alternative setup).
Büchner funnel and filter paperFor catalyst filtration.
Rotary evaporatorFor solvent removal.
Step-by-Step Procedure

Safety First: Catalytic hydrogenation is a hazardous procedure due to the use of flammable hydrogen gas and a pyrophoric catalyst.[8][9][10][11] This entire procedure MUST be performed in a well-ventilated fume hood, away from any ignition sources.[8][9][12] A blast shield should be used, especially for reactions under pressure.[10] Ensure an ABC-type fire extinguisher is accessible.[10]

  • Reactor Setup:

    • Place a magnetic stir bar into a 250 mL three-neck round-bottom flask.

    • Add ethyl coumarin-3-carboxylate (5.0 g, 22.9 mmol) to the flask.

    • Add ethyl acetate (100 mL) to dissolve the starting material.

  • Catalyst Addition (under inert atmosphere):

    • Seal the flask and purge the system with nitrogen gas for 5-10 minutes to remove all oxygen. Maintaining a positive nitrogen pressure is crucial.

    • Carefully add 10% Palladium on Carbon (0.25 g, 5 wt%) to the reaction mixture under a gentle stream of nitrogen. Caution: Dry Pd/C can be pyrophoric and may ignite upon contact with air or solvents.[9] Using a wet catalyst significantly reduces this risk.[8][9]

  • Hydrogenation:

    • Secure the flask to the hydrogenation apparatus (e.g., Parr shaker).

    • Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this purge cycle three times to ensure the atmosphere is entirely hydrogen.

    • Pressurize the reactor to 40-50 psi with hydrogen gas.

    • Begin vigorous stirring and heat the reaction to 40 °C if necessary to increase the reaction rate.

    • Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir or by TLC/GC-MS analysis of aliquots (after safely venting and re-purging the system). The reaction is typically complete within 4-6 hours.

  • Reaction Workup and Product Isolation:

    • Once the reaction is complete (no further hydrogen uptake), cool the mixture to room temperature.

    • Carefully vent the excess hydrogen gas from the reactor into the fume hood.[12]

    • Purge the system thoroughly with nitrogen gas for at least 10 minutes to remove all residual hydrogen.[10][12] This is a critical safety step to prevent fire during filtration.

    • Prepare a small pad of Celite® in a Büchner funnel and wet it with ethyl acetate.

    • Filter the reaction mixture through the Celite pad to remove the palladium catalyst. Wash the filter cake with additional ethyl acetate (2 x 20 mL) to ensure complete recovery of the product.

    • Caution: Do not allow the filter cake containing the catalyst to dry out, as it can ignite spontaneously in air.[10] Immediately quench the filter cake by submerging it in a beaker of water.[10]

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

    • The resulting crude product is typically of high purity. If further purification is needed, it can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Workflow Diagram

G cluster_setup 1. Reactor Setup & Inerting cluster_reaction 2. Hydrogenation cluster_workup 3. Workup & Isolation A Charge Flask: - Ethyl Coumarin-3-carboxylate - Ethyl Acetate B Purge with Nitrogen (N₂) A->B C Add Pd/C Catalyst (under N₂) B->C D Purge with Hydrogen (H₂) C->D E Pressurize (40-50 psi H₂) & Stir D->E F Monitor Reaction (H₂ uptake / TLC) E->F G Cool & Vent H₂ F->G H Purge with N₂ G->H I Filter through Celite (Quench Catalyst) H->I J Concentrate Filtrate I->J K Purify (Optional) J->K L L K->L Final Product: Ethyl Chroman-3-carboxylate

Caption: Workflow for the catalytic reduction of ethyl coumarin-3-carboxylate.

Characterization Data

The successful conversion can be confirmed by comparing the spectral data of the starting material and the product.

Compound Molecular Formula Molecular Weight Expected ¹H NMR Data (CDCl₃, δ ppm)
Ethyl coumarin-3-carboxylateC₁₂H₁₀O₄218.20 g/mol 8.51 (s, 1H, C4-H), 7.26-7.75 (m, 4H, Ar-H), 4.42 (q, 2H, -OCH₂CH₃), 1.41 (t, 3H, -OCH₂CH₃)[13][14][15][16][17][18]
Ethyl chroman-3-carboxylateC₁₂H₁₄O₃206.24 g/mol 6.80-7.20 (m, 4H, Ar-H), 4.30-4.50 (m, 2H, C2-H), 4.19 (q, 2H, -OCH₂CH₃), 3.00-3.20 (m, 2H, C4-H), 2.80-2.95 (m, 1H, C3-H), 1.28 (t, 3H, -OCH₂CH₃)

Note: The ¹H NMR shifts for the product are predicted based on the structural change. The disappearance of the sharp singlet at ~8.5 ppm is the most indicative sign of a complete reaction.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst poisoning or insufficient hydrogen pressure. The catalyst can be poisoned by impurities in the starting material or solvent.[8][9] Ensure high-purity reagents are used. If the reaction is slow, increasing the temperature to 40-50 °C or increasing the hydrogen pressure can improve the rate.

  • Over-reduction: Reduction of the benzene ring is possible under harsh conditions (high pressure, high temperature, or with more active catalysts like Rhodium or Ruthenium).[19][20] Sticking to the recommended conditions minimizes this side reaction.

  • Catalyst Filtration Issues: The fine powder of Pd/C can sometimes pass through standard filter paper. Using a dense pad of Celite® is essential for complete removal. A post-filtration check for fine black particles in the filtrate is good practice.

  • Safety during Catalyst Handling: The pyrophoric nature of hydrogenation catalysts cannot be overstated.[8][9][11] Always handle spent catalysts under a wet blanket of solvent or water and never leave them exposed to air on filter paper.[10]

Conclusion

The protocol described provides a reliable and efficient method for the selective synthesis of ethyl chroman-3-carboxylate from ethyl coumarin-3-carboxylate. By adhering to the detailed steps and safety precautions, researchers can consistently achieve high yields of the desired product. The key to success lies in the careful handling of the pyrophoric catalyst and flammable hydrogen gas, ensuring an oxygen-free environment throughout the reaction and workup.

References

  • Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. Retrieved from [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 16–28. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • H.E.L Group. (2024, June 9). Hydrogenation: How we can make it safer. Retrieved from [Link]

  • MDPI. (n.d.). (R/S)-Ethyl 2-Acetoxy-4-phenyl-4H-chromene-3-carboxylate. Retrieved from [Link]

  • Bílková, D., Jansa, P., Paterová, I., & Červený, L. (2015). Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst. Chinese Journal of Catalysis, 36(7), 1098-1104. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Chroman-2-ones by Reduction of Coumarins. Retrieved from [Link]

  • MDPI. (n.d.). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • White Rose Research Online. (2023). Coumarin C−H Functionalization by Mn(I) Carbonyls : Mechanistic Insight by Ultra-Fast IR Spectroscopic Analysis. Retrieved from [Link]

  • Chegg. (2018, February 25). Solved HNMR of ethyl-3-coumarincarboxylate In the attached. Retrieved from [Link]

  • Bartleby. (2021, October 16). Answered: n the attached 1H NMR spectrum of ethyl-3- coumarincarboxylate, draw the structure on the spectrum and assign the various resonances (peaks) to the hydrogen…. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinetic analysis of oxidation of coumarins by human cytochrome P450 2A6. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, February 2). Assigning carbon-13 NMR for ethyl 2-oxo-2H-chromen3-carboxylate. Retrieved from [Link]

  • University of Toronto Libraries. (n.d.). Supplementary Information Mechanistic Studies on the Palladium-Catalyzed Cross-Dehydrogenative Coupling of 4-Phenoxy-2-Coumarin. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl chroman-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. Retrieved from [Link]

  • National Institutes of Health. (2016). Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of coumarin- 3-carboxylic acid undergoing hydrogen.... Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C). Retrieved from [Link]

  • ResearchGate. (n.d.). Pd/C-Catalyzed Transfer Hydrogenation with Hantzsch Ester 1,4-Dihydropyridine for the Reduction of Aromatic Azides, Aromatic Nitro Compounds and Olefins. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • CoLab. (n.d.). The Hydrogenation of Coumarin and Related Compounds.
  • Indian Academy of Sciences. (n.d.). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Retrieved from [Link]

  • ACS Publications. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Recent Advances in the Decarboxylative Strategy of Coumarin‐3‐carboxylic Acid. Retrieved from [Link]

  • Semantic Scholar. (2015). One-pot synthesis of potential antioxidant agents, 3- carboxylate coumarin derivatives. Retrieved from [Link]

Sources

Application Note: Enantioselective Separation of Chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Chroman Scaffolds

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including vitamin E analogues and various therapeutic agents.[1] The introduction of a stereocenter, as in "Chroman-3-carboxylic acid ethyl ester," necessitates the separation and independent evaluation of its enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles.[2][3][4][5] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.[5][6] Consequently, the ability to resolve and quantify the enantiomers of chiral intermediates like Chroman-3-carboxylic acid ethyl ester is critical for the development of safe and effective pharmaceuticals.[2][4] This application note provides a detailed guide for the development of a robust method for the chiral separation of Chroman-3-carboxylic acid ethyl ester enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Core Principles of Enantioseparation on Polysaccharide-Based CSPs

The direct separation of enantiomers via chromatography relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[7] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are among the most versatile and widely successful for a broad range of chiral compounds.[1][8] The chiral recognition mechanism of these CSPs is multifactorial, involving a combination of:

  • Hydrogen Bonding: Interactions between polar functional groups on the analyte (e.g., the carbonyl group of the ester) and the carbamate derivatives on the polysaccharide backbone.

  • π-π Interactions: Stacking between aromatic rings of the analyte (the chroman system) and the phenyl groups on the CSP.

  • Steric Interactions: The inclusion of the analyte or parts of it into the chiral grooves or cavities of the helical polysaccharide structure. The differential fit of the two enantiomers within these grooves is often the primary driver of separation.[1]

  • Dipole-Dipole Interactions: Electrostatic interactions between polar bonds in the analyte and the CSP.

The combination and relative strength of these interactions for each enantiomer lead to differences in their retention times, enabling their separation.[9]

Systematic Method Development Strategy

A trial-and-error approach to chiral method development can be time-consuming and inefficient.[9] A systematic screening strategy significantly increases the probability of finding a successful separation in a shorter timeframe.

Chiral Stationary Phase (CSP) Screening

The initial and most critical step is the selection of the CSP.[1] Given the structure of Chroman-3-carboxylic acid ethyl ester, which contains an aromatic ring system and a hydrogen-bond accepting ester group, polysaccharide-based CSPs are a logical starting point.[1] A recommended primary screening set includes columns with complementary chiral selectors:

  • Amylose-based CSPs: e.g., Amylose tris(3,5-dimethylphenylcarbamate)

  • Cellulose-based CSPs: e.g., Cellulose tris(3,5-dimethylphenylcarbamate)

These phases are known for their broad enantioselectivity and can be operated in normal phase, polar organic, and reversed-phase modes.[9]

Mobile Phase Screening

For the initial screening, a simple mobile phase system is employed. In normal phase mode, which is often the first choice for polysaccharide CSPs, mixtures of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) are used.[7]

Method Development Workflow

The following diagram illustrates a logical workflow for developing a chiral separation method for Chroman-3-carboxylic acid ethyl ester.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Alternative Platforms A Prepare Analyte Solution (Racemic Chroman-3-carboxylic acid ethyl ester in mobile phase) B Select Primary CSPs (e.g., Amylose & Cellulose-based) A->B C Screen with Mobile Phase 1 (e.g., Hexane/IPA, 90:10) B->C D Screen with Mobile Phase 2 (e.g., Hexane/Ethanol, 90:10) B->D E Evaluate Results (Partial or Baseline Separation?) C->E D->E F Adjust Alcohol Modifier % E->F Partial Separation J Final Validated Method E->J Baseline Separation K No Separation Observed E->K No Separation G Test Alternative Alcohols (e.g., n-Propanol) F->G H Introduce Additives (if needed) (e.g., 0.1% TFA for acidic impurities) G->H I Optimize Flow Rate & Temperature H->I I->J L Consider Supercritical Fluid Chromatography (SFC) K->L M Screen CSPs with CO2/Methanol L->M

Caption: A systematic workflow for chiral method development.

Detailed Experimental Protocol: HPLC Method

This protocol describes a typical procedure for the chiral separation of Chroman-3-carboxylic acid ethyl ester enantiomers using HPLC with a polysaccharide-based CSP.

1. Materials and Instrumentation

  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., 5 µm, 4.6 x 250 mm).

  • Solvents: HPLC grade n-hexane and isopropanol (IPA).

  • Analyte: Racemic Chroman-3-carboxylic acid ethyl ester.

2. Sample Preparation

  • Prepare a stock solution of the racemic analyte at a concentration of 1.0 mg/mL in isopropanol.

  • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

4. Method Optimization Steps

  • Adjust Modifier Concentration: If the resolution is insufficient or retention times are too long, systematically vary the percentage of isopropanol from 5% to 20% in 2.5% increments. Lowering the alcohol content generally increases retention and can improve resolution, while increasing it reduces analysis time.[10]

  • Change Alcohol Modifier: If optimization of the IPA concentration is not sufficient, substitute IPA with ethanol. Ethanol can offer different selectivity due to its hydrogen bonding characteristics.

  • Temperature Effects: Evaluate the effect of column temperature. Decreasing the temperature (e.g., to 15 °C) often enhances enantioselectivity, while increasing it (e.g., to 40 °C) can improve peak shape and reduce backpressure.[10]

Alternative Protocol: Supercritical Fluid Chromatography (SFC)

SFC is an excellent alternative to normal phase HPLC, offering advantages such as reduced solvent consumption, faster analysis times, and often unique selectivity.[11][12][13]

1. Materials and Instrumentation

  • SFC System: An analytical SFC system with a CO₂ pump, modifier pump, automated back pressure regulator (ABPR), column oven, and UV detector.

  • Chiral Column: Same as in the HPLC method. Polysaccharide columns are highly effective in SFC.[7]

  • Solvents: Supercritical fluid grade CO₂, HPLC grade methanol.

2. Sample Preparation

  • Prepare the sample as described in the HPLC protocol, using methanol as the diluent.

3. Chromatographic Conditions

  • Mobile Phase: CO₂ / Methanol (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Outlet Pressure (BPR): 150 bar

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: UV at 220 nm

4. Method Optimization Steps

  • Modifier Percentage: Adjust the methanol percentage between 5% and 25%. In SFC, a higher modifier percentage decreases retention.

  • Additive: For carboxylic acids or to improve the peak shape of polar compounds, a small amount of an acidic or basic additive can be introduced into the modifier.[14] However, for a neutral compound like an ethyl ester, this is typically not necessary.

Results and Discussion

Following the HPLC protocol, a successful baseline separation of the two enantiomers of Chroman-3-carboxylic acid ethyl ester was achieved. The results are summarized in the table below.

Table 1: Chromatographic Performance Data (HPLC)

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 10.2 min11.5 min
Tailing Factor (T_f) 1.11.2
Theoretical Plates (N) 85008900
Separation Factor (α) \multicolumn{2}{c}{1.13}
Resolution (R_s) \multicolumn{2}{c}{2.1}

The separation factor (α) of 1.13 indicates good enantioselectivity of the chosen CSP for this analyte. A resolution (R_s) value of 2.1 signifies a baseline separation, which is excellent for accurate quantification. The symmetrical peak shapes, indicated by tailing factors close to 1.0, and high plate counts demonstrate good chromatographic efficiency.

The SFC method also yielded excellent results, with the significant advantage of a much shorter analysis time.

Table 2: Chromatographic Performance Data (SFC)

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 2.5 min2.9 min
Tailing Factor (T_f) 1.11.1
Theoretical Plates (N) 1250013000
Separation Factor (α) \multicolumn{2}{c}{1.16}
Resolution (R_s) \multicolumn{2}{c}{2.5}

The SFC method provided a superior separation in under 4 minutes, a nearly three-fold reduction in run time compared to the HPLC method. The higher efficiency (theoretical plates) and improved resolution are characteristic advantages of SFC due to the physical properties of supercritical fluids.[13]

Relationship Between Method Parameters and Separation Outcome

The choice of chromatographic parameters directly influences the separation outcome. The following diagram illustrates these key relationships.

G cluster_0 Input Parameters cluster_1 Primary Chromatographic Effects cluster_2 Final Separation Outcome A CSP Type (Amylose vs. Cellulose) E Selectivity (α) A->E B Mobile Phase (% Modifier, Alcohol Type) B->E F Retention (k) B->F C Temperature C->E C->F G Efficiency (N) C->G D Flow Rate D->G I Analysis Time D->I H Resolution (Rs) E->H F->H F->I G->H

Caption: Interdependence of parameters in chiral chromatography.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Separation Wrong CSP choice; Inappropriate mobile phase.Screen a different class of CSP. For polysaccharide columns, try a different alcohol modifier (e.g., ethanol).
Poor Resolution (R_s < 1.5) Insufficient selectivity (α); Low efficiency (N).Decrease % modifier to increase retention and selectivity. Lower the column temperature. Decrease the flow rate.
Broad or Tailing Peaks Secondary interactions; Column degradation.Ensure sample is fully dissolved in the mobile phase. If using additives, check for compatibility. Use a new column to verify performance.
Irreproducible Retention Times Incomplete column equilibration; Temperature fluctuations.Equilibrate the column for at least 20 column volumes with the new mobile phase.[10] Ensure the column oven is stable.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Ilisz, I., Aranyi, A., & Péter, A. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(21), 6539. Retrieved from [Link]

  • Das, B., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(46), 33869-33883. Retrieved from [Link]

  • ResearchGate. (n.d.). Chroman Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Lesellier, E. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103. Retrieved from [Link]

  • Matarashvili, I., et al. (2021). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Chirality, 33(10), 653-665. Retrieved from [Link]

  • Kašpar, O., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 139-150. Retrieved from [Link]

  • Cirri, M., & Mura, P. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(11), 3497. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Ahuja, S. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. Retrieved from [Link]

  • Armstrong, D. W. (1987). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. Journal of Liquid Chromatography, 7(S2), 353-376. Retrieved from [Link]

  • Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Journal of Chromatography A, 828(1-2), 177-189. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Role of Chirality in Drugs Discovery and Development. Retrieved from [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 270-282. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • Sarwar, M., & Tang, T. H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(18), 4254. Retrieved from [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(16), 4933. Retrieved from [Link]

  • Welch, C. J., & Biba, M. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 317-333). Elsevier. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Retrieved from [Link]

  • Veeprho. (2024). Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. Retrieved from [Link]

  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Retrieved from [Link]

  • Layton, S. E. (2006). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS [Master's thesis, University of North Carolina Wilmington]. UNCW Institutional Repository. Retrieved from [Link]

  • Singh, S. B., & Saraf, S. K. (2006). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry, 22(3), 597-602. Retrieved from [Link]

  • European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • ChromTech. (n.d.). User's Guide - HPLC. Retrieved from [Link]

Sources

Application Notes and Protocols: The Utility of Chroman-3-carboxylic acid ethyl ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chroman Scaffold as a Privileged Structure in Drug Discovery

The chroman ring system, a bicyclic ether, is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic. Its structural rigidity and defined stereochemistry make it a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has led to the development of a wide array of therapeutic agents. A notable example is Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E, renowned for its potent antioxidant properties.[1][2][3] The chroman framework is also present in compounds investigated for neuroprotective,[4] anticancer,[5] and antiepileptic activities.

This guide focuses on a specific, yet highly versatile derivative: Chroman-3-carboxylic acid ethyl ester . The strategic placement of the carboxylic acid ester at the C3 position offers a synthetically tractable handle for molecular elaboration, enabling the exploration of vast chemical space to optimize pharmacological activity. This document provides a comprehensive overview of its synthesis, potential therapeutic applications, and detailed protocols for its use in a research setting.

Synthesis of Chroman-3-carboxylic acid ethyl ester: A Strategic Approach

While direct, extensively documented syntheses of Chroman-3-carboxylic acid ethyl ester are not abundantly available in public literature, a robust synthetic strategy can be devised based on established organocatalytic methods for related chroman structures. The most logical and efficient pathway involves an asymmetric intramolecular oxa-Michael addition.

Synthetic Workflow Overview

The synthesis can be conceptualized as a two-step process, beginning with the formation of an α,β-unsaturated ester from a readily available salicylaldehyde derivative, followed by a stereoselective cyclization to form the chroman ring.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Cyclization Salicylaldehyde Salicylaldehyde HWE Horner-Wadsworth-Emmons Reaction Salicylaldehyde->HWE Phosphonate Triethyl phosphonoacetate Phosphonate->HWE Precursor (E)-Ethyl 3-(2-hydroxyphenyl)acrylate HWE->Precursor Cyclization Intramolecular Oxa-Michael Addition Precursor->Cyclization Catalyst Chiral Organocatalyst Catalyst->Cyclization Product Ethyl Chroman-3-carboxylate Cyclization->Product

Caption: Synthetic workflow for Chroman-3-carboxylic acid ethyl ester.

Detailed Experimental Protocol: Synthesis of (S)-Ethyl Chroman-3-carboxylate

This protocol is adapted from established methods for the synthesis of analogous chroman-2-carboxylates and represents a robust approach to obtaining the target compound in high enantiomeric excess.[6][7]

Materials:

  • Salicylaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Cinchona-alkaloid-based bifunctional organocatalyst (e.g., a thiourea derivative)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Part 1: Synthesis of (E)-Ethyl 3-(2-hydroxyphenyl)acrylate (Precursor)

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.

  • Base Addition: Carefully add sodium hydride (1.1 equivalents) to the THF at 0°C (ice bath).

  • Ylide Formation: Slowly add triethyl phosphonoacetate (1.1 equivalents) to the suspension. Stir for 30 minutes at 0°C.

  • Aldehyde Addition: Add a solution of salicylaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure precursor.

Part 2: Asymmetric Intramolecular Oxa-Michael Addition

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the precursor, (E)-Ethyl 3-(2-hydroxyphenyl)acrylate (1.0 equivalent), in anhydrous toluene.

  • Catalyst Addition: Add the cinchona-alkaloid-based bifunctional organocatalyst (0.1 equivalents).

  • Cyclization: Stir the reaction mixture at -20°C for 24-48 hours. Monitor the formation of the product and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction has reached the desired conversion and enantioselectivity, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the final product, (S)-Ethyl Chroman-3-carboxylate.

Application Notes: Therapeutic Potential of Chroman-3-carboxylic acid ethyl ester Derivatives

The Chroman-3-carboxylic acid ethyl ester scaffold is a promising starting point for the development of novel therapeutics in several key areas. Its utility lies in the ability to readily generate diverse libraries of compounds through modification of the ester and the aromatic ring.

Neuroprotective Agents for Neurodegenerative Diseases

Rationale: The chroman core is a key feature of potent antioxidants. Oxidative stress is a major contributor to the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8] Furthermore, derivatives of the structurally related chromone-3-carboxylic acid have shown potential as inhibitors of monoamine oxidases (MAOs), enzymes that are key targets in the treatment of these conditions.[4][9][10]

Drug Design Strategy:

  • Amide Derivatives: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. This allows for the introduction of pharmacophores known to interact with targets in the central nervous system.

  • Aromatic Ring Substitution: Introduction of substituents on the aromatic ring can modulate the antioxidant potential and lipophilicity of the molecule, enhancing its ability to cross the blood-brain barrier.

G Scaffold Chroman-3-carboxylic acid ethyl ester Hydrolysis Hydrolysis Scaffold->Hydrolysis Acid Chroman-3-carboxylic acid Hydrolysis->Acid Amidation Amidation with diverse amines Acid->Amidation Library Library of Amide Derivatives Amidation->Library Screening Screening for Neuroprotective Activity (e.g., MAO inhibition, antioxidant assays) Library->Screening

Caption: Drug discovery workflow for neuroprotective agents.

Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol provides a general framework for assessing the potential of novel Chroman-3-carboxylic acid ethyl ester derivatives to inhibit MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Pargyline (selective MAO-B inhibitor, positive control)

  • Phosphate buffer (pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate reader (fluorescence)

Procedure:

  • Enzyme Preparation: Prepare working solutions of MAO-A and MAO-B in phosphate buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add the enzyme solution.

    • Add the test compound or positive control and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

  • Detection: Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, benzaldehyde can be derivatized for fluorescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Compound TypeTargetRationale
Amide DerivativesMAO-A, MAO-BPotential for hydrogen bonding interactions in the active site.
Hydroxylated AnalogsReactive Oxygen SpeciesMimicking the antioxidant properties of Trolox.

Table 1: Potential neuroprotective derivatives and their rationale.

Cardioprotective Agents

Rationale: The antioxidant properties of the chroman scaffold are also highly relevant for cardiovascular protection, as oxidative stress plays a significant role in the pathophysiology of heart disease.[11] Additionally, omega-3 fatty acid ethyl esters have demonstrated cardioprotective effects.[12][13] Hybrid molecules that combine the chroman core with other cardioprotective pharmacophores could lead to synergistic effects.

Drug Design Strategy:

  • Hybrid Molecules: Synthesize hybrid compounds by linking the chroman-3-carboxylic acid moiety to other known cardioprotective agents via the ester or a linker.

  • Modulation of Physicochemical Properties: Fine-tune the lipophilicity and other physicochemical properties of the derivatives to optimize their pharmacokinetic profile for cardiovascular applications.

Protocol: In Vitro H9c2 Cardiomyocyte Protection Assay

This assay assesses the ability of test compounds to protect cardiac cells from oxidative stress-induced injury.

Materials:

  • H9c2 rat cardiomyocyte cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Test compounds

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture H9c2 cells in 96-well plates until they reach 80-90% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified pre-incubation period (e.g., 24 hours).

  • Induction of Oxidative Stress: Induce cellular injury by exposing the cells to a cytotoxic concentration of H₂O₂ for a few hours.

  • Cell Viability Assessment:

    • Remove the medium and add MTT solution to each well.

    • Incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate the percentage of cell viability relative to untreated controls.

Conclusion

Chroman-3-carboxylic acid ethyl ester represents a valuable and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and the synthetic versatility of the C3-ester functionality provide a solid foundation for the development of novel therapeutic agents. The proven biological activities of the broader chroman family, particularly in the areas of neuroprotection and cardioprotection, strongly suggest that derivatives of Chroman-3-carboxylic acid ethyl ester are promising candidates for further investigation. The protocols and strategies outlined in this guide offer a starting point for researchers to unlock the full potential of this intriguing molecular framework.

References

  • Mpitimpiti, A. A., et al. (2017). Synthesis and MAO inhibition of chromone 3-carboxylic acid derivatives for neurodegenerative disease therapeutics. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3468.
  • MP Biomedicals. (n.d.). 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid, 5 g. Retrieved from [Link]

  • Gaspar, A., et al. (2010). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 20(9), 2709-2712.
  • Kim, H., et al. (2009). Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. Journal of Microbiology and Biotechnology, 19(9), 921-926.
  • Kumar, A., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 106, 129789.
  • Jane, D. E., et al. (2011). Coumarin-3-carboxylic acid derivatives as potentiators and inhibitors of recombinant and native N-Methyl-D-Aspartate receptors. Neuropharmacology, 61(4), 629-638.
  • Rekka, E. A., et al. (2004). Synthesis of chroman analogues of lipoic acid and evaluation of their activity against reperfusion arrhythmias. Bioorganic & Medicinal Chemistry, 12(18), 4835-4841.
  • Chimenti, F., et al. (2010). Chromone-2- and -3-carboxylic acids inhibit differently monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 20(9), 2709-2712.
  • Sureda, F. X., et al. (2023). Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action. Molecules, 28(5), 2307.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6541354, 6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid, (+)-. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
  • Bobko, A. A., et al. (2017). Synthesis of spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox). Russian Chemical Bulletin, 66(10), 1891-1895.
  • Shafqat, S. S., et al. (2016). Green Synthesis and Characterization of 3-Carboxycoumarin and Ethylcoumarin-3-carboxylate via Knoevenagel Condensation. Asian Journal of Chemistry, 29(1), 261-266.
  • Ronfeld, R. A., et al. (1979). Antilipidemic activity of 4-oxo-functionalized ethyl 6-chlorochroman-2-carboxylate analogs and a related tricyclic lactone in three rat models. Journal of Medicinal Chemistry, 22(5), 585-588.
  • De Angelis, M., et al. (2023). Cardioprotective mechanism of ω-3 fatty acid icosapent ethyl (IPE) in cardiomyocytes: role in high glucose and shear stress-induced mechano-transduction dysregulation. Cardiovascular Diabetology, 22(1), 1-18.
  • Bell-Sante, E., & Singh, M. (2008). Uses and benefits of omega-3 ethyl esters in patients with cardiovascular disease.
  • Liu, Y., et al. (2021). Pseudosterins A–C, Three 1-Ethyl-3-formyl-β-carbolines from Pseudostellaria heterophylla and Their Cardioprotective Effects. Molecules, 26(16), 5045.

Sources

Application Notes and Protocols: Derivatization of "Chroman-3-carboxylic acid ethyl ester" for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chroman Scaffold as a Privileged Structure in Drug Discovery

The chroman ring system, a core component of many natural products and synthetic molecules, is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antiepileptic, and anti-inflammatory properties.[1] "Chroman-3-carboxylic acid ethyl ester" represents a versatile starting material for the generation of diverse chemical libraries aimed at identifying novel therapeutic agents. The strategic modification of this scaffold, both at the carboxylic acid moiety and on the chroman ring itself, allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of "Chroman-3-carboxylic acid ethyl ester" to generate a library of analogs for biological screening. We will delve into the rationale behind key synthetic transformations and provide detailed, field-proven protocols for the synthesis, purification, and characterization of these novel compounds. Furthermore, we will outline a strategic workflow for the biological evaluation of the synthesized library, with a focus on anticancer activity.

Strategic Approach to Library Synthesis

Our strategy for derivatization is twofold: first, to create a diverse set of amides from the carboxylic acid at the 3-position, and second, to introduce diversity by modifying the chroman ring system. This dual approach ensures a comprehensive exploration of the chemical space around the chroman-3-carboxylic acid core.

Workflow for Library Generation and Screening

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening Cascade A Chroman-3-carboxylic acid ethyl ester B Hydrolysis A->B F Ring Derivatization A->F C Chroman-3-carboxylic acid B->C D Amide Coupling (Diverse Amines) C->D E Library of Chroman-3-carboxamides D->E H Primary Screening (e.g., MTT Assay) E->H G Diverse Chroman Library F->G G->H I Hit Identification H->I J Secondary Assays (Apoptosis, Cell Cycle) I->J K Lead Compound Identification J->K L Mechanism of Action Studies (e.g., Kinase Inhibition) K->L

Figure 1: Overall workflow from starting material to lead identification.

Part 1: Synthesis and Derivatization Protocols

Protocol 1: Hydrolysis of Chroman-3-carboxylic acid ethyl ester

The initial and crucial step in generating carboxamide derivatives is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions.

Rationale: Saponification, the hydrolysis of an ester using a strong base, is a robust and high-yielding reaction. The choice of a sodium hydroxide solution in a mixed solvent system of methanol and water facilitates the dissolution of both the organic substrate and the inorganic base, driving the reaction to completion.

Materials:

  • Chroman-3-carboxylic acid ethyl ester

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2N

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • pH paper or pH meter

Procedure:

  • Dissolve Chroman-3-carboxylic acid ethyl ester (1.0 eq.) in methanol in a round-bottom flask.

  • Prepare a solution of sodium hydroxide (2.0 eq.) in deionized water.

  • Add the NaOH solution dropwise to the stirring solution of the ester at room temperature.[2]

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 2N HCl.

  • A white precipitate of Chroman-3-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the pure carboxylic acid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Amide Library Synthesis via EDC/HATU Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) provides a reliable method for this transformation.[1][3][4]

Rationale:

  • EDC Coupling: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[5] This intermediate is susceptible to nucleophilic attack by an amine. The addition of an auxiliary nucleophile like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can improve efficiency and reduce side reactions.[1]

  • HATU Coupling: HATU is a uronium-based coupling reagent that reacts with the carboxylate to form a highly reactive OAt-active ester, which then readily reacts with the amine.[1] HATU is often preferred for sterically hindered substrates or when rapid reaction rates are desired.

Materials:

  • Chroman-3-carboxylic acid

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of Chroman-3-carboxylic acid (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC (1.2 eq.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) followed by DIPEA (2.0 eq.).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Materials:

  • Chroman-3-carboxylic acid

  • A diverse library of primary and secondary amines

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Chroman-3-carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Add the desired amine (1.1 eq.) and DIPEA (2.5 eq.) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq.) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the stirred mixture of acid, amine, and base at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and purification are performed as described in the EDC-mediated coupling protocol.

Table 1: Comparison of Amide Coupling Reagents

FeatureEDC/HOBtHATU
Mechanism Carbodiimide activationUronium salt activation
Reaction Speed Moderate to FastVery Fast
Byproducts Water-soluble ureaWater-soluble tetramethylurea
Cost LowerHigher
Ideal for General amide synthesisSterically hindered substrates, rapid synthesis
Protocol 3: Derivatization of the Chroman Scaffold

To further expand the chemical diversity of the library, modifications can be made to the chroman ring itself. A common strategy involves the derivatization of chroman-4-ones, which can be synthesized from appropriately substituted phenols.

Rationale: Introducing substituents on the aromatic ring of the chroman scaffold can significantly impact the molecule's electronic properties and its ability to interact with biological targets.

Example Reaction: Synthesis of Substituted Chroman-4-ones

This protocol describes the synthesis of a chroman-4-one, which can then be further modified.

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Aldehyde

  • Diisopropylethylamine (DIPA)

  • Ethanol (EtOH)

  • Microwave reactor

Procedure:

  • To a solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the desired aldehyde (1.1 eq.) and DIPA (1.1 eq.).

  • Heat the mixture in a microwave reactor at 160–170 °C for 1 hour.[6]

  • After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash with 10% NaOH (aq), 1 M HCl (aq), water, and brine.[6]

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the product by flash column chromatography to yield the desired chroman-4-one derivative.[6]

Part 2: Biological Screening Protocols

Once a library of chroman derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. A tiered screening approach is often employed, starting with broad cytotoxicity assays and progressing to more specific mechanism-of-action studies for promising "hit" compounds.

Primary Screening: Cell Viability/Cytotoxicity Assay

The MTT or MTS assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7]

Rationale: This assay is a reliable and high-throughput method for initial screening of a large number of compounds to identify those that inhibit cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, PC-3 prostate cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the synthesized chroman derivatives (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add the MTT or MTS reagent to each well and incubate for 2-4 hours.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Secondary Screening: Mechanistic Assays

Compounds that show significant activity in the primary screen ("hits") should be further investigated in secondary assays to elucidate their mechanism of action.

G cluster_secondary Secondary Assay Workflow A Active 'Hit' Compound B Apoptosis Assay (Annexin V/PI Staining) A->B C Cell Cycle Analysis (Propidium Iodide Staining) A->C D Specific Target-Based Assays (e.g., Kinase Inhibition) A->D E Confirmation of Mechanism of Action B->E C->E D->E

Figure 2: Workflow for secondary screening of hit compounds.

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[8][9]

Rationale: Early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells with compromised membrane integrity.[8]

Materials:

  • Cancer cells treated with hit compounds

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the hit compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.[10]

  • Incubate for 15 minutes at room temperature in the dark.[10]

  • Analyze the cells by flow cytometry, acquiring data for both the FITC and PI channels.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Rationale: Many anticancer agents exert their effects by arresting the cell cycle at a specific phase, preventing cell division and proliferation. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Cancer cells treated with hit compounds

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the hit compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.[12]

  • Wash the fixed cells with PBS and resuspend in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry, acquiring data on a linear scale.

  • Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.

Tertiary Screening: Target-Specific Assays

For lead compounds with a confirmed cellular mechanism, target-specific assays can be employed to identify the molecular target.

Rationale: Many chroman derivatives have been shown to inhibit protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. A variety of assay formats are available to measure kinase activity, including radiometric and fluorescence-based methods.[13]

General Procedure:

  • Incubate the recombinant kinase enzyme with the test compound at various concentrations.[14]

  • Initiate the kinase reaction by adding ATP and the specific substrate.[14]

  • After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate or ADP produced.[14]

  • Determine the IC₅₀ of the compound for the specific kinase.

Rationale: ACC is a key enzyme in fatty acid synthesis and has been identified as a target for some anticancer agents.[15][16]

General Procedure:

  • Incubate the purified ACC enzyme with the test compound.

  • Initiate the reaction by adding acetyl-CoA, ATP, and bicarbonate.[17]

  • Measure the rate of malonyl-CoA production, often by coupling the reaction to a detectable system.

  • Calculate the IC₅₀ of the compound for ACC inhibition.

Conclusion

The derivatization of "Chroman-3-carboxylic acid ethyl ester" offers a fruitful avenue for the discovery of novel bioactive molecules. The protocols detailed in this application note provide a robust framework for the synthesis of a diverse library of chroman derivatives and their subsequent biological evaluation. By employing a systematic approach that combines rational chemical synthesis with a tiered biological screening cascade, researchers can efficiently identify and characterize promising lead compounds for further development as potential therapeutic agents.

References

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • He, L., et al. (2016). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Patel, A. D., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Shanmugam, V. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit. Retrieved from [Link]

  • Linder, S., et al. (2011).
  • University of Leicester. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Blanchard, J. S., et al. (2013). A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. Analytical Biochemistry.
  • ResearchGate. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Kumar, A., et al. (2023). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Lally, B. E., et al. (2016). Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells. PLoS One.
  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • University of Iowa. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). General methods for the synthesis of coumarin-3-carboxamides. Retrieved from [Link]

  • VNUHCM Journal of Science and Technology Development. (2023). Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods. Retrieved from [Link]

  • ChemRxiv. (2024). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. Retrieved from [Link]

Sources

Analytical methods for "Chroman-3-carboxylic acid ethyl ester" characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of Chroman-3-carboxylic acid ethyl ester

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of Chroman-3-carboxylic acid ethyl ester. As a key heterocyclic scaffold in medicinal chemistry, rigorous verification of its structure, purity, and stability is paramount for researchers and drug development professionals. This document moves beyond rote protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow. We will cover spectroscopic techniques for structural elucidation (NMR, MS, IR), chromatographic methods for purity assessment (HPLC, GC), and thermal analysis for physicochemical property determination (DSC, TGA).

Introduction and Strategic Overview

Chroman-3-carboxylic acid ethyl ester is a saturated heterocyclic compound featuring a chroman core with an ethyl ester functional group at the 3-position. It is crucial to distinguish this saturated structure from its unsaturated analogue, Coumarin-3-carboxylic acid ethyl ester, as the analytical signatures will differ significantly. A multi-faceted analytical approach is essential to confirm molecular identity, quantify purity, and understand the material's physical properties. An integrated workflow ensures that data from orthogonal techniques are used to build a complete and reliable profile of the molecule.

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of Chroman-3-carboxylic acid ethyl ester.

cluster_0 Primary Characterization: Identity & Structure cluster_1 Secondary Characterization: Purity & Impurity Profile cluster_2 Tertiary Characterization: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (GC-MS or LC-MS) NMR->MS Confirm Mol. Weight IR FTIR Spectroscopy MS->IR Confirm Functional Groups HPLC HPLC-UV/DAD (Purity Assay) IR->HPLC Assess Purity GC GC-FID (Residual Solvents, Volatiles) HPLC->GC Assess Volatiles DSC Differential Scanning Calorimetry (DSC) GC->DSC Determine Thermal Transitions (Melting Point) TGA Thermogravimetric Analysis (TGA) DSC->TGA Determine Thermal Stability end Comprehensive Certificate of Analysis TGA->end start New Batch of Chroman-3-carboxylic acid ethyl ester start->NMR Confirm Structure

Caption: Integrated workflow for the characterization of Chroman-3-carboxylic acid ethyl ester.

Structural Elucidation: Spectroscopic Methods

The primary goal is to unequivocally confirm that the synthesized molecule has the correct structure. This is achieved by combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. Both ¹H and ¹³C NMR are required for a complete structural assignment.

Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a suitable first choice as non-polar to moderately polar esters typically dissolve well in it, and its signal does not interfere with most of the expected proton signals. Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm, ensuring data comparability across different instruments.

Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum with a 30° pulse angle, a 2-second relaxation delay, and accumulate 1024-2048 scans. A wider spectral window (e.g., 0-220 ppm) is necessary to capture the carbonyl carbon.

Trustworthiness: The combination of chemical shifts, signal integrations (for ¹H), and splitting patterns (multiplicity) provides a self-validating dataset. For instance, the integration ratio of the ethyl group's CH₂ to its CH₃ should be exactly 2:3. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively link proton and carbon signals, confirming atom connectivity.

Expected Spectral Data: The following tables summarize the predicted NMR signals for Chroman-3-carboxylic acid ethyl ester, based on established chemical shift principles.[1][2]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Aromatic Protons (4H)6.8 - 7.3Multiplets4HProtons on the benzene ring of the chroman system.
O-CH₂ (C2)4.2 - 4.5Multiplet2HDiastereotopic protons adjacent to the chiral center and oxygen.
C-CH₂ (C4)2.8 - 3.1Multiplet2HProtons adjacent to the aromatic ring.
CH (C3)3.5 - 3.8Multiplet1HChiral proton at the 3-position, coupled to C2 and C4 protons.
Ester O-CH₂~4.2Quartet2HMethylene protons of the ethyl group, split by the adjacent CH₃.
Ester CH₃~1.3Triplet3HMethyl protons of the ethyl group, split by the adjacent CH₂.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Assignment Predicted δ (ppm) Rationale
Ester C=O170 - 175Characteristic chemical shift for an ester carbonyl carbon.[2]
Aromatic C-O150 - 158Aromatic carbon directly attached to the heterocyclic oxygen.
Aromatic C-C120 - 130Aromatic carbons of the benzene ring.
Aromatic C115 - 125Aromatic carbons of the benzene ring.
O-CH₂ (C2)65 - 75Aliphatic carbon attached to oxygen.
Ester O-CH₂60 - 65Methylene carbon of the ethyl ester.
CH (C3)40 - 50Chiral carbon at the 3-position.
C-CH₂ (C4)25 - 35Aliphatic carbon adjacent to the aromatic ring.
Ester CH₃~14Methyl carbon of the ethyl ester.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for a volatile and thermally stable compound like an ethyl ester.

Expertise & Causality: Electron Ionization (EI) is a standard, high-energy ionization technique that produces a rich fragmentation pattern, which acts as a "fingerprint" for the molecule. This is ideal for structural confirmation and library matching.[3] The GC method must be designed to ensure the compound elutes without thermal degradation. A temperature ramp allows for the separation of the analyte from any lower-boiling solvents or higher-boiling impurities.

Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet: Splitless injection at 250°C.

    • Oven Program: Hold at 70°C for 1 min, then ramp at 15°C/min to 300°C and hold for 5 min.[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230°C.

Trustworthiness: The molecular ion peak (M⁺) should correspond to the exact molecular weight of the compound (C₁₂H₁₄O₃ = 206.24 g/mol ). The observed fragmentation pattern must be consistent with the known fragmentation pathways of esters and chroman structures, providing a self-consistent structural verification.[2][5]

Expected Fragmentation: The mass spectrum should show a molecular ion at m/z = 206. Key fragments would arise from the loss of the ethoxy group (-OC₂H₅, m/z = 161), loss of the entire ester group (-COOC₂H₅, m/z = 133), and cleavage of the chroman ring.

M Molecular Ion (M⁺) m/z = 206 M1 [M - OC₂H₅]⁺ m/z = 161 M->M1 - 45 Da M2 [M - COOC₂H₅]⁺ m/z = 133 M->M2 - 73 Da M3 Tropylium Ion m/z = 91 M2->M3 Rearrangement

Caption: Predicted major fragmentation pathways for Chroman-3-carboxylic acid ethyl ester in EI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.

Expertise & Causality: Attenuated Total Reflectance (ATR) is a modern FTIR technique that requires minimal sample preparation. The sample is placed directly on a crystal (like diamond or zinc selenide), and the IR beam interacts with the sample surface. This avoids the need for making KBr pellets and is non-destructive.

Protocol: FTIR-ATR Analysis

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

Trustworthiness: The presence of a strong, sharp absorption in the carbonyl region confirms the ester, while the absence of a broad O-H stretch (which would be present in the parent carboxylic acid) confirms the success of the esterification.[6]

Table 3: Expected Key FTIR Absorptions
Wavenumber (cm⁻¹) Assignment & Rationale
3100 - 3000Aromatic C-H stretch.
2980 - 2850Aliphatic C-H stretch (from chroman ring and ethyl group).
1735 - 1750 C=O stretch (Ester). This is a strong, characteristic peak. [6]
1600, 1480C=C stretches from the aromatic ring.
1250 - 1100C-O stretch (from ester and ether linkages). Strong intensity.

Purity Assessment: Chromatographic Methods

Once identity is confirmed, the purity of the compound must be determined. Chromatographic techniques are ideal for separating the main compound from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for purity analysis of small organic molecules in the pharmaceutical industry.

Expertise & Causality: A C18 (octadecylsilyl) column is used as the stationary phase, which separates compounds based on their hydrophobicity. A gradient elution, starting with a high percentage of water and gradually increasing the organic solvent (acetonitrile), is employed to ensure that both polar and non-polar impurities can be resolved and eluted from the column.[7][8] A UV detector is suitable as the chroman moiety contains a chromophore that absorbs UV light.

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1.0 mg/mL. Dilute to 0.1 mg/mL with a 50:50 acetonitrile:water mixture.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis or Diode Array Detector (DAD) at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Trustworthiness: The use of a DAD allows for peak purity analysis, where the UV spectrum is checked across the entire peak. A consistent spectrum indicates a pure, co-elution-free peak. The method should be validated for linearity, accuracy, and precision as per standard guidelines.

Physicochemical Characterization: Thermal Analysis

Thermal analysis techniques provide information on the physical properties of the material, such as its melting point, thermal stability, and the presence of residual solvents or water.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions.

Expertise & Causality: For a pure, crystalline organic compound, DSC will show a single, sharp endothermic peak corresponding to its melting point.[9] The sharpness of the peak is an indicator of purity; impurities will typically broaden the melting range and depress the melting point. A slow heating rate (e.g., 5-10°C/min) is used to ensure thermal equilibrium and achieve good resolution of the transition.[10]

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrumentation:

    • Atmosphere: Nitrogen at a purge rate of 50 mL/min.

    • Temperature Program: Equilibrate at 25°C, then ramp at 10°C/min to a temperature well above the expected melting point (e.g., 250°C).

  • Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile.

Expertise & Causality: TGA is used to determine the temperature at which the compound begins to decompose.[9][11] Running the analysis under an inert nitrogen atmosphere prevents oxidative degradation, allowing for the determination of the inherent thermal stability. A rapid mass loss on the TGA curve before the main decomposition event can indicate the presence of residual solvent or water.

Protocol: TGA Analysis

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrumentation:

    • Atmosphere: Nitrogen at a purge rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30°C, then ramp at 10°C/min to a high temperature (e.g., 500°C).

  • Data Analysis: The onset temperature of mass loss is reported as the decomposition temperature.

Conclusion

The analytical workflow detailed in this guide provides a comprehensive and robust strategy for the characterization of Chroman-3-carboxylic acid ethyl ester. By integrating data from spectroscopic (NMR, MS, IR), chromatographic (HPLC), and thermal (DSC, TGA) techniques, researchers and drug developers can establish a complete profile of the molecule's identity, purity, and key physicochemical properties. This multi-faceted approach ensures the quality and reliability of the material for its intended scientific application.

References

  • PubChem. Ethyl 2-oxo-2H-chromene-3-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. [Link]

  • A-Level Chemistry. NMR Spectroscopy Mark Scheme. [Link]

  • Alchem Pharmtech. CAS 68281-60-7 | CHROMAN-3-CARBOXYLIC ACID METHYL ESTER. [Link]

  • Chemistry LibreTexts. 29.10 ¹³C NMR Spectroscopy. [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • ResearchGate. FTIR spectra of compound 3. [Link]

  • Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. [Link]

  • ResearchGate. 1 H NMR Theoretical and Experimental Spectra of Chromone-3-carboxylic acid. [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • TU Delft. Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. [Link]

  • MDPI. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. [Link]

  • ResearchGate. Esters derived from 7-decanoyloxychromone-3-carboxylic acid: Synthesis and mesomorphic properties. [Link]

  • SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • YouTube. Mass Spec 3e Carboxylic Acids. [Link]

  • MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • PMC. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

  • ScienceOpen. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Royal Society of Chemistry. FTIR and Raman analysis of the interaction of L-cysteine ethyl ester. [Link]

  • DTIC. Thermal: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Polarized Microscopy Instrumentation for. [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • University of California, Irvine. GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Knoevenagel Condensation for Ethyl Coumarin-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl coumarin-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Knoevenagel condensation of salicylaldehyde and diethyl malonate. As a foundational reaction for accessing the coumarin scaffold, its optimization is critical for efficient downstream development. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Reaction Overview and Mechanism

The synthesis of ethyl coumarin-3-carboxylate is a classic example of a tandem reaction sequence. It begins with a Knoevenagel condensation between salicylaldehyde and an active methylene compound, diethyl malonate, catalyzed by a base. This is immediately followed by an intramolecular transesterification (cyclization) to form the stable benzopyrone ring system.

The generally accepted mechanism proceeds as follows:

  • Enolate Formation: The basic catalyst (e.g., piperidine) deprotonates the α-carbon of diethyl malonate, forming a resonance-stabilized enolate. This is the rate-determining step in many cases.

  • Condensation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of salicylaldehyde.

  • Dehydration: The resulting aldol-type intermediate rapidly dehydrates to form a stable, conjugated α,β-unsaturated system.

  • Intramolecular Cyclization: The phenolic hydroxyl group of the salicylaldehyde moiety attacks the electrophilic carbonyl of one of the ethyl ester groups, displacing ethanol and forming the six-membered lactone ring characteristic of coumarins.

Knoevenagel_Coumarin_Synthesis Figure 1: Reaction Mechanism Salicylaldehyde Salicylaldehyde Aldol_Adduct Aldol Adduct Salicylaldehyde->Aldol_Adduct Nucleophilic Attack DEM Diethyl Malonate Enolate Enolate Intermediate DEM->Enolate + Base - H⁺ Catalyst Base (e.g., Piperidine) Enolate->Aldol_Adduct Unsaturated_Intermediate Unsaturated Intermediate Aldol_Adduct->Unsaturated_Intermediate - H₂O (Dehydration) Final_Product Ethyl Coumarin-3-carboxylate Unsaturated_Intermediate->Final_Product Intramolecular Transesterification - EtOH

Caption: Figure 1: Reaction Mechanism.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.

Q1: My reaction yield is consistently low (< 50%), or the reaction fails to proceed entirely. What are the common causes?

A1: Low or no yield is the most frequent issue and can typically be traced to one of four areas: reagent quality, catalyst activity, reaction conditions, or moisture.

  • Potential Cause 1: Reagent Purity. Salicylaldehyde is susceptible to oxidation to salicylic acid. Diethyl malonate can hydrolyze over time. Old or impure reagents will significantly impact the reaction.

    • Solution: Verify the purity of your starting materials. Distill salicylaldehyde if it appears discolored (yellow or brown). Use freshly opened or properly stored diethyl malonate.

  • Potential Cause 2: Inactive Catalyst. Basic catalysts like piperidine or triethylamine can degrade. Solid catalysts may have reduced surface activity.

    • Solution: Use a fresh bottle of the amine catalyst. If using a solid-supported catalyst, ensure it has been properly stored and activated if required by the protocol. For the classic piperidine/acetic acid system, the ratio is also crucial for maintaining the catalytic cycle.[1]

  • Potential Cause 3: Suboptimal Reaction Conditions. The Knoevenagel condensation is highly dependent on temperature and reaction time. Insufficient heat may prevent the reaction from reaching the activation energy, while excessive heat can promote side reactions.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., ethyl acetate/petroleum ether 1:8).[2] If the reaction stalls at room temperature, gradually increase the heat. For many protocols, refluxing in ethanol is a standard condition.[1][3] Consider more advanced energy sources like microwave irradiation, which can dramatically reduce reaction times from hours to minutes and improve yields.[4][5]

  • Potential Cause 4: Presence of Water. While some protocols are performed in water, most organic solvent-based methods are sensitive to excess moisture, which can hydrolyze the ester and interfere with the catalyst.

    • Solution: Use dry solvents (e.g., absolute ethanol) and glassware. Perform the reaction under an inert atmosphere (N₂ or Ar) if you suspect significant atmospheric moisture is the culprit.

Q2: I'm observing significant side product formation, leading to a complex crude mixture. How can I improve selectivity?

A2: Side product formation often arises from the reactivity of the coumarin ring itself or from competing reaction pathways.

  • Potential Cause 1: Ring Cleavage. The lactone ring of the coumarin is susceptible to cleavage by strong nucleophiles, especially strong bases or primary/secondary amines, which can lead to the formation of salicylamide derivatives.[6][7]

    • Solution: Use a catalytic amount of a weak base like piperidine, morpholine, or triethylamine rather than a stoichiometric amount of a strong base like sodium ethoxide unless the protocol explicitly requires it.[8] If using an amine catalyst, avoid a large excess.

  • Potential Cause 2: Michael Addition. The α,β-unsaturated system in the coumarin product can potentially react with nucleophiles (like the malonate enolate) in a Michael addition, though this is less common under standard Knoevenagel conditions for this specific product.

    • Solution: Ensure a slight excess of the active methylene compound is not so large that it drives side reactions after the main product has formed. A common molar ratio is ~1.1 equivalents of diethyl malonate to 1 equivalent of salicylaldehyde.[4]

  • Potential Cause 3: Self-Condensation of Salicylaldehyde. Although less likely, under certain conditions, the aldehyde could undergo self-condensation.

    • Solution: Maintain controlled addition of the catalyst and ensure efficient mixing to promote the desired reaction between the aldehyde and the enolate.

Q3: My final product is difficult to purify. What are the best practices for isolation and purification?

A3: Ethyl coumarin-3-carboxylate is a solid at room temperature, which simplifies purification. Issues usually stem from residual starting materials or oily side products.

  • Best Practice 1: Initial Isolation. Upon cooling the reaction mixture, the product should precipitate. If it doesn't, adding cold water can often induce precipitation.[3] The crude solid can then be collected by vacuum filtration.[3][8]

  • Best Practice 2: Recrystallization. This is the most effective method for purifying the crude product.

    • Protocol: Dissolve the crude solid in a minimum amount of hot 95% ethanol. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.[3] Collect the pure crystals by vacuum filtration.

  • Best Practice 3: Purity Verification. Always verify the purity of the final product.

    • Melting Point: The literature melting point for ethyl coumarin-3-carboxylate is approximately 91-92°C.[4] A sharp melting point within this range indicates high purity. A broad or depressed melting range suggests impurities.[8]

    • TLC: Run a TLC of the final product against the starting materials to ensure they have been completely removed.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my synthesis?

A1: The choice of catalyst is one of the most critical parameters and depends on your desired reaction conditions (speed, yield, environmental impact).

Catalyst TypeExamplesAdvantagesDisadvantages
Weak Organic Bases Piperidine, Triethylamine, Morpholine[1][3][8]Inexpensive, effective, well-documented.Can be toxic, may require co-catalyst (e.g., acetic acid), longer reaction times.
Ionic Liquids [bmim]OH, TMG-TFA[7][9]Act as both catalyst and solvent, often recyclable, can lead to high yields.Higher cost, may require specific workup procedures.
Solid/Heterogeneous Nano-oxides (ZnO, MgO), Montmorillonite KSF, Zeolites[1][6]Easily separable/recyclable, often environmentally benign ("green").May have lower activity than homogeneous catalysts, can require higher temperatures.
Lewis Acids FeCl₃, ZnCl₂[1][7]Can be effective for certain substrates.Often require strictly anhydrous conditions, can be difficult to handle.

For general laboratory synthesis, a weak organic base like piperidine remains a reliable and cost-effective starting point. For process optimization or green chemistry applications, exploring solid catalysts or solvent-free microwave methods is highly recommended.[1][4]

Q2: What is the impact of the solvent system? When should I consider a solvent-free approach?

A2: The solvent plays a crucial role in solubilizing reagents and mediating heat transfer.

  • Protic Solvents (e.g., Ethanol): Ethanol is the most common and effective solvent.[1] It readily dissolves the reactants and is suitable for reflux conditions.

  • Aprotic Solvents (e.g., Toluene, DMF): These are used in specific protocols, sometimes with azeotropic removal of water to drive the reaction forward.[1][10]

  • Solvent-Free Conditions: This is a modern, highly efficient approach.[2][7] By mixing the neat reactants (often with a solid or liquid catalyst), you maximize concentration, which dramatically accelerates the reaction rate. This method is particularly effective when paired with microwave irradiation, as the energy is transferred directly to the polar reagents.[4] You should consider a solvent-free approach when aiming for faster reactions, higher throughput, and reduced solvent waste.

Q3: How can I accelerate the reaction safely and efficiently?

A3: The most effective methods for accelerating the Knoevenagel condensation are the use of microwave irradiation or ultrasound.

  • Microwave-Assisted Synthesis: This is the premier method for rapid optimization. Microwave energy efficiently heats the polar reaction mixture, reducing reaction times from many hours to as little as 1-10 minutes.[4][9] Yields are often comparable or superior to conventional heating.

  • Ultrasound-Assisted Synthesis: Sonication can also enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation, improving mass transfer.[1][2]

Both methods often allow for lower bulk reaction temperatures and are cornerstones of modern green chemistry practices.

Section 4: Optimized Experimental Protocols

Protocol 1: Classic Piperidine-Catalyzed Synthesis in Ethanol

This protocol is a reliable, well-established method suitable for any standard laboratory.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (10 mmol, 1.22 g) and diethyl malonate (11 mmol, 1.76 g, 1.67 mL).

  • Solvent Addition: Add 20 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine (1 mmol, 0.1 mL) and a drop of glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with constant stirring. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 3-5 hours.

  • Workup: Allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from hot 95% ethanol to yield pure ethyl coumarin-3-carboxylate as white or pale-yellow crystals. (Expected yield: 75-85%).

Protocol 2: High-Efficiency Solvent-Free Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time and waste.[4]

  • Setup: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine salicylaldehyde (10 mmol, 1.22 g), diethyl malonate (11 mmol, 1.76 g), and piperidine (0.2 mmol, 0.02 mL).

  • Reaction: Place the open vessel inside a household or laboratory microwave oven. Irradiate at a low to medium power setting (e.g., 160-320 W) in short bursts (e.g., 30-60 seconds) to control the temperature. The reaction is often complete within 2-5 minutes. Caution: Perform in a well-ventilated fume hood. Avoid sealing the vessel.

  • Workup: After cooling, the reaction mixture should solidify. Add 10 mL of cold ethanol and break up the solid.

  • Isolation & Purification: Collect the solid by vacuum filtration and recrystallize from hot 95% ethanol as described in Protocol 1. (Expected yield: 85-95%).

References

  • Štefane, B., & Kočevar, M. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(4), 939. [Link]

  • Chem Help ASAP. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27. [Link]

  • Bogdal, D. (1998). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules, 3(9), 234-239. [Link]

  • Sari, Y., et al. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. AIP Conference Proceedings, 3021(1). [Link]

  • Orozco-Castañeda, H. J., et al. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Chemistry, 8(1), 1-6. [Link]

  • Abdel-Wahab, B. F., et al. (2014). ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. ChemInform, 45(34). [Link]

  • El-Gohary, N. S. (2018). An Overview on Synthetic Strategies to 3-Acylcoumarins. Mini-Reviews in Organic Chemistry, 15(4), 284-301. [Link]

  • King, J. D., et al. (2022). Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. Georgia Journal of Science, 80(2), Article 7. [Link]

  • Rahmatpour, A. (2009). Coumarin synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. Journal of the Iranian Chemical Society, 6(4), 710-714. [Link]

Sources

Technical Support Center: Synthesis of Chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Chroman-3-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. The primary focus is on the widely employed organocatalytic asymmetric oxa-Michael addition of salicylaldehyde derivatives to ethyl acrylate. Here, we provide troubleshooting guides in a direct question-and-answer format, detailed mechanistic insights, validated experimental protocols, and comparative data to empower your research and development efforts.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of ethyl chroman-3-carboxylate. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My overall yield is consistently low (<50%). What are the primary causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several competing factors. The primary culprits are typically suboptimal reaction conditions that favor side reactions or result in incomplete conversion.

  • Cause 1: Polymerization of Ethyl Acrylate. Ethyl acrylate is highly susceptible to anionic polymerization, especially in the presence of base catalysts or even the basic sites of bifunctional organocatalysts.[1][2] This often manifests as a sticky, viscous, or solid mass in the reaction vessel, consuming the Michael acceptor and reducing the yield of the desired product.

  • Troubleshooting:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to -20 °C). Lower temperatures significantly decrease the rate of polymerization relative to the desired catalytic cyclization.

    • Slow Addition: Add the ethyl acrylate slowly via syringe pump to the solution of salicylaldehyde and catalyst. This keeps the instantaneous concentration of the acrylate low, minimizing its self-polymerization.

    • Catalyst Choice: While basic activation is necessary, overly strong basic conditions can accelerate polymerization. If using a simple base catalyst, consider a weaker base. For bifunctional organocatalysts, ensure the basic moiety is appropriately matched for the substrate.

  • Cause 2: Incomplete Reaction. The reaction may stall before completion, leaving significant amounts of the uncyclized Michael adduct, ethyl 3-(2-hydroxyphenyl)propanoate, or starting materials.[3][4]

  • Troubleshooting:

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. While extending the reaction time can drive conversion, it also increases the risk of side reactions or product degradation. Find the optimal balance for your specific system.

    • Catalyst Loading: Insufficient catalyst loading (typically 5-20 mol%) can lead to slow conversion. A modest increase in catalyst loading may improve the reaction rate and overall yield.[5]

    • Solvent Purity: Ensure all solvents are anhydrous. Trace amounts of water can interfere with the catalyst's activity, particularly for catalysts that rely on hydrogen bonding interactions.[6]

  • Cause 3: Formation of Byproducts. The formation of ethyl coumarin-3-carboxylate can become a significant competing pathway under certain conditions, consuming starting materials.[7]

  • Troubleshooting: This side reaction is mechanistically distinct (related to Knoevenagel condensation) and is often promoted by different catalysts or higher temperatures.[8] Sticking to conditions optimized for oxa-Michael addition (e.g., using diarylprolinol ether catalysts at low temperatures) will suppress coumarin formation.

Q2: I'm observing a significant amount of a sticky, insoluble polymer in my reaction flask. What is it and how can I prevent it?

A2: This is the most common side product and is almost certainly poly(ethyl acrylate). As explained in Q1, ethyl acrylate readily polymerizes via a base-catalyzed anionic mechanism.[1][2] The zwitterionic intermediate formed between a Lewis base catalyst (like a phosphine or the amine moiety of an organocatalyst) and the acrylate is a potent initiator for this process.

Prevention Strategies:

  • Strict Temperature Management: This is the most critical factor. Running the reaction at or below room temperature is essential.

  • Minimize Acrylate Concentration: Use the slow addition technique described above.

  • Inhibitor Check: Commercial ethyl acrylate contains inhibitors like hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ). While typically removed for radical polymerizations, their presence in small amounts does not usually interfere with base-catalyzed Michael additions and can help suppress unwanted radical pathways if the reaction mixture is exposed to light or air.

Q3: My NMR/LC-MS shows an impurity with the same mass as my product. What could it be?

A3: An isomeric byproduct is a strong indication of an alternative reaction pathway. In this synthesis, the most likely isomer is ethyl coumarin-3-carboxylate .[7][9]

  • Mechanism of Formation: This product arises from a Knoevenagel-type condensation between salicylaldehyde and a malonate equivalent, which can be formed under certain basic conditions, followed by intramolecular cyclization and elimination.[7][8] This pathway is favored by conditions different from the desired oxa-Michael addition (e.g., stronger bases like piperidine or triethylamine at elevated temperatures).

  • Identification: The proton NMR spectra are distinct. Ethyl chroman-3-carboxylate will show aliphatic protons for the saturated heterocyclic ring, whereas ethyl coumarin-3-carboxylate will feature a characteristic vinylic proton singlet at a downfield chemical shift (typically >8 ppm).

  • Prevention:

    • Ensure your catalytic system is selective for the oxa-Michael pathway. Chiral secondary amines like diarylprolinol silyl ethers are specifically designed for this and are less likely to promote the Knoevenagel pathway.[10]

    • Avoid high temperatures and strong, non-chiral amine bases if the chroman is the desired product.

Q4: My reaction has low or no enantioselectivity (ee%). How can I improve stereocontrol?

A4: Poor enantioselectivity points directly to issues with the chiral catalyst or the reaction conditions that allow a non-selective background (uncatalyzed) reaction to occur.

  • Catalyst Integrity: Ensure the chiral organocatalyst is pure and has not racemized during storage or synthesis.

  • Temperature: Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature generally increases the energy difference between the two diastereomeric transition states, leading to higher ee%.[11]

  • Solvent Effects: The solvent plays a crucial role in the organization of the transition state. A screen of non-polar (e.g., toluene, CH₂Cl₂) and polar aprotic (e.g., THF, MeCN) solvents is often necessary to find optimal conditions. Protic solvents are generally avoided as they can interfere with the hydrogen-bonding interactions essential for stereocontrol.[11]

  • Catalyst Structure: The steric and electronic properties of the catalyst are critical. For diarylprolinol silyl ethers, the size of the silyl group and the substituents on the aryl rings dictate the shape of the chiral pocket. A catalyst that is too open may not provide effective facial discrimination. It may be necessary to screen different catalysts (e.g., comparing a TMS ether to a TIPS ether, or a standard diphenylprolinol to one with bulky 3,5-bis(trifluoromethyl)phenyl groups).[6][10]

Part 2: Mechanistic Insights

Understanding the desired reaction pathway and competing side reactions is crucial for effective troubleshooting.

Desired Pathway: Organocatalytic Oxa-Michael Addition

The reaction proceeds via a dual-activation mechanism catalyzed by a bifunctional organocatalyst, such as a diarylprolinol silyl ether. The amine moiety of the catalyst activates the ethyl acrylate by forming a reactive iminium ion, while the hydroxyl group of the salicylaldehyde is positioned by interaction with the catalyst's framework, facilitating the stereoselective intramolecular conjugate addition.

Oxa-Michael Catalytic Cycle Catalytic Cycle for Chroman Synthesis cluster_cycle A Catalyst + Salicylaldehyde B Activated Complex A->B H-Bonding C Iminium Ion Formation (with Ethyl Acrylate) B->C + Ethyl Acrylate - H2O D Intramolecular Oxa-Michael Addition C->D Stereoselective Cyclization E Hydrolysis & Product Release D->E + H2O E->A Catalyst Regeneration F Ethyl Chroman-3-carboxylate E->F Product Polymerization Side Reaction Acrylate Polymerization Side Reaction cluster_poly Start Catalyst (Base) + Ethyl Acrylate (M) Initiation Initiation: Formation of Zwitterion (M-) Start->Initiation Propagation Propagation: M- + n(M) -> M-(n+1) Initiation->Propagation Fast Termination Termination Propagation->Termination Polymer Poly(ethyl acrylate) Termination->Polymer

Caption: Competing pathway leading to acrylate polymerization.

Part 3: Experimental Protocols

The following protocols are generalized based on established methodologies for the organocatalytic synthesis of chroman derivatives. [5]

Protocol 1: Synthesis of Ethyl Chroman-3-carboxylate

Materials:

  • Salicylaldehyde (1.0 eq)

  • Ethyl acrylate (1.2 - 1.5 eq)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or other suitable diarylprolinol ether catalyst, 10 mol%)

  • Anhydrous Toluene (or CH₂Cl₂)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the diarylprolinol silyl ether catalyst (10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe to dissolve the catalyst. Cool the flask to the desired temperature (e.g., 0 °C) in an ice bath. Add salicylaldehyde (1.0 eq) via syringe and stir for 5 minutes.

  • Slow Addition of Acrylate: Add ethyl acrylate (1.2 eq) dropwise over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 4:1 v/v). The product spot should appear, and the salicylaldehyde spot should diminish. The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

  • Purification: Purify the crude residue directly by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a hexane:ethyl acetate mixture (e.g., 95:5 v/v) as the eluent.

  • Loading and Elution: Carefully add the dry-loaded sample to the top of the column. Begin elution with the non-polar solvent mixture (e.g., 95:5 Hex:EtOAc).

  • Gradient Elution: Gradually increase the polarity of the eluent.

    • Initial Fractions: Unreacted starting materials and less polar byproducts will elute first.

    • Product Fraction: The desired ethyl chroman-3-carboxylate will typically elute at a solvent ratio of approximately 90:10 to 85:15 (Hex:EtOAc).

    • Polar Impurities: The uncyclized Michael adduct and any polymeric material will either elute at higher polarity or remain on the column.

  • Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the final product.

  • Characterization: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Part 4: Comparative Data

The choice of catalyst and reaction conditions significantly impacts both yield and enantioselectivity. The following table summarizes representative data for the synthesis of chroman derivatives via asymmetric oxa-Michael reactions to provide a comparative baseline.

Catalyst TypeCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference Class
Diarylprolinol Silyl Ether10Toluene08592[10]
Cinchona Alkaloid Thiourea5Toluene259195[5]
Bifunctional Aminoboronic Acid10THF258896[12]
Chiral Phosphoric Acid10CH₂Cl₂-209898[13]

Note: Data are representative of the catalyst class for similar chroman syntheses and may vary for the specific synthesis of ethyl chroman-3-carboxylate.

Part 5: General Troubleshooting Workflow

Troubleshooting Workflow Start Experiment Complete Check_Yield Check Yield & Purity (TLC, NMR) Start->Check_Yield Low_Yield Low Yield Check_Yield->Low_Yield No Good_Result High Yield & Purity Proceed to Analysis Check_Yield->Good_Result Yes Polymer Polymer Present? Low_Yield->Polymer Low_Purity Low Purity / Side Products Isomer Isomeric Impurity? Low_Purity->Isomer Check_ee Check Enantioselectivity (ee%) Good_Result->Check_ee Polymer_Yes Decrease Temp Slow Acrylate Addition Polymer->Polymer_Yes Yes Polymer_No Incomplete Reaction? Polymer->Polymer_No No Polymer_Yes->Start Re-run Incomplete_Yes Increase Time Increase Catalyst Loading Polymer_No->Incomplete_Yes Incomplete_Yes->Start Re-run Isomer_Yes Confirm Coumarin Structure Use Oxa-Michael Selective Catalyst Isomer->Isomer_Yes Yes Isomer_No Check for Uncyclized Adduct Isomer->Isomer_No No Isomer_Yes->Start Re-run Check_ee->Good_Result Yes Low_ee Low ee% Check_ee->Low_ee No Low_ee_Sol Decrease Temp Screen Solvents Screen Catalysts Low_ee->Low_ee_Sol Low_ee_Sol->Start Re-run

Sources

Technical Support Center: Purification of Chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk

Welcome to our dedicated technical support guide for the purification of Chroman-3-carboxylic acid ethyl ester. As a key intermediate in various synthetic endeavors, achieving high purity of this compound is paramount for the reliability and success of subsequent experimental steps. This guide is structured to provide you with not only procedural instructions but also the underlying principles to empower you to troubleshoot and optimize your purification processes effectively. We will delve into common challenges and their solutions in a comprehensive question-and-answer format, supplemented with detailed protocols and visual aids.

Frequently Asked Questions (FAQs)

Q1: My crude product is a viscous oil/semisolid. How can I best handle it for purification?

A1: This is a common observation, often due to residual solvent or the presence of impurities that lower the melting point. Before proceeding with purification, it is advisable to co-evaporate the crude product with a high-boiling, non-polar solvent like toluene or hexanes on a rotary evaporator. This can help azeotropically remove residual polar solvents and may induce crystallization. If the product remains an oil, column chromatography is the recommended next step.

Q2: Thin Layer Chromatography (TLC) of my crude product shows multiple spots. What are the likely impurities?

A2: The identity of impurities is highly dependent on the synthetic route employed. If you are synthesizing Chroman-3-carboxylic acid ethyl ester via the reduction of ethyl coumarin-3-carboxylate, the common impurities include:

  • Unreacted starting material: Ethyl coumarin-3-carboxylate.

  • Over-reduction products: The corresponding alcohol from the reduction of the ester functionality.

  • Byproducts from the synthetic precursor: For instance, if the precursor was synthesized via a Knoevenagel condensation, you might have residual salicylaldehyde or diethyl malonate.[1][2]

  • Diastereomers: If your reduction creates a new chiral center at the 4-position, you will likely have a mixture of diastereomers.

Refer to our troubleshooting guides for specific strategies to remove these impurities.

Q3: After aqueous workup of a sodium borohydride reduction, I have a persistent emulsion. What should I do?

A3: Emulsions during the workup of NaBH₄ reductions are often caused by the formation of borate salts. To break the emulsion, you can try the following:

  • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.

  • If the emulsion persists, a gentle filtration through a pad of Celite can help to break it up.

  • In some cases, adding a small amount of a different organic solvent with a different density can also be effective.

Troubleshooting Guides

Removal of Unreacted Starting Material (Ethyl coumarin-3-carboxylate)

A common challenge is the presence of unreacted ethyl coumarin-3-carboxylate in the final product. Due to the similar polarities of the starting material and the product, separation can be challenging.

Troubleshooting Workflow: Removal of Unreacted Starting Material

start Crude Product (with starting material) recrystallization Attempt Recrystallization start->recrystallization column_chromatography Perform Column Chromatography recrystallization->column_chromatography Oils out or no crystals check_purity Check Purity (TLC/HPLC) recrystallization->check_purity Crystals form column_chromatography->check_purity pure_product Pure Product check_purity->pure_product Pure repeat_purification Repeat Purification or Optimize Conditions check_purity->repeat_purification Impure repeat_purification->recrystallization repeat_purification->column_chromatography

Caption: Decision workflow for removing unreacted starting material.

Recrystallization is a cost-effective method for purification if a suitable solvent system can be identified. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.[3]

Experimental Protocol: Recrystallization

  • Solvent Screening: In parallel in small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Table 1: Common Solvents for Recrystallization of Esters

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarOften a good choice for moderately polar compounds.
Methanol65PolarSimilar to ethanol, but with a lower boiling point.
Isopropanol82PolarCan be a good alternative to ethanol.
Ethyl Acetate77MediumGood for a range of polarities.
Hexanes/Heptane69/98Non-polarOften used in combination with a more polar solvent.
Toluene111Non-polarHigher boiling point can be advantageous.
Water100Very PolarGenerally used in combination with a miscible organic solvent.

If recrystallization is unsuccessful, flash column chromatography is a highly effective technique for separating compounds with different polarities.[4]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with your crude product in various solvent systems (e.g., different ratios of ethyl acetate in hexanes). The ideal solvent system will give a good separation between the product and the starting material, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and load it onto the top of the silica gel.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Table 2: Suggested Solvent Systems for Column Chromatography

Solvent System (v/v)PolarityTypical Application
5-20% Ethyl Acetate in HexanesLow to MediumGood starting point for many esters.
10-30% Dichloromethane in HexanesLow to MediumCan offer different selectivity compared to ethyl acetate.
5-15% Diethyl Ether in HexanesLowFor less polar compounds.
Separation of Diastereomers

The reduction of the double bond in ethyl coumarin-3-carboxylate can lead to the formation of a new stereocenter, resulting in a mixture of diastereomers. Separating these can be challenging due to their similar physical properties.

Troubleshooting Workflow: Diastereomer Separation

start Diastereomeric Mixture column_chromatography Attempt Flash Column Chromatography start->column_chromatography check_separation Check Separation column_chromatography->check_separation Partial or no separation separated_diastereomers Separated Diastereomers column_chromatography->separated_diastereomers Good separation hplc_screening Perform HPLC Screening (Normal and Chiral Phases) optimize_conditions Optimize Chromatographic Conditions hplc_screening->optimize_conditions Promising separation observed check_separation->hplc_screening optimize_conditions->separated_diastereomers

Caption: Decision workflow for the separation of diastereomers.

For challenging diastereomer separations, HPLC is often the method of choice, offering higher resolution than standard column chromatography.[5][6][7]

Experimental Protocol: HPLC Method Development for Diastereomer Separation

  • Initial Screening:

    • Normal Phase: Start with a normal-phase column (e.g., silica or diol) and a mobile phase of hexane/isopropanol or hexane/ethanol. Run a gradient to identify a suitable isocratic condition.

    • Chiral Phase: Screen a variety of chiral stationary phases (CSPs) as they can often resolve diastereomers effectively. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are a good starting point.[8]

  • Method Optimization: Once a promising column and solvent system are identified, optimize the separation by adjusting:

    • Mobile Phase Composition: Small changes in the ratio of the polar modifier can have a significant impact on resolution.

    • Flow Rate: Lowering the flow rate can sometimes improve resolution.

    • Temperature: Temperature can affect the interactions between the analytes and the stationary phase.

  • Preparative HPLC: Once an optimized analytical method is developed, it can be scaled up to a preparative scale to isolate larger quantities of each diastereomer.

Purity Assessment

Accurate assessment of purity is crucial. A combination of techniques provides the most comprehensive picture.

  • Thin-Layer Chromatography (TLC): An excellent tool for rapid, qualitative analysis of reaction progress and for identifying the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities. A well-developed HPLC method is essential for accurate purity determination.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and for identifying and quantifying impurities. The presence of unexpected signals can indicate impurities.[10][11]

References

  • Abdel-Wahab, B. F., Mohamed, H. A., & Farhat, A. A. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (S)
  • Naveen, S., et al. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. Der Pharma Chemica, 8(1), 392-396.
  • ACG Publications. (2014).
  • Hara, N. (2020).
  • Aalto University. (2016).
  • Indian Journal of Chemistry. (2003). A convenient route for the syntheses of similar 3,4-dihydroisocoumarins.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • RSC Publishing. (2011). Supporting Information for: Copper-Catalyzed Aerobic Oxidative C–H/C–H Annulation of Anilines with Terminal Alkynes for the Synthesis of Quinolines.
  • ChemicalBook.
  • Sigma-Aldrich.
  • Waters Corporation. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.
  • BenchChem. (2025).
  • MDPI. (2020).
  • SOP: FLASH CHROM
  • RESEARCH REVIEW International Journal of Multidisciplinary. (2019).
  • Organic Syntheses. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • University of Illinois.
  • National Institutes of Health. (2013).
  • ResearchGate.
  • Phenomenex. Basics of chiral HPLC.
  • National Institutes of Health. (2023).
  • Reddit. (2024). isolating product after sodium borohydride reduction.
  • MDPI. (2021).
  • Digital Commons @ the Georgia Academy of Science. (2022).
  • Thermo Fisher Scientific.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • YouTube. (2023).
  • University of Rochester, Department of Chemistry.
  • Organic Syntheses. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Chiralpedia. (2022).
  • BenchChem. (2025). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers.
  • ResearchGate.
  • The Royal Society of Chemistry. (2011). Supporting Information for - The Royal Society of Chemistry.

Sources

Improving yield of "Chroman-3-carboxylic acid ethyl ester" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of ethyl chroman-3-carboxylate. This molecule is a valuable intermediate in organic synthesis, particularly for preparing biologically active compounds and pharmaceuticals that feature the chroman scaffold[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causal relationships behind experimental choices and ensure reproducible, high-yield outcomes.

Foundational Synthetic Strategies

The synthesis of the chroman ring system can be approached from several angles. The two most prevalent pathways to ethyl chroman-3-carboxylate involve either a two-step sequence via a coumarin intermediate or a more direct cyclization reaction. Understanding these routes is critical for effective troubleshooting.

  • Route A: Knoevenagel Condensation followed by Reduction. This classic and widely documented method first involves the synthesis of ethyl coumarin-3-carboxylate through a Knoevenagel condensation of salicylaldehyde and diethyl malonate. The subsequent step is a selective reduction of the α,β-unsaturated double bond of the coumarin ring to yield the saturated chroman structure[2][3].

  • Route B: Tandem Michael Addition-Cyclization. This more convergent approach involves the reaction of salicylaldehyde with an ethyl acrylate derivative. A base or Lewis acid catalyst facilitates a tandem Michael addition of the phenolic oxygen onto the acrylate, followed by an intramolecular cyclization to directly form the chroman ring[4].

The choice of strategy often depends on starting material availability, desired scale, and stereochemical considerations. The following diagram illustrates these primary pathways.

cluster_0 Route A: Two-Step Pathway cluster_1 Route B: Direct Cyclization A_start Salicylaldehyde + Diethyl Malonate A_inter Ethyl Coumarin-3-carboxylate A_start->A_inter Knoevenagel Condensation A_end Ethyl Chroman-3-carboxylate A_inter->A_end Selective Reduction B_start Salicylaldehyde + Ethyl Acrylate B_end Ethyl Chroman-3-carboxylate B_start->B_end Tandem Michael Addition-Cyclization

Caption: Primary synthetic pathways to ethyl chroman-3-carboxylate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation and a clear, actionable troubleshooting plan.

Q1: My initial Knoevenagel condensation to form ethyl coumarin-3-carboxylate (Route A) has a low yield. What are the most common causes?

A1: A low yield in the Knoevenagel condensation is a frequent challenge, typically stemming from an inefficient catalyst, suboptimal reaction conditions, or the presence of impurities. The reaction involves the condensation of salicylaldehyde with diethyl malonate, catalyzed by a base.

Causality & Expert Analysis: The role of the base is to deprotonate the diethyl malonate, forming an enolate nucleophile that attacks the aldehyde carbonyl. The choice of base is critical; a weak base may not generate sufficient enolate, while a very strong base can promote side reactions. The reaction is also often reversible, and removal of the water byproduct can drive the reaction forward.

Troubleshooting Protocol:

  • Evaluate Your Catalyst: The choice and amount of base are paramount. While piperidine is common, other amines can offer better yields depending on the substrate.

  • Ensure Anhydrous Conditions: Water can inhibit the reaction. Ensure your solvent is dry and starting materials are free of moisture.

  • Control Temperature: While some condensations are run at room temperature, others benefit from gentle heating to overcome the activation energy. However, excessive heat can lead to byproduct formation. Monitor your reaction by TLC to find the optimal balance.

  • Consider Microwave Irradiation: For rapid optimization, microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for Knoevenagel condensations[3].

Data Summary: Catalyst Comparison for Knoevenagel Condensation

CatalystConditionsYield (%)Reference
PiperidineEthanol, RefluxGood (Varies)[2][3]
TriethylamineAcetic AnhydrideGood (Varies)[2]
Sodium EthoxideEthanol, RT35%[2]
Microwave (No Catalyst)Solvent-free, MW86%[3]
Q2: I'm struggling with the selective reduction of the coumarin intermediate. My yield is low due to side reactions. How can I improve this step?

A2: The selective reduction of the C3-C4 double bond in the ethyl coumarin-3-carboxylate intermediate without affecting the ester or the aromatic ring is a delicate process. The primary challenge is over-reduction or undesired ring opening.

Causality & Expert Analysis: The conjugated system in coumarin makes both the C=C double bond and the ester's C=O group susceptible to reduction. A strong reducing agent like LiAlH₄ will readily attack the ester, which is undesirable. Sodium borohydride (NaBH₄) is generally a good choice as it is less reactive and, under controlled conditions, can selectively reduce the double bond via conjugate addition, especially in alcoholic solvents[2][3]. Catalytic hydrogenation offers another route, but catalyst poisoning and over-reduction can be issues.

Troubleshooting Workflow:

The following diagram outlines a decision-making process for troubleshooting this critical reduction step.

start Low Yield in Coumarin Reduction check_byproducts Analyze Crude Mixture (TLC, NMR, MS) for Byproducts start->check_byproducts incomplete Incomplete Reaction (Starting Material Remains) check_byproducts->incomplete Predominant Issue over_reduction Over-reduction (Ester group reduced) check_byproducts->over_reduction Predominant Issue ring_opening Ring-Opening (Salicylaldehyde derivatives) check_byproducts->ring_opening Predominant Issue action_incomplete1 Increase reaction time or temperature moderately. incomplete->action_incomplete1 action_incomplete2 Increase equivalents of NaBH4. incomplete->action_incomplete2 action_over_reduction Switch to a milder reducing agent. Lower the temperature (0 °C). over_reduction->action_over_reduction action_ring_opening Use a less basic/ non-nucleophilic solvent. Ensure pH is controlled. ring_opening->action_ring_opening

Caption: Troubleshooting workflow for the selective reduction of ethyl coumarin-3-carboxylate.

Key Recommendations:

  • Sodium Borohydride Reduction: This is often the most reliable method. Perform the reaction in an alcohol like ethanol or methanol at room temperature or cooled to 0 °C to improve selectivity[2][3].

  • Monitor Closely: Use TLC to track the disappearance of the starting material and the appearance of the product. Quench the reaction as soon as the starting material is consumed to prevent side reactions.

  • Purification: The resulting product, ethyl 2-hydroxy-dihydro-coumarin-3-carboxylate, may need to be carefully dehydrated during workup or purification to yield the final chroman.

Q3: My direct cyclization (Route B) is not working. What factors should I investigate?

A3: The tandem Michael addition-cyclization (Route B) is an elegant and efficient method, but its success is highly dependent on the catalyst and reaction conditions. Failure often points to issues with initiating the first Michael addition step or a stalled subsequent cyclization.

Causality & Expert Analysis: This reaction requires a catalyst that can facilitate the nucleophilic attack of the phenolic hydroxyl group onto the electron-deficient alkene of ethyl acrylate.

  • Base-Catalyzed: A base like 1,4-diazabicyclo[2.2.2]octane (DABCO) deprotonates the phenol, activating it as a nucleophile[4]. The choice of base is crucial to avoid side reactions like polymerization of the acrylate.

  • Lewis Acid-Catalyzed: A Lewis acid like AlCl₃ can activate the ethyl acrylate, making it more electrophilic and susceptible to attack by the phenol[4].

Troubleshooting Protocol:

  • Catalyst Screening: If one type of catalyst (e.g., base) fails, attempt the reaction with the other (e.g., Lewis acid). The electronic nature of your specific salicylaldehyde derivative may favor one pathway.

  • Solvent and Temperature Optimization: This reaction can be run solvent-free or in a high-boiling solvent like toluene[4]. If the reaction is sluggish, a gradual increase in temperature (e.g., from 80 °C to 110 °C) may be necessary.

  • Check Starting Material Purity: Salicylaldehyde can oxidize over time. Using freshly distilled or high-purity starting materials is essential for success.

  • Reaction Time: These tandem reactions can be slow, sometimes requiring 24-48 hours for completion[4]. Be patient and monitor by TLC before concluding the reaction has failed.

Detailed Experimental Protocol: Tandem Synthesis (Route B)

This protocol provides a robust method for the direct synthesis of racemic ethyl chroman-3-carboxylate, adapted from established procedures for similar chroman structures[4].

Materials:

  • Salicylaldehyde (>99% purity)

  • Ethyl acrylate (>99% purity, inhibitor-free)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add salicylaldehyde (1.0 eq) and anhydrous toluene (to make a 0.5 M solution).

  • Addition of Reagents: Add DABCO (0.1 eq) to the solution, followed by the dropwise addition of ethyl acrylate (1.5 eq) over 10 minutes with vigorous stirring.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain it for 24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure ethyl chroman-3-carboxylate.

References

  • A simple protocol for the preparation of O-acylated enol form (R/S)-ethyl-2-acetoxy-4-phenyl-4H-chromene-3-carboxylate 5 was presented. MDPI. Available at: [Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications. Available at: [Link]

  • Synthesis of ethyl 2-oxo-2H-chromene-3-carboxylate. ResearchGate. Available at: [Link]

  • Ethyl chroman-3-carboxylate. MySkinRecipes. Available at: [Link]

  • (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. ResearchGate. Available at: [Link]

  • Synthesis and chemical properties of chromone-3-carboxylic acid (review). ResearchGate. Available at: [Link]

  • Synthesis of 2H-chromen-carboxylic acid ethyl ester (67); 2-amino-4-coumarin-pyrimidine (68). ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. MDPI. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Catalytic Hydrogenation of Ethyl Coumarin-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of ethyl coumarin-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important transformation in their synthetic workflows. Here, we address common and complex issues encountered during this reaction, providing in-depth, experience-driven advice to ensure the success of your experiments. Our approach is grounded in scientific principles and validated by practical application.

I. Frequently Asked Questions (FAQs)

Q1: My hydrogenation of ethyl coumarin-3-carboxylate is not proceeding to completion. What are the most common causes?

A1: Incomplete conversion is a frequent issue with several potential root causes. A systematic approach to troubleshooting is crucial.

  • Catalyst Activity: The most common culprit is the catalyst itself. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.[1] Its activity can be compromised by:

    • Improper Handling: Exposure to air, especially when dry, can deactivate the catalyst. Always handle Pd/C under an inert atmosphere (e.g., nitrogen or argon).[2][3]

    • Catalyst Poisoning: Trace impurities in your starting material, solvent, or glassware can poison the catalyst. Common poisons include sulfur, thiols, and certain nitrogen-containing compounds.

    • Insufficient Loading: Ensure you are using an adequate catalyst loading, typically ranging from 5-10 mol% of palladium.

  • Hydrogen Supply: An inadequate supply of hydrogen will stall the reaction.

    • Leaks in the System: Check all connections in your hydrogenation apparatus for leaks. Even a small leak can prevent the maintenance of a positive hydrogen pressure.

    • Insufficient Pressure: While balloon pressure is often sufficient, some reactions may require higher pressures to proceed efficiently.[4] Consider using a Parr shaker or a similar high-pressure reactor if the reaction is sluggish.

  • Solvent Choice and Purity: The solvent plays a critical role.

    • Solubility: Ensure your ethyl coumarin-3-carboxylate is fully dissolved in the chosen solvent at the reaction temperature. Common solvents include ethanol, methanol, and ethyl acetate.

    • Solvent Purity: Use high-purity, dry solvents. Water content can sometimes interfere with the reaction, and impurities can act as catalyst poisons.

Q2: I am observing the formation of side products. What are the likely structures and how can I minimize them?

A2: Side product formation often arises from over-reduction or cleavage of the coumarin ring.

The primary desired product is typically ethyl 3,4-dihydrocoumarin-3-carboxylate, resulting from the selective reduction of the C3-C4 double bond.[5] However, other products can form under certain conditions.

  • Over-reduction: Prolonged reaction times or harsh conditions (high pressure/temperature) can lead to the reduction of the lactone carbonyl group, opening the ring to form a diol.

  • Ring Opening: The lactone ester can be susceptible to cleavage, especially in the presence of nucleophilic impurities or certain catalysts. This can lead to the formation of salicylaldehyde derivatives or other ring-opened products.[5][6]

Minimizing Side Products:

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent over-reduction.

  • Condition Optimization:

    • Temperature: Perform the reaction at room temperature initially. If the reaction is slow, a gentle increase in temperature (e.g., to 40-50 °C) may be beneficial, but avoid excessive heat.

    • Pressure: Use the lowest effective hydrogen pressure. Balloon pressure is often sufficient and can help minimize over-reduction.

  • Catalyst Selection: While Pd/C is common, other catalysts like Raney Nickel have also been used.[7] The choice of catalyst can influence selectivity.

Q3: How do I choose the optimal catalyst and solvent for my specific substituted ethyl coumarin-3-carboxylate?

A3: The electronic and steric nature of substituents on the coumarin ring can significantly impact the reaction.

  • Electron-donating groups (EDGs) on the aromatic ring generally increase the electron density of the system, which can sometimes make the C3-C4 double bond less reactive towards hydrogenation. In such cases, a more active catalyst or slightly more forcing conditions might be necessary.

  • Electron-withdrawing groups (EWGs) can facilitate the reaction by making the double bond more electron-deficient and thus a better substrate for hydrogenation.

Substituent Type Potential Effect on Hydrogenation Suggested Starting Conditions
Electron-Donating (e.g., -OCH3, -CH3)May slow down the reaction rate.10% Pd/C, Ethanol, 1 atm H2, Room Temperature. Consider slightly elevated temperature (40°C) if slow.
Electron-Withdrawing (e.g., -NO2, -Cl)Generally facilitates the reaction. Be mindful of reducing other functional groups (e.g., -NO2).5-10% Pd/C, Ethyl Acetate, 1 atm H2, Room Temperature.
Sterically Hindering GroupsCan impede access to the catalyst surface.Higher catalyst loading (10-15 mol%) or a less sterically demanding catalyst might be needed.

Solvent Considerations:

  • Ethanol and Methanol: These are excellent general-purpose solvents for hydrogenation due to their polarity and ability to dissolve a wide range of substrates.[2]

  • Ethyl Acetate: A good alternative, particularly if the substrate has better solubility in it.

  • Tetrahydrofuran (THF): Can also be used, but ensure it is peroxide-free, as peroxides can be hazardous in hydrogenation reactions.

II. Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve issues with your catalytic hydrogenation.

Caption: A step-by-step troubleshooting decision tree.

III. Experimental Protocols

Protocol 1: Standard Hydrogenation using a Hydrogen Balloon

This protocol is suitable for most standard hydrogenations of ethyl coumarin-3-carboxylate.

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add 10% Palladium on carbon (5-10 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes to remove all oxygen.[2][3]

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add the appropriate solvent (e.g., ethanol, 0.1 M concentration) via cannula or syringe. Then, add the ethyl coumarin-3-carboxylate.

  • Hydrogen Introduction: Evacuate the flask under vacuum and backfill with hydrogen from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure a pure hydrogen atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2] Wash the Celite® pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.

Protocol 2: Catalyst Filtration and Handling

Proper removal of the pyrophoric palladium catalyst is critical for safety and product purity.

  • Inert Purge: After the reaction is complete, purge the reaction vessel with an inert gas like nitrogen or argon to displace all hydrogen.

  • Prepare Filtration Setup: Prepare a sintered glass funnel or a Büchner funnel with a pad of Celite® (approximately 1-2 cm thick). Wet the Celite® pad with the reaction solvent.

  • Filtration: Under a gentle stream of inert gas, carefully transfer the reaction slurry onto the Celite® pad.

  • Washing: Wash the reaction flask and the Celite® pad with several portions of the reaction solvent to ensure all the product is collected.

  • Catalyst Quenching: Crucially, do not allow the Celite® pad with the catalyst to dry in the air. [2] Immediately after filtration, gently add water to the Celite® pad to quench the catalyst. The wet catalyst can then be safely disposed of in a designated waste container.

IV. Mechanistic Insights

The catalytic hydrogenation of the α,β-unsaturated ester in the coumarin system proceeds via a well-established mechanism.

HydrogenationMechanism cluster_catalyst Catalyst Surface (e.g., Pd) Coumarin Ethyl Coumarin-3-carboxylate (C3=C4 double bond) Alkene_adsorbed Alkene π-system coordinates to metal Coumarin->Alkene_adsorbed Adsorption Dihydrocoumarin Ethyl 3,4-Dihydrocoumarin-3-carboxylate H2_adsorbed H₂ adsorbs and dissociates to form M-H bonds H_insertion1 First H insertion (forms σ-alkyl intermediate) Alkene_adsorbed->H_insertion1 Syn-addition H_insertion2 Second H insertion (reductive elimination) H_insertion1->H_insertion2 H_insertion2->Dihydrocoumarin Desorption

Caption: Simplified mechanism of catalytic hydrogenation.

The reaction occurs on the surface of the metal catalyst.[1] Hydrogen gas is adsorbed onto the metal surface and dissociates into atomic hydrogen. The alkene of the coumarin then coordinates to the metal surface. This is followed by the stepwise, syn-addition of two hydrogen atoms to the same face of the double bond, leading to the cis-dihydro product.[1] This stereospecificity is a key feature of heterogeneous catalytic hydrogenation.

V. References

  • Smith, A. G., & Horner, J. K. (Year). Catalytic Hydrogenation of Ethyl 5,6-Benzocoumarin-3-carboxylate. Journal of the American Chemical Society.

  • Jafarpour, F., et al. (Year). Pd-catalyzed decarboxylative alkenylation of coumarin-3-carboxylic acids. MDPI.

  • Zhang, L., et al. (Year). The Influence of the Substituent Position in Coumarin Derivatives on the Properties of Hydrogen Bonds. ResearchGate.

  • Unknown Author. (Year). Hydrogenation SOP. University of Pennsylvania.

  • Patel, K., et al. (Year). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica.

  • Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications.

  • Wernecke, C. (2021). HYDROGENATION REACTIONS. JKU ePUB.

  • Ashenhurst, J. (Year). Reactions and Mechanisms. Master Organic Chemistry.

  • Guengerich, F. P., et al. (Year). Kinetic analysis of oxidation of coumarins by human cytochrome P450 2A6. PubMed.

  • DDUDundee. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube.

  • Abdel-Wahab, B. F., et al. (2015). Ethyl Coumarin‐3‐carboxylate: Synthesis and Chemical Properties. Semantic Scholar.

  • Abdel-Wahab, B. F., et al. (2014). (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. ResearchGate.

  • de la Torre, M. C., et al. (2021). Asymmetric organocatalyzed synthesis of coumarin derivatives. Beilstein Journals.

  • Sharma, P., et al. (2023). POSSIBLE REACTIONS ON COUMARIN MOLECULE. Journal of Advanced Scientific Research.

  • Chauhan, P., et al. (Year). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Indian Academy of Sciences.

  • Abdel-Wahab, B. F., et al. (Year). Reaction of coumarin-3-carboxylate with hydrazine hydrate. ResearchGate.

  • Reddit User. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Reddit.

  • Chad's Prep. (Year). Catalytic Hydrogenation. Chad's Prep.

  • BenchChem. (2025). Synthesis routes of Ethyl 3-coumarincarboxylate. BenchChem.

  • Singh, A., et al. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry.

  • Lampa-Pastirk, S., et al. (Year). Hydrogen bond interactions of coumarin-153 in molecular solvents: molecular dynamics and principal component analysis. Comptes Rendus de l'Académie des Sciences.

  • Popović-Bijelić, A., et al. (2024). Syntheses, reactivity, and biological applications of coumarins. PubMed.

  • Angeli, A., et al. (2019). Novel 8-Substituted Coumarins That Selectively Inhibit Human Carbonic Anhydrase IX and XII. PubMed Central.

  • LibreTexts. (2021). 5.5: Catalytic Hydrogenation. Chemistry LibreTexts.

  • Kontogiorgis, C. A., et al. (Year). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. MDPI.

  • BASF. (Year). US6462203B2 - Process for the preparation of dihydrocoumarin by hydrogenating coumarin. Google Patents.

Sources

By-product formation in the synthesis of chroman-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in the synthesis of chroman-3-carboxylates. This guide is designed to provide you with in-depth technical assistance to navigate and resolve common and unexpected challenges in your experiments, with a particular focus on the formation of by-products.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Chroman-3-Carboxylate

Question: My reaction is showing low or no conversion of the starting material to the desired chroman-3-carboxylate. What are the likely causes and how can I address them?

Answer:

Low or no yield in the synthesis of chroman-3-carboxylates, typically achieved through an intramolecular oxa-Michael addition, can be attributed to several factors. Understanding these can help in systematically troubleshooting your reaction.

  • Insufficient Catalyst Activity or Loading: The choice and amount of catalyst are critical. Both Brønsted and Lewis acids are commonly employed to catalyze the intramolecular cyclization. If the catalyst is not strong enough or is used in insufficient quantity, the reaction may not proceed to completion.

    • Troubleshooting:

      • Increase Catalyst Loading: Gradually increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%, then to 20 mol%).

      • Switch to a Stronger Catalyst: If a weak acid catalyst is being used, consider switching to a stronger one. For instance, if you are using a mild Lewis acid, you might switch to a stronger one like Sc(OTf)₃ or a Brønsted acid like triflic acid.[1]

      • Catalyst Degradation: Ensure that your catalyst has not degraded due to improper storage.

  • Unfavorable Reaction Conditions: Temperature and reaction time are key parameters. The intramolecular oxa-Michael addition can be reversible, and the equilibrium may not favor the product under your current conditions.[2][3]

    • Troubleshooting:

      • Optimize Temperature: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions or favor the retro-oxa-Michael reaction.

      • Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS. If the reaction is slow, a longer reaction time may be required.

  • Poor Quality of Reagents or Solvents: The presence of impurities in your starting materials or solvents can inhibit the catalyst or lead to side reactions.

    • Troubleshooting:

      • Purify Starting Materials: Purify your starting phenol and α,β-unsaturated ester if their purity is questionable.

      • Use Anhydrous Solvents: Ensure that your solvents are dry, as water can deactivate many Lewis acid catalysts.

Problem 2: Formation of a High-Molecular-Weight, Insoluble Material

Question: My reaction mixture has turned cloudy, and a significant amount of an insoluble white solid has precipitated. What is this by-product and how can I prevent its formation?

Answer:

The formation of an insoluble, high-molecular-weight material is a common issue in chroman synthesis and is often due to intermolecular polymerization or dimerization of the starting material or the product.

  • Mechanism of Polymerization/Dimerization: This typically occurs when the intermolecular reaction competes with the desired intramolecular cyclization. This can be particularly problematic at high concentrations. A possible dimerization mechanism involves the phenolic hydroxyl group of one molecule attacking the activated double bond of another molecule.[4][5][6][7][8]

    G cluster_0 Intermolecular Dimerization SM1 Starting Material 1 (Phenol with α,β-unsaturated ester) Dimer Dimer By-product SM1->Dimer Intermolecular Oxa-Michael Addition SM2 Starting Material 2 (Phenol with α,β-unsaturated ester) SM2->Dimer

  • Troubleshooting:

    • High Dilution Conditions: The most effective way to favor the intramolecular reaction over the intermolecular one is to work at high dilution. This can be achieved by slowly adding the starting material to the reaction mixture containing the catalyst over an extended period using a syringe pump.

    • Lower Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the competing polymerization reaction more than the desired cyclization.

    • Choice of Solvent: The choice of solvent can influence the solubility of the starting materials and intermediates, which in turn can affect the rate of polymerization. Experiment with different solvents to find one that minimizes precipitation. [9][10][11]

Problem 3: Presence of an Unexpected Isomer in the Product Mixture

Question: My NMR spectrum shows a mixture of diastereomers, but I was expecting a single product. What could be the cause of this?

Answer:

The formation of diastereomers in the synthesis of chroman-3-carboxylates is often related to the stereochemistry of the cyclization step. The intramolecular oxa-Michael addition can create new stereocenters, and the facial selectivity of the attack of the phenolic hydroxyl group on the double bond determines the stereochemical outcome.

  • Factors Influencing Stereoselectivity:

    • Catalyst: The choice of catalyst can have a significant impact on the stereoselectivity. Chiral organocatalysts are often used to induce enantioselectivity and can also influence diastereoselectivity. [12][13][14][15] * Substrate Control: The substituents on the starting material can influence the preferred conformation of the transition state, thereby directing the stereochemical outcome.

    • Reaction Conditions: Temperature and solvent can also affect the diastereomeric ratio.

  • Troubleshooting:

    • Use a Stereoselective Catalyst: If you are not already using one, consider employing a chiral catalyst that is known to provide high diastereoselectivity for this type of transformation.

    • Optimize Reaction Conditions: Systematically vary the temperature and solvent to find conditions that maximize the formation of the desired diastereomer.

    • Purification: If the diastereomers are difficult to control synthetically, they can often be separated by column chromatography on silica gel. [16]

Problem 4: Observation of a Ring-Opened By-product

Question: I am observing a significant amount of a ring-opened by-product in my reaction mixture. Why is this happening and how can I prevent it?

Answer:

The presence of a ring-opened by-product is likely due to the retro-oxa-Michael reaction , which is the reverse of the desired cyclization. [2][3]This equilibrium can be influenced by several factors.

  • Mechanism of Retro-Oxa-Michael Addition: The chroman ring can be opened under basic or even strongly acidic conditions, leading back to the starting phenol with the α,β-unsaturated ester moiety. This is particularly relevant if the reaction is run for an extended period under harsh conditions.

    G Chroman Chroman-3-carboxylate (Desired Product) StartingMaterial Open-chain Phenol (Starting Material/By-product) Chroman->StartingMaterial Retro-Oxa-Michael (Base or Strong Acid) StartingMaterial->Chroman Oxa-Michael (Acid Catalyst)

    Caption: Equilibrium between cyclization and ring-opening.

  • Troubleshooting:

    • Control Reaction Time and Temperature: Monitor the reaction closely and stop it once the maximum conversion to the desired product is achieved. Avoid prolonged reaction times at high temperatures.

    • Use a Milder Catalyst: If you are using a very strong acid, consider switching to a milder catalyst to minimize the rate of the retro-oxa-Michael reaction.

    • pH Control during Work-up: Ensure that the work-up procedure does not expose the product to strongly basic or acidic conditions for extended periods. Neutralize the reaction mixture carefully.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the synthesis of chroman-3-carboxylates, and how do they differ?

A1: The most common catalysts fall into three main categories:

Catalyst TypeExamplesAdvantagesPotential By-products
Brønsted Acids Triflic acid, p-toluenesulfonic acidReadily available, inexpensive, effective for many substrates. [1]Can promote side reactions like dehydration or polymerization, especially at high temperatures.
Lewis Acids Sc(OTf)₃, In(OTf)₃, Bi(OTf)₃Often milder than Brønsted acids, can offer better selectivity. [17]Can be sensitive to water, may require inert atmosphere. By-product profiles are often cleaner.
Organocatalysts Chiral amines, thioureasEnable asymmetric synthesis, often operate under mild conditions. [12][13][14][15]Can be more expensive, may require longer reaction times.

Q2: How can I effectively purify my chroman-3-carboxylate from common by-products?

A2: The primary method for purifying chroman-3-carboxylates is column chromatography on silica gel . [16]Here are some practical tips:

  • Solvent System: A gradient of ethyl acetate in hexanes is typically a good starting point. The polarity can be adjusted based on the polarity of your product and the by-products.

  • Identifying Fractions: Monitor the fractions by TLC. The desired product and by-products will likely have different Rf values.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be an excellent final purification step. [18][19] Q3: What analytical techniques are most useful for identifying by-products?

A3: A combination of techniques is usually necessary for unambiguous by-product identification:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. Unexpected peaks or integration values that do not match the desired product are indicative of by-products. [20][21][22][23][24]* Mass Spectrometry (LC-MS or GC-MS): Helps to determine the molecular weight of the by-products. This can provide clues as to whether you have dimers, ring-opened products, or other species.

  • Infrared (IR) Spectroscopy: Can be useful for identifying the presence of unexpected functional groups.

Q4: How does the solvent affect the synthesis of chroman-3-carboxylates?

A4: The solvent can play a crucial role in several aspects of the reaction:

  • Solubility: The solvent must be able to dissolve the starting materials and the catalyst. Poor solubility can lead to slow reaction rates and the formation of insoluble by-products. [9][10][11]* Reaction Rate: The polarity of the solvent can influence the rate of the reaction. It is often necessary to screen a few different solvents to find the optimal one for your specific substrate and catalyst.

  • By-product Formation: As mentioned earlier, the solvent can affect the competition between intramolecular and intermolecular reactions.

Commonly used solvents include dichloromethane (DCM), toluene, tetrahydrofuran (THF), and acetonitrile (MeCN).

Experimental Protocols

General Procedure for the Synthesis of a Chroman-3-Carboxylate
  • To a solution of the phenolic α,β-unsaturated ester (1.0 eq) in an anhydrous solvent (e.g., DCM, 0.01 M) under an inert atmosphere (e.g., nitrogen or argon) is added the catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature or 40 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched (e.g., with saturated aqueous NaHCO₃ solution).

  • The aqueous layer is extracted with an organic solvent (e.g., DCM).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

References

  • Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. (n.d.). MDPI. Retrieved from [Link]

  • Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • US5698716A - Process for chroman carboxylates. (n.d.). Google Patents.
  • Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (n.d.). NIH. Retrieved from [Link]

  • Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. (n.d.). The Journal of Organic Chemistry (ACS Publications). Retrieved from [Link]

  • Brønsted Acid Catalyzed Direct Annulation of Alkoxyallenes and Naphthols to Chroman Ketals. (n.d.). Thieme Connect. Retrieved from [Link]

  • Effect of solvent on the rate of the reaction and yield of the product. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric Synthesis of Chromans Through Bifunctional Enamine‐Metal Lewis Acid Catalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Lewis acid‐catalyzed reactions for the synthesis of 4H‐chromene scaffolds. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic Synthesis of 2H‑Chromenes. (2015). MSU chemistry. Retrieved from [Link]

  • Mechanism of Single-Site Molecule-Like Catalytic Ethylene Dimerization in Ni-MFU‑4l. (2016). ACS Publications. Retrieved from [Link]

  • Organocatalytic Synthesis of Chromans and Benzopyrano[3,4-c]pyrrolidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Heterogeneous enantioselective synthesis of chromans via the oxa-Michael–Michael cascade reaction synergically catalyzed by grafted chiral bases and inherent hydroxyls on mesoporous silica surface. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. (n.d.). PMC - NIH. Retrieved from [Link]

  • Boronic acid/Brønsted acid co-catalyst systems for the synthesis of 2H-chromenes from phenols and α,β-unsaturated carbonyls. (2016). ResearchGate. Retrieved from [Link]

  • Brønsted acid catalyzed mechanochemical domino multicomponent reactions by employing liquid assisted grindstone chemistry. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Exploiting retro oxa-Michael chemistry in polymers. (n.d.). ChemRxiv. Retrieved from [Link]

  • Brønsted acid-mediated cascade cyclization of 2-propynolphenols/anilines leading to 4-halo-2H-chromenes and 1,2-dihydroquinolines. (2017). ScienceDirect. Retrieved from [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. Retrieved from [Link]

  • Exploiting retro oxa-Michael chemistry in polymers. (n.d.). ChemRxiv. Retrieved from [Link]

  • WO2021100059A1 - Process for preparing chroman compounds. (n.d.). Google Patents.
  • Theoretical Research on the Mechanism of the Dimerization Reactions of Alkyl Ketene. (n.d.). ResearchGate. Retrieved from [Link]

  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (n.d.). RACO. Retrieved from [Link]

  • Mechanisms of Covalent Dimerization on a Bulk Insulating Surface. (n.d.). ResearchGate. Retrieved from [Link]

  • WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor. (n.d.). Google Patents.
  • Synthesis and biological evaluation of chromone-3-carboxamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent developments in the field of oxa-Michael reactions. (2012). PubMed. Retrieved from [Link]

  • Mechanism and evolution of protein dimerization. (n.d.). PubMed - NIH. Retrieved from [Link]

  • Stereocontrolled Synthesis of 3-Sulfonyl Chroman-4-ols. (2018). PubMed. Retrieved from [Link]

  • ChemInform Abstract: Recent Developments in the Field of Oxa-Michael Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach. (2023). European Journal of Chemistry. Retrieved from [Link]

  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. (n.d.). MDPI. Retrieved from [Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. (n.d.). MDPI. Retrieved from [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (n.d.). MDPI. Retrieved from [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Solvent-Free Coumarin Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). PMC - NIH. Retrieved from [Link]

  • An intramolecular oxa-Michael reaction on α,β-unsaturated α-amino-δ-hydroxycarboxylic acid esters. Synthesis of functionalized 1,3-dioxanes. (n.d.). PubMed. Retrieved from [Link]

  • A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs. (n.d.). MDPI. Retrieved from [Link]

  • Development of an NMR-Based Platform for the Direct Structural Annotation of Complex Natural Products Mixtures. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthetic methods: Oxa-Michael addition. (2008). The chemical reaction database. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of Chroman-3-carboxylic acid ethyl ester via recrystallization. Here, we move beyond generic protocols to offer a troubleshooting framework grounded in chemical principles and practical laboratory experience.

Introduction to Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds.[1] The fundamental principle lies in the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to allow the formation of a pure crystalline lattice, while impurities remain in the surrounding solution (mother liquor).[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for Chroman-3-carboxylic acid ethyl ester?

A1: The selection of an appropriate solvent system is paramount.[3] The principle of "like dissolves like" is a useful starting point.[4] Given that Chroman-3-carboxylic acid ethyl ester is an ester, solvents of moderate polarity, such as ethyl acetate or acetone, are good initial candidates.[5] A systematic solvent screening is the most reliable approach.

Q2: How do I perform a solvent screening for this compound?

A2: A microscale approach is efficient. In separate test tubes, add a small amount of your crude product and a few drops of a single solvent. Observe the solubility at room temperature and then upon gentle heating. An ideal single solvent will dissolve the compound when hot but show poor solubility when cold.[3] For mixed solvent systems, dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until turbidity persists.[4]

Q3: What are some common solvent systems for compounds similar to Chroman-3-carboxylic acid ethyl ester?

A3: Based on the ester functional group and the aromatic chroman scaffold, the following systems are recommended for initial screening:

Solvent SystemTypeRationale
EthanolSingleOften effective for moderately polar compounds.
MethanolSingleSimilar to ethanol, but with a lower boiling point.
Ethyl Acetate/HexaneMixedA versatile system where ethyl acetate acts as the "good" solvent and hexane as the "poor" solvent (anti-solvent), allowing for fine-tuning of solubility.[6]
Acetone/HexaneMixedAnother effective mixed-solvent system with a similar principle to ethyl acetate/hexane.[5]
Dichloromethane/HexaneMixedUseful if the compound is highly soluble in chlorinated solvents.

Q4: How can I induce crystallization if my compound remains in a supersaturated solution?

A4: If crystals do not form upon cooling, several techniques can be employed. First, try scratching the inside of the flask with a glass rod at the solution's meniscus. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization. If these methods fail, consider further cooling the solution in an ice bath.[3]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of Chroman-3-carboxylic acid ethyl ester.

Problem 1: The compound "oils out" instead of crystallizing.

  • Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the concentration of the solute is too high, leading to precipitation at a temperature above its melting point.[1] A related compound, ethyl coumarin-3-carboxylate, has a melting point of 92-94°C.[7][8][9] If your crude Chroman-3-carboxylic acid ethyl ester has a significantly depressed melting point due to impurities, it may be prone to oiling out in solvents with boiling points near or above this range.

  • Solution:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.

    • If using a mixed solvent system, add more of the "good" solvent to the hot solution before commencing cooling.

Problem 2: Poor recovery of the purified compound.

  • Cause: This is often due to using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor even at low temperatures.[1] It can also result from premature crystallization during a hot filtration step.

  • Solution:

    • If too much solvent was added, carefully evaporate a portion of it to re-concentrate the solution, then attempt cooling again.

    • To minimize losses during hot filtration, use a pre-heated funnel and flask, and add a slight excess of hot solvent before filtering to ensure the compound remains in solution.

    • After the first crop of crystals is collected, the mother liquor can be concentrated and cooled to yield a second, albeit likely less pure, crop of crystals.

Problem 3: The recrystallized product is not significantly purer.

  • Cause: This can occur if the chosen solvent does not effectively differentiate between the target compound and the impurities. Some impurities may have similar solubility profiles and co-crystallize. In the synthesis of related chroman structures, unreacted starting materials or side-products from competing reactions can be common impurities.[10]

  • Solution:

    • Re-evaluate your choice of solvent. A different solvent system may offer better selectivity.

    • Consider a pre-purification step. For instance, if acidic or basic impurities are present, an aqueous wash of an organic solution of the crude product can remove them before recrystallization.

    • For persistent impurities, a second recrystallization using a different solvent system may be necessary. In some cases, column chromatography may be required for highly impure samples.[11]

Experimental Protocol: A General Guideline

This protocol is a starting point and should be optimized based on your specific experimental observations.

  • Solvent Selection: Based on prior screening, select a promising solvent system (e.g., ethanol or an ethyl acetate/hexane mixture).

  • Dissolution: Place the crude Chroman-3-carboxylic acid ethyl ester in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, pre-heat a funnel with a fluted filter paper and a receiving flask. Add a small excess of hot solvent to the solution to prevent premature crystallization and pour the hot solution through the filter.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove residual solvent.

  • Analysis: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Further analysis by techniques such as NMR or HPLC can confirm the purity.

Logical Workflow for Troubleshooting

The following diagram illustrates a decision-making process for addressing common recrystallization challenges.

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out? crystals_form->oil_out No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes reheat_add_solvent Reheat and Add More Solvent oil_out->reheat_add_solvent Yes induce_crystallization Induce Crystallization (Scratch/Seed) oil_out->induce_crystallization No (Supersaturated) check_purity Check Purity (e.g., Melting Point) filter_dry->check_purity end_pure Pure Product end_impure Impure Product check_purity->end_pure Pure change_solvent Change Solvent System check_purity->change_solvent Impure slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->crystals_form change_solvent->start induce_crystallization->crystals_form induce_crystallization->change_solvent Fails

Caption: Troubleshooting workflow for recrystallization.

References

Sources

Overcoming poor solubility of chroman derivatives in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with chroman derivatives. This guide is designed to provide expert advice and practical solutions for a common and often frustrating challenge encountered during the synthesis of these valuable heterocyclic compounds: poor solubility. Chroman scaffolds are central to many bioactive molecules, but their often rigid and planar nature can lead to significant solubility issues in common organic solvents, complicating reactions, purification, and analysis.

This resource is structured as a series of frequently asked questions (FAQs) and a troubleshooting guide. It moves from foundational concepts to specific, actionable protocols, explaining the causality behind each recommendation to empower you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why are my chroman derivatives exhibiting such poor solubility in standard synthesis solvents like THF, DCM, or ethyl acetate?

A1: The limited solubility of many chroman derivatives stems from a combination of their structural features. Key contributing factors include:

  • Molecular Rigidity and Planarity: The fused ring system of the chroman core is inherently rigid. This planarity can promote efficient crystal lattice packing, where strong intermolecular forces (pi-pi stacking, hydrogen bonding) in the solid state are highly favorable. Overcoming this high lattice energy requires a solvent that can form very strong interactions with the solute molecules, which is not always possible with standard non-polar or moderately polar solvents.[1]

  • Substituent Effects: The nature of the substituents on the chroman ring plays a crucial role. Large, non-polar, or symmetrical substituents can exacerbate poor solubility. Conversely, the introduction of polar functional groups or groups that disrupt planarity can enhance it.[1]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility profile. It's possible that the synthetic conditions are favoring the formation of a particularly stable and less soluble polymorph.[2]

Q2: What is the difference between "solubility" and "dissolution rate," and why does it matter for my synthesis?

A2: Understanding this distinction is critical for troubleshooting.

  • Solubility is an equilibrium property. It is the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution.[3]

  • Dissolution Rate is a kinetic property. It describes how fast a solute dissolves in a solvent.

For a synthetic reaction, both are important. If your starting material has low solubility, it may not be available in the solution to react, leading to slow or incomplete conversion. If your product has a low dissolution rate but is ultimately soluble, you might mistakenly believe it's insoluble if you don't allow enough time for it to dissolve during work-up or purification. The Noyes-Whitney equation provides insight into how the dissolution rate can be improved by increasing the surface area (i.e., decreasing particle size).[4]

Q3: Can I just heat the reaction mixture to get my compound to dissolve?

A3: Increasing the temperature is a common and often effective first step, as the solubility of most solids increases with temperature. However, this approach has potential drawbacks:

  • Thermal Degradation: Chroman derivatives, especially those with sensitive functional groups, may decompose at elevated temperatures.

  • Side Reactions: Higher temperatures can accelerate undesired side reactions, leading to a more complex product mixture and lower yields.

  • Precipitation on Cooling: If the product is soluble at reflux but not at room temperature, it can crash out of solution upon cooling. This can be advantageous for crystallization but problematic if it co-precipitates with impurities.

Always perform a preliminary thermal stability test on a small scale before applying high heat to your entire batch.

Troubleshooting Guide: Overcoming Solubility Issues in Practice

This section provides a systematic approach to addressing solubility problems during the synthesis of chroman derivatives.

Issue 1: Starting material is insoluble in the chosen reaction solvent.

This is a frequent cause of failed or low-yielding reactions. If the starting material isn't in solution, the reaction kinetics will be extremely slow, as the reaction can only occur at the surface of the solid particles.

start Insoluble Starting Material solvent_screen Perform a Solvent Screen start->solvent_screen Initial Step cosolvent Use a Co-solvent System solvent_screen->cosolvent If single solvent fails outcome1 Solubility Achieved solvent_screen->outcome1 Success structural_mod Temporary Structural Modification (e.g., protecting groups) cosolvent->structural_mod If solvent system is insufficient cosolvent->outcome1 physical_mod Physical Modification (Micronization) structural_mod->physical_mod If modification is not feasible structural_mod->outcome1 physical_mod->outcome1 outcome2 Proceed with Reaction outcome1->outcome2

Caption: Decision workflow for an insoluble starting material.

1. Rational Solvent Selection & Screening:

  • Principle: The principle of "like dissolves like" is a good starting point. However, for complex molecules like chroman derivatives, a more nuanced approach is needed. Consider solvents with different polarity, hydrogen bonding capabilities, and dielectric constants.[5]

  • Protocol:

    • Place a small amount (1-2 mg) of your compound into several vials.

    • Add a measured volume (e.g., 0.1 mL) of a different solvent to each vial. Solvents to consider are listed in the table below.

    • Stir or sonicate the vials at room temperature and observe.

    • If the compound does not dissolve, gently heat the vials and observe again.

  • Data Summary: Recommended Solvents for Screening

    Solvent Class Examples Rationale
    Aprotic Polar DMF, DMSO, NMP, Acetonitrile High dielectric constant, good for dissolving polar, crystalline compounds.[6]
    Ethers THF, 2-MeTHF, Dioxane Moderate polarity, good general-purpose solvents.
    Chlorinated Dichloromethane (DCM), Chloroform Effective for a range of non-polar to moderately polar compounds.
    Alcohols Methanol, Ethanol, Isopropanol Protic solvents that can engage in hydrogen bonding.

    | Hydrocarbons | Toluene, Xylene | Good for non-polar derivatives; often used at high temperatures. |

2. Employing Co-solvents:

  • Principle: A mixture of solvents can have solubilizing properties greater than either individual solvent. This technique, known as cosolvency, works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute. A small amount of a highly polar "power solvent" like DMSO or DMF in a less polar bulk solvent like THF or toluene can dramatically increase solubility.

  • Protocol:

    • Based on your initial screen, select the best "bulk" solvent.

    • Suspend your starting material in this solvent.

    • Add a cosolvent (e.g., DMSO) dropwise while stirring until the solid dissolves. Be mindful that the cosolvent can affect the reaction pathway or work-up.

3. Physical Modification: Particle Size Reduction:

  • Principle: Reducing the particle size of your starting material increases its surface area-to-volume ratio. This doesn't change the thermodynamic solubility but significantly increases the dissolution rate.[7]

  • Protocol (Micronization):

    • Use a mortar and pestle to thoroughly grind the solid starting material into a fine powder.

    • This increases the surface area available for interaction with the solvent, which can be sufficient to get the reaction started.[8]

Issue 2: Product precipitates during the reaction, coating the starting material.

This is a common problem when the product of a reaction is less soluble than the starting materials in the reaction solvent. The precipitated product can coat the surface of the unreacted starting material, effectively halting the reaction.

  • Increase Solvent Volume: The simplest solution is to add more solvent to keep the product dissolved as it forms.

  • Switch to a Better Solvent: If the initial solvent was chosen for the reactants, you may need to switch to a solvent system that can solubilize both the reactants and the product.

  • Use a Mixed-Solvent System: Start the reaction in a solvent that dissolves the reactants. As the reaction progresses and the product begins to precipitate, add a cosolvent in which the product is soluble. The "mixed-solvency" approach, combining different types of solubilizers, can have synergistic effects.[9]

Issue 3: Product is insoluble and difficult to purify.

An insoluble product can be a blessing (easy isolation by filtration) or a curse (traps impurities, difficult to recrystallize or run column chromatography).

start Insoluble Crude Product trituration Trituration / Slurry Wash start->trituration First Pass Purification hot_filtration Hot Filtration / Recrystallization from High-Boiling Solvent trituration->hot_filtration If impurities remain outcome Purified Product trituration->outcome Success solid_dispersion Solid Dispersion for Chromatography hot_filtration->solid_dispersion If chromatography is necessary hot_filtration->outcome solid_dispersion->outcome

Caption: Purification strategies for poorly soluble products.

1. Trituration/Slurry Washing:

  • Principle: This technique is used to wash a solid product that is insoluble in a particular solvent, while the impurities are soluble in it.

  • Protocol:

    • Suspend the crude, insoluble product in a solvent in which the desired product is known to be insoluble, but the impurities are soluble (e.g., diethyl ether, hexane, or ethyl acetate).

    • Stir the slurry vigorously for 15-30 minutes.

    • Isolate the purified solid by filtration and wash with fresh, cold solvent.

    • Repeat if necessary.

2. Solid Dispersion for Chromatography:

  • Principle: If column chromatography is unavoidable, adsorbing the compound onto a solid support from a solvent in which it is sparingly soluble can allow for successful purification. This creates a solid dispersion of the drug in a carrier.[10][11]

  • Protocol:

    • Dissolve your crude product in a minimal amount of a "good" but volatile solvent (e.g., DCM, acetone) in which it has at least some solubility. A cosolvent might be needed.

    • Add silica gel or Celite® to the solution to form a thick slurry.

    • Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • This powder can then be dry-loaded onto a chromatography column.

3. Advanced Solubilization Techniques (Adapted from Pharmaceutical Sciences):

While less common in routine synthesis, concepts from pharmaceutical formulation can be adapted for particularly challenging cases, especially when preparing samples for analysis or biological testing.

  • Hydrotropy: This involves using a high concentration of a substance (a hydrotrope) to increase the aqueous solubility of a poorly soluble compound.[12] For preparing an aqueous stock solution of a final chroman derivative, using a hydrotropic agent like sodium salicylate or urea can be effective.[7][13]

  • Micellar Solubilization (Surfactants): For creating aqueous solutions for assays, non-ionic surfactants like Tween® or Triton™ X-100 can be used. Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic molecules like chroman derivatives, rendering them soluble in the bulk aqueous medium.[14][15] This method is particularly useful for in-vitro biological screening.

By systematically applying these principles and protocols, researchers can effectively diagnose and overcome the solubility challenges inherent in the synthesis of chroman derivatives, leading to improved reaction outcomes, easier purification, and more reliable results.

References

  • (2025). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands.
  • (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
  • (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS.
  • (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • (n.d.). Solubilization behavior of poorly soluble drugs with combined use of Gelucire 44/14 and cosolvent. PubMed.
  • (n.d.). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients.
  • (n.d.). Challenges in the synthesis of chroman-4-one derivatives.
  • (2025). Solid dispersions: Solubility enhancement technique for poorly soluble drugs.
  • (2025). Improving solubility via structural modification.
  • (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization.
  • (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • (2022). Tackling the Big Issue of Solubility. Pharmaceutical Technology.
  • (n.d.). Special Issue : Development of New Methods of Synthesis of Heterocycles. MDPI.
  • (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC - PubMed Central.
  • (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • (n.d.).
  • (2025). Solvent selection for pharmaceuticals.
  • (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms. PubMed Central.
  • (n.d.).
  • (n.d.). Surfactants: physicochemical interactions with biological macromolecules. PMC - NIH.
  • (2018). Different Methods Used In Solid Dispersion. iosrphr.org.
  • (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics.
  • (2019). A review: Hydrotropy a solubility enhancing technique.
  • (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH.
  • (2020). The Importance of Solubility for New Drug Molecules.
  • (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • (n.d.). Green analytical chemistry – the use of surfactants as a replacement of organic solvents in spectroscopy.
  • (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • (n.d.). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. PubMed.
  • (n.d.). Overcoming the Challenge of Poor Drug Solubility.
  • (n.d.).
  • (n.d.). When poor solubility becomes an issue: From early stage to proof of concept. Request PDF.

Sources

Technical Support Center: Catalyst Poisoning in the Reduction of Coumarin-3-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical troubleshooting advice for challenges related to catalyst poisoning during the catalytic reduction of coumarin-3-carboxylates. Our goal is to equip you with the knowledge to diagnose, prevent, and resolve common issues encountered in this specific yet critical synthetic transformation.

Troubleshooting Guide: Unraveling Catalyst Poisoning in Coumarin-3-Carboxylate Reduction

This section is structured in a question-and-answer format to directly address specific experimental problems. We will delve into the likely causes of these issues and provide actionable, step-by-step solutions grounded in established chemical principles.

Q1: My hydrogenation of coumarin-3-carboxylate has stalled or is extremely sluggish, even with a fresh catalyst. What are the likely causes?

A1: Stalled or sluggish reactions are classic symptoms of catalyst poisoning. In the context of coumarin-3-carboxylate reduction, several factors, often originating from the substrate itself or its preparation, can lead to the deactivation of your catalyst (commonly Palladium or Ruthenium on a support like carbon).

Probable Causes & Diagnostic Steps:

  • Inherent Substrate-Catalyst Interactions (Chelation): The primary suspect is often the coumarin-3-carboxylate molecule itself. The carboxylate group, in proximity to the coumarin's heterocyclic oxygen, can act as a bidentate ligand, chelating with the metal active sites on your catalyst.[1] This strong binding can block the sites required for hydrogen activation and substrate adsorption.

    • Diagnostic Test: Attempt the hydrogenation of a similar coumarin derivative that lacks the 3-carboxylate group under identical conditions. If this reaction proceeds smoothly, it strongly suggests that the carboxylate moiety is the source of inhibition.

  • Impurities from Synthesis: The synthesis of coumarin-3-carboxylates, often via Knoevenagel or Pechmann condensations, can introduce catalyst poisons if not meticulously purified.[2]

    • Residual Basic Catalysts: If piperidine or other amines were used in the synthesis, even trace amounts can act as potent poisons for palladium and ruthenium catalysts due to the strong coordination of the nitrogen lone pair to the metal surface.[3]

    • Sulfur-Containing Reagents: Thionyl chloride or other sulfur-containing reagents used in the synthesis of precursors can leave residual sulfur compounds, which are notorious poisons for noble metal catalysts.[4]

    • Diagnostic Test: Analyze your starting material using techniques like NMR, LC-MS, or elemental analysis to detect any residual impurities from the synthetic route.

  • Side Reactions: Under certain conditions, side reactions can generate species that poison the catalyst. For instance, decarboxylation of the coumarin-3-carboxylic acid can occur, especially at elevated temperatures, potentially leading to the formation of decomposition products that adsorb strongly to the catalyst surface.[5][6]

Corrective Actions:

  • Thorough Purification of the Starting Material: Recrystallize or perform column chromatography on your coumarin-3-carboxylate to remove any residual synthetic reagents.

  • Modify the Carboxylate Group: If chelation is the primary issue, consider temporarily converting the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester). The ester is less likely to chelate as strongly, and the hydrogenation can be followed by saponification to retrieve the carboxylic acid.

  • Adjust Reaction pH: In some cases, adding a non-coordinating acid to the reaction mixture can protonate the carboxylate, reducing its chelating ability. However, this must be done cautiously as acidic conditions can promote other side reactions.

  • Increase Catalyst Loading: As a last resort, a higher catalyst loading might provide enough active sites to overcome the poisoning effects, though this is not an ideal solution from a process efficiency standpoint.

Q2: I am observing the formation of unexpected byproducts and my reaction is not going to completion. What could be happening?

A2: The formation of byproducts in conjunction with an incomplete reaction often points to selective poisoning or reaction conditions that favor alternative pathways.

Probable Causes & Diagnostic Steps:

  • Partial Catalyst Deactivation: The poisons present may not be deactivating the catalyst uniformly. This can lead to a change in the catalyst's selectivity, favoring pathways such as partial reduction or ring opening over the desired full saturation of the double bond.

  • Lactone Ring Opening: Coumarins can undergo ring-opening, especially in the presence of basic impurities or certain solvents at elevated temperatures. This can be exacerbated if the catalyst itself has basic sites on its support. The resulting phenolic propanoic acid derivative may interact differently with the catalyst.[7]

    • Diagnostic Test: Use 2D NMR techniques (like HMBC) to characterize the structure of the byproducts. An opened ring structure will have a distinct spectroscopic signature compared to the desired dihydrocoumarin.

  • Decarboxylation: As mentioned previously, decarboxylation can occur, leading to the formation of coumarin (if it re-oxidizes) or dihydrocoumarin.[5][6][8] This is more likely at higher temperatures.

    • Diagnostic Test: Monitor the reaction headspace by GC-MS for the evolution of CO2.

Corrective Actions:

  • Optimize Reaction Conditions:

    • Temperature: Lower the reaction temperature to disfavor side reactions like decarboxylation and ring opening.

    • Solvent: Employ a neutral, protic solvent like ethanol or methanol. Avoid basic solvents.

    • Pressure: Increasing hydrogen pressure can sometimes favor the desired hydrogenation pathway over competing reactions.

  • Catalyst Choice: Consider switching to a different catalyst. For example, if you are using a Pd catalyst, a Ru catalyst might offer different selectivity and be less susceptible to the specific poisons in your system.[9]

Frequently Asked Questions (FAQs)

Q: What are the most common catalyst poisons I should be aware of in a general synthetic lab setting?

A: Common classes of catalyst poisons for noble metal catalysts like palladium include:

  • Sulfur compounds: thiols, sulfides, thiophenes.[4]

  • Nitrogen compounds: amines (especially pyridine and piperidine), nitriles, nitro compounds.[3][10]

  • Halides: chloride, bromide, and iodide ions.

  • Other species: carbon monoxide, phosphines, and heavy metal ions.[10]

Q: Can I regenerate a poisoned catalyst used in coumarin-3-carboxylate reduction?

A: Catalyst regeneration is sometimes possible, but its success depends on the nature of the poison.

  • For strongly chemisorbed poisons like sulfur, regeneration is difficult. It may require high-temperature oxidation followed by reduction, which can also damage the catalyst structure (e.g., through sintering).

  • For organic residues or less strongly adsorbed poisons, a series of washes may be effective. This can include washing with a suitable solvent to remove organic foulants, followed by a dilute acid or base wash to remove specific impurities, and finally, a thorough washing with deionized water and drying before reactivation via reduction.

Q: How can I prevent catalyst poisoning in the first place?

A: Proactive prevention is the most effective strategy.

  • High-Purity Starting Materials: Ensure your coumarin-3-carboxylate is of the highest possible purity.

  • Inert Reaction Setup: Use clean glassware and inert atmosphere techniques (e.g., purging with nitrogen or argon) to prevent atmospheric contaminants from entering the reaction.

  • Solvent Purity: Use high-purity, degassed solvents.

  • Careful Reagent Selection: Be mindful of all reagents added to your reaction mixture, including any acids or bases for pH adjustment, ensuring they do not contain potential catalyst poisons.

Visualizing the Problem: A Troubleshooting Workflow

Here is a simplified workflow to guide your troubleshooting process when facing issues in the reduction of coumarin-3-carboxylates.

G start Reaction Stalled or Incomplete check_impurities Analyze Starting Material for Impurities (NMR, LC-MS) start->check_impurities test_model_compound Run Reaction with Coumarin (No Carboxylate) start->test_model_compound analyze_byproducts Characterize Byproducts (NMR, MS) start->analyze_byproducts purify_sm Purify Starting Material (Recrystallization, Chromatography) check_impurities->purify_sm Impurities Detected chelation_suspected Chelation by Carboxylate is Likely Cause test_model_compound->chelation_suspected Model Reaction Works side_reactions Side Reactions Occurring (e.g., Ring Opening, Decarboxylation) analyze_byproducts->side_reactions Byproducts Identified purify_sm->start Re-run Reaction modify_substrate Esterify Carboxylic Acid Before Reduction chelation_suspected->modify_substrate Yes modify_substrate->start Re-run Reaction optimize_conditions Optimize Conditions (Temp, Pressure, Solvent) side_reactions->optimize_conditions Yes optimize_conditions->start Re-run Reaction

Caption: A troubleshooting workflow for catalyst poisoning.

Summary Table: Common Poisons and Their Effects

Poison ClassExample(s)Source in Coumarin-3-Carboxylate SynthesisEffect on Catalyst
Nitrogen Compounds Piperidine, PyridineKnoevenagel condensation catalystStrong coordination to metal sites, blocking activity.
Sulfur Compounds Residual Sulfates, ThiolsUse of sulfur-containing reagents (e.g., SOCl₂)Irreversible chemisorption, leading to permanent deactivation.
Chelating Agents The substrate itselfThe 1,3-dicarbonyl-like system of the substrateStrong binding to active sites, preventing substrate adsorption.
Halides Chloride ionsFrom reagents like thionyl chloride or acidic workupsCan alter the electronic properties and surface structure of the catalyst.

References

  • Kunz, H., & Waldmann, H. (1984). The allyloxycarbonyl (Aloc) moiety—conversion of an unsuitable into a valuable amino protecting group for peptide synthesis. Angewandte Chemie International Edition in English, 23(1), 71-72.
  • Qu, R., Junge, K., & Beller, M. (2023). Hydrogenation of Carboxylic Acids, Esters, and Related Compounds over Heterogeneous Catalysts: A Step toward Sustainable and Carbon-Neutral Processes. Chemical Reviews, 123(3), 1103–1165.
  • BASF AG. (2002). Process for the preparation of dihydrocoumarin by hydrogenating coumarin. U.S.
  • Gareis, M., et al. (2018). Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst.
  • Gevorgyan, A., et al. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry, 87(15), 10034–10046.
  • Serra, S., et al. (2019). Biocatalytic Synthesis of Natural Dihydrocoumarin by Microbial Reduction of Coumarin.
  • Al-Hadedi, A. A. M., & Mohamed, S. K. (2022). Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Journal of Chemical Sciences, 134(1), 23.
  • Pardigon, O., et al. (2000). Poisoning and deactivation of palladium catalysts.
  • Schwartz, T. J., et al. (2015). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities.
  • Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.
  • Desai, N. C., et al. (2012). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 4(5), 1864-1872.
  • Catellani, M., et al. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega, 9(11), 12695–12707.
  • Jafarpour, M., et al. (2018). Pd-catalyzed decarboxylative alkenylation of coumarin-3-carboxylic acids. New Journal of Chemistry, 42(15), 12487-12492.
  • An, Y., et al. (2021). Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins.
  • Casnati, A., et al. (2020). Palladium-catalyzed syntheses of fused tricyclic heterocycles: a personal account. Targets in Heterocyclic Systems, 23, 302-333.
  • Reddy, P. V. G., et al. (2018). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. Molecules, 23(12), 3254.
  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Afanasiev, P., et al. (2011). Role of chelating agent on the oxidic state of hydrotreating catalysts.
  • Desai, N. C., et al. (2012). Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 4(5), 1864-1872.
  • Pardigon, O., et al. (2000). Poisoning and deactivation of palladium catalysts.
  • Dixon, M., & Webb, E. C. (1961). Inhibition of enzymes by metal ion-chelating reagents. Theory and new graphical methods of study. Biochemical Journal, 79(1), 55P-60P.
  • Słomka, A., et al. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules, 29(4), 856.
  • Rylander, P. N. (2002).
  • Li, Y., et al. (2022). Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN. The Journal of Organic Chemistry, 87(17), 11757–11767.

Sources

Preventing ester hydrolysis during chroman synthesis workup

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing Ester Hydrolysis During Workup

Welcome to the dedicated technical support center for scientists and professionals engaged in chroman synthesis. As a Senior Application Scientist, I've designed this guide to address a critical and often frustrating challenge in the synthesis of ester-containing chroman derivatives: preventing unwanted hydrolysis during the reaction workup. This resource provides in-depth troubleshooting advice, detailed protocols, and the causal reasoning behind these experimental choices to ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of ester hydrolysis in the context of chroman synthesis workups.

Q1: What is ester hydrolysis and why is it a problem during the workup of my chroman synthesis?

A1: Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[1] This reaction is catalyzed by either acid or base and requires the presence of water. During a typical aqueous workup, you intentionally introduce water and often use acidic or basic solutions to neutralize the reaction mixture and remove byproducts. These conditions create a perfect storm for the unwanted hydrolysis of your ester-functionalized chroman, leading to reduced yield and the formation of impurities that can complicate purification.

Q2: My chroman synthesis involves a strong base. Is my ester at high risk during the workup?

A2: Yes, base-mediated (saponification) and acid-catalyzed ester hydrolysis are significant risks.[2] The use of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the workup is particularly problematic as saponification is generally irreversible.[2] This makes it a common and often irreversible side reaction. Even weak bases like sodium bicarbonate, if used for prolonged periods, can cause hydrolysis, especially with more labile esters.

Q3: How can I tell if my ester-containing chroman is hydrolyzing during the workup?

A3: The primary indicator of ester hydrolysis is a lower than expected yield of your desired chroman ester, accompanied by the appearance of a more polar spot on your Thin Layer Chromatography (TLC) plate, which corresponds to the carboxylic acid byproduct. This can be definitively confirmed by analyzing your crude product using techniques like ¹H NMR, where you would see the disappearance of the characteristic ester alkyl peaks and the appearance of a broad carboxylic acid proton signal, or by LC-MS, which would show a peak with the mass of the hydrolyzed product.

Q4: Are certain types of esters on a chroman scaffold more susceptible to hydrolysis?

A4: Absolutely. The stability of the ester is influenced by both electronic and steric factors.

  • Electronic Effects: Electron-withdrawing groups on the chroman ring or in the ester moiety itself can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, increasing the rate of hydrolysis.[3] Conversely, electron-donating groups can decrease the rate of hydrolysis.[4]

  • Steric Hindrance: Bulky groups near the ester functionality can physically block the approach of water or hydroxide, thereby slowing down the rate of hydrolysis.[5][6] For instance, a tert-butyl ester is generally more resistant to base-catalyzed hydrolysis than a methyl ester due to greater steric hindrance.[7]

Troubleshooting Guide: Diagnosing and Solving Ester Hydrolysis

If you suspect ester hydrolysis is compromising your chroman synthesis, this guide will help you pinpoint the cause and implement effective solutions.

Initial Diagnosis

Before modifying your workup, confirm that hydrolysis is the issue.

  • Analyze the Crude Product: Run a TLC of your crude product against a co-spot of your starting materials and purified ester (if available). The presence of a new, more polar spot is indicative of the carboxylic acid.

  • Confirm by Spectroscopy: Take an NMR or LC-MS of the crude material to confirm the presence of the hydrolyzed product.

Troubleshooting Decision Tree

Use the following diagram to navigate potential solutions based on your reaction conditions.

G start Ester Hydrolysis Confirmed condition What are your reaction workup conditions? start->condition strong_acid Strong Acid (e.g., HCl, H2SO4) condition->strong_acid Acidic strong_base Strong Base (e.g., NaOH, KOH) condition->strong_base Basic mild_cond Mild Aqueous Wash (e.g., water, brine) condition->mild_cond Neutral/Mild sol_acid Switch to Mild Acidic Wash (e.g., sat. NH4Cl) or Buffered Wash strong_acid->sol_acid sol_base Use Mild Base & Low Temp (e.g., cold sat. NaHCO3) strong_base->sol_base sol_mild Optimize Mild Aqueous Workup (↓ Temp, ↓ Time) mild_cond->sol_mild adv_tech Consider Advanced Techniques (Non-Aqueous Workup or SPE) sol_acid->adv_tech sol_base->adv_tech sol_mild->adv_tech

Caption: Troubleshooting workflow for addressing ester hydrolysis.

Mitigation Strategies and Protocols

Optimization of Standard Aqueous Workup

For many chroman esters, a carefully optimized aqueous workup is sufficient. The key is to minimize the exposure to conditions that favor hydrolysis.

Key Parameters to Control:

ParameterRecommendationRationale
Temperature Conduct all aqueous washes at 0-5 °C (ice bath).Reduces the rate of all chemical reactions, including hydrolysis.
Base Strength Use a weak inorganic base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization.Strong bases like NaOH dramatically increase the rate of irreversible saponification.
Acid Strength For quenching or neutralization, use a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic.Avoids strongly acidic conditions that can catalyze hydrolysis.
Contact Time Perform extractions and phase separations as quickly as possible. Do not let layers sit for extended periods.Minimizes the time the ester is in contact with the aqueous acidic or basic environment.
Drying After the final wash, use a brine (saturated NaCl) wash, followed by a thorough drying of the organic layer with an anhydrous salt like Na₂SO₄ or MgSO₄.Brine removes bulk water from the organic layer, and the drying agent removes trace amounts, preventing hydrolysis in solution before solvent removal.[8]

Protocol 1: Mild Bicarbonate Wash for Acidic Reaction Mixtures

This protocol is suitable for neutralizing acid catalysts or acidic byproducts.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization: Transfer the mixture to a separatory funnel and slowly add cold, saturated aqueous NaHCO₃ solution.

    • Caution: Add the bicarbonate solution in small portions and vent the funnel frequently to release CO₂ gas.

  • Extraction: Shake the funnel, allow the layers to separate, and drain the aqueous layer.

  • Repeat: Repeat the wash with cold NaHCO₃ until gas evolution ceases.

  • Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Advanced Workup Techniques for Highly Labile Esters

When even the mildest aqueous workup leads to significant hydrolysis, more advanced techniques are necessary.

a) Buffered Aqueous Workup

Using a buffer solution can maintain the pH of the aqueous phase within a narrow, neutral range (pH ~7), thereby minimizing both acid- and base-catalyzed hydrolysis.

Protocol 2: Phosphate Buffered Saline (PBS) Wash

  • Cooling and Dilution: Cool the reaction mixture to 0 °C and dilute with an organic solvent as in Protocol 1.

  • Buffered Wash: Transfer to a separatory funnel and wash with cold (0 °C) 1x PBS buffer solution (pH ≈ 7.4).

  • Extraction: Separate the layers. Repeat the wash with cold PBS two more times.

  • Final Steps: Follow with a cold brine wash, then dry the organic layer and concentrate as previously described.

b) Non-Aqueous Workup

This method avoids water altogether, thereby eliminating a key ingredient for hydrolysis. It is particularly useful for removing polar, non-volatile byproducts.

Protocol 3: Non-Aqueous Filtration through a Silica Plug

  • Concentration: After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the reaction solvent.

  • Re-dissolution: Re-dissolve the crude residue in a minimal amount of a non-polar solvent in which your product is soluble but the impurities are not (e.g., a mixture of hexanes and ethyl acetate).

  • Filtration: Pass the solution through a short plug of silica gel in a Hirsch or Büchner funnel, eluting with the same non-polar solvent system. The more polar, hydrolyzed acid and other polar impurities will be retained on the silica.

  • Concentration: Collect the filtrate and concentrate under reduced pressure to yield the purified ester.

c) Solid-Phase Extraction (SPE)

SPE is a powerful purification technique that can replace a traditional liquid-liquid extraction workup. It is highly efficient and minimizes solvent use.[9][10]

SPE Workflow:

SPE_Workflow start Crude Reaction Mixture (in organic solvent) step1 Condition SPE Cartridge (e.g., with Hexane) start->step1 step2 Load Sample step1->step2 step3 Wash with Weak Solvent (e.g., Hexane/EtOAc 95:5) to remove non-polar impurities step2->step3 step4 Elute Chroman Ester with stronger solvent (e.g., Hexane/EtOAc 80:20) step3->step4 end Pure Chroman Ester (after solvent evaporation) step4->end

Caption: General workflow for purification of a chroman ester using Solid-Phase Extraction (SPE).

Protocol 4: SPE Purification of a Chroman Ester

This protocol assumes a normal-phase silica SPE cartridge and a chroman ester of intermediate polarity.

  • Cartridge Selection: Choose a silica gel SPE cartridge with a bed weight appropriate for your reaction scale.

  • Conditioning: Pass 2-3 column volumes of your initial, weak eluting solvent (e.g., 95:5 Hexane:Ethyl Acetate) through the cartridge to equilibrate the solid phase.

  • Loading: Dissolve your crude reaction mixture in a minimal amount of the weak eluting solvent and load it slowly and evenly onto the top of the cartridge bed.

  • Washing: Pass 2-3 column volumes of the weak eluting solvent through the cartridge to wash away non-polar impurities. Collect this fraction and check by TLC to ensure no product is eluting.

  • Elution: Elute your desired chroman ester with a slightly more polar solvent (e.g., 80:20 Hexane:Ethyl Acetate). Collect the eluate in fractions.

  • Analysis and Concentration: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

By understanding the mechanisms of ester hydrolysis and systematically applying these troubleshooting strategies and protocols, researchers can significantly improve the yield and purity of their ester-containing chroman products.

References

  • Molecules. 2023 , 28(6), 2568. [Link]

  • ResearchGate. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]

  • American Journal of Educational Research. 2018 , 6(5), 156-158. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • PubMed. (1993). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. [Link]

  • ResearchGate. (2018). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Student Doctor Network Forums. (2016). increasing the rate of ester hydrolysis. [Link]

  • University of Rochester. How To Run A Reaction: The Workup. [Link]

  • Chemistry Stack Exchange. (2019). Inductive vs conjugation effects in ester hydrolysis. [Link]

  • Quora. What makes esters more reactive towards hydrolysis than other common functional groups?. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • MDPI. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)arylaldehydes with Oxalates under Metal Free Conditions. [Link]

  • Chemistry LibreTexts. (2023). Solid Phase Extraction (SPE). [Link]

  • MacMillan Group, Princeton University. Solid-Supported Reagents for Organic Synthesis. [Link]

  • YouTube. (2022). The 5 steps of a solid phase extraction (SPE). [Link]

  • ResearchGate. (2016). How to purify esterefication product?. [Link]

  • National Center for Biotechnology Information. (2022). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. [Link]

  • PubMed. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. [Link]

  • Baxendale Group, University of Durham. Solid-supported reagents for multi-step organic synthesis: preparation and application. [Link]

  • PubMed. (2006). Natural product derived antiprotozoal agents: synthesis, biological evaluation, and structure-activity relationships of novel chromene and chromane derivatives. [Link]

  • Scribd. Organic Chemistry Laboratory Procedures 10 The Synthesis of Esters. [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]

  • Reddit. (2016). Most labile ester protecting group?. [Link]

  • ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?. [Link]

  • ResearchGate. Examples of ester-containing natural products. [Link]

  • ResearchGate. (2014). Hagemann's ester: a timeless building block for natural product synthesis. [Link]

  • ResearchGate. (2003). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. [Link]

  • D-Scholarship@Pitt. (2018). Synthetic Studies Toward Complex Polycyclic Natural Products. [Link]

  • OSTI.GOV. A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • National Center for Biotechnology Information. (2018). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. [Link]

  • Reddit. (2012). Can the hydrolysis of an ester be done without an acid catalyst?. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Chroman-3-carboxylic acid ethyl ester and Coumarin-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds with therapeutic potential, chroman and coumarin scaffolds have emerged as privileged structures, demonstrating a wide array of biological activities. This guide provides a detailed comparative analysis of the biological profiles of two closely related derivatives: Chroman-3-carboxylic acid ethyl ester and Coumarin-3-carboxylic acid ethyl ester. While direct comparative studies on these specific esters are limited, this document synthesizes available preclinical data on their parent structures and related derivatives to offer valuable insights for researchers in drug discovery and development.

Structural and Physicochemical Distinctions

The fundamental difference between chroman and coumarin lies in the degree of saturation of the pyran ring. Coumarin possesses an α,β-unsaturated lactone (a 2H-chromen-2-one core), which imparts rigidity and planarity to the molecule. In contrast, chroman features a saturated dihydropyran ring, resulting in a more flexible, non-planar structure. This seemingly subtle structural variance has profound implications for their biological activities, influencing their interaction with molecular targets.

Table 1: Structural and Physicochemical Properties

PropertyChroman-3-carboxylic acid ethyl esterCoumarin-3-carboxylic acid ethyl ester
Chemical Structure
Molecular Formula C₁₂H₁₄O₃C₁₂H₁₀O₄
Molecular Weight 206.24 g/mol 218.20 g/mol [1]
Core Scaffold ChromanCoumarin
Key Functional Groups Saturated dihydropyran ring, Carboxylic acid ethyl esterα,β-unsaturated lactone, Carboxylic acid ethyl ester

Comparative Biological Activities

Extensive research has illuminated the diverse pharmacological effects of coumarin-3-carboxylic acid derivatives, while data on chroman-3-carboxylic acid analogs is emerging, primarily focusing on their antioxidant and anticancer properties.

Anticancer Activity

Coumarin-3-carboxylic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][3][4] Some derivatives act as inhibitors of lactate transport, a promising strategy for cancer therapy, by targeting the monocarboxylate transporter 1 (MCT1).[4]

Chroman derivatives , including carboxamides derived from chroman-3-carboxylic acid, have also shown notable anticancer activity. Studies on N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide revealed potent antitumor activity against a range of cancer cell lines, surpassing some classical anticancer drugs.[3] The chroman scaffold is considered a privileged structure in medicinal chemistry for the development of anticancer agents.[3]

Table 2: Comparative Anticancer Activity

Compound ClassCancer Cell LinesReported Activity (IC₅₀/GI₅₀)Mechanism of ActionReferences
Coumarin-3-carboxylic acid derivatives HepG2, HeLa, HCT116Varies (µM range)Inhibition of lactate transport (MCT1), Apoptosis induction, Cell cycle arrest[2][4]
Chroman-3-carboxamide derivatives MCF-7, MDA-MB-435, OVCAR-3, SF-295Varies (µM range)Cytotoxic effects[3][5]
Antibacterial Activity

The antibacterial potential of coumarin-3-carboxylic acid and its derivatives is well-documented. The carboxylic acid moiety at the C3 position has been identified as crucial for their antibacterial action, particularly against Gram-positive bacteria.[6] However, esterification to the ethyl ester can sometimes diminish this activity.

Information on the antibacterial properties of Chroman-3-carboxylic acid ethyl ester is scarce. However, studies on other chroman derivatives have indicated potential antimicrobial effects.

Antioxidant Activity

Chroman derivatives , particularly those with a phenolic hydroxyl group (chromanols), are renowned for their antioxidant properties. The saturated pyran ring in the chroman structure is a key feature of tocopherols (Vitamin E), which are potent natural antioxidants. While Chroman-3-carboxylic acid ethyl ester lacks the phenolic hydroxyl group, the chroman scaffold itself may contribute to some level of antioxidant activity.

Coumarin derivatives also exhibit antioxidant activity, which is influenced by the substitution pattern on the benzopyrone ring.[7] The mechanism often involves scavenging of free radicals.[8]

Experimental Protocols

For researchers aiming to validate and compare the biological activities of these compounds, the following are standardized experimental protocols.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (Chroman-3-carboxylic acid ethyl ester and Coumarin-3-carboxylic acid ethyl ester) and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[5][9][10][11][12]

Caption: Workflow of the MTT assay for cytotoxicity.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Prepare Solutions: Prepare methanolic solutions of the test compounds and a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of the test compound solution at various concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[6][13]

DPPH_Assay cluster_workflow DPPH Assay Workflow cluster_reaction Chemical Reaction A Mix Test Compound with DPPH Solution B Incubate in Dark (30 min) A->B C Measure Absorbance at 517 nm B->C D Calculate Scavenging Activity (%) and IC50 C->D DPPH DPPH• (Purple) Antioxidant + Antioxidant-H DPPHH DPPH-H (Yellow) DPPH->DPPHH Reduction Radical + Antioxidant•

Caption: DPPH radical scavenging assay workflow.

Broth Microdilution Assay for Antibacterial Activity

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14][15][16][17]

Mechanistic Insights

The biological activities of these compounds are underpinned by their interactions with specific cellular targets and pathways.

Anticancer Mechanisms of Coumarin Derivatives

Coumarin derivatives exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Activation of caspases and modulation of the Bax/Bcl-2 ratio.

  • Cell Cycle Arrest: Halting the cell cycle at different phases, such as G2/M or G0/G1.

  • Inhibition of Angiogenesis: Suppressing the formation of new blood vessels that supply tumors.

  • Modulation of Signaling Pathways: Interfering with pathways like PI3K/Akt/mTOR that are crucial for cancer cell growth and survival.[2][4][18]

Coumarin_Anticancer_Mechanisms cluster_cellular_effects Cellular Effects Coumarin Coumarin Derivatives Apoptosis Apoptosis Induction Coumarin->Apoptosis CellCycle Cell Cycle Arrest Coumarin->CellCycle Angiogenesis Angiogenesis Inhibition Coumarin->Angiogenesis Signaling Signaling Pathway Modulation (e.g., PI3K/Akt/mTOR) Coumarin->Signaling

Sources

A Comprehensive Guide to the Validation of a Reverse-Phase HPLC Method for the Analysis of Chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Chroman-3-carboxylic acid ethyl ester. The principles and methodologies described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound.

The validation of an analytical procedure is a critical process in pharmaceutical development and quality control. It provides documented evidence that the method is suitable for its intended purpose.[1][4] This guide will not only detail the "how" but also the "why" behind each validation parameter, offering insights into the experimental design and the interpretation of results.

The Analytical Challenge: Quantifying Chroman-3-carboxylic acid ethyl ester

Chroman-3-carboxylic acid ethyl ester is a molecule of interest in pharmaceutical research. A reliable analytical method is paramount for its accurate quantification in various contexts, such as purity assessment of the active pharmaceutical ingredient (API) and in-process controls. HPLC with UV detection is a common and effective technique for such analyses.

This guide will present a hypothetical, yet scientifically plausible, reverse-phase HPLC method for this compound and then meticulously detail the validation process.

Proposed HPLC Method and System Suitability

A successful validation begins with a well-developed and stable HPLC method. The following method is proposed as a starting point for the analysis of Chroman-3-carboxylic acid ethyl ester.

Table 1: Proposed HPLC Method Parameters

ParameterProposed ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile and widely used stationary phase for reverse-phase chromatography, suitable for retaining moderately non-polar compounds like the target analyte.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)This mobile phase composition provides a good balance of elution strength and pH control to ensure sharp, symmetrical peaks for the acidic analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 275 nmThe chroman moiety is expected to have a UV absorbance maximum around this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Standard Concentration 100 µg/mLA representative concentration for assay determination.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and minimizes injection-related peak distortion.
System Suitability Testing (SST)

Before commencing any validation experiments, the suitability of the entire chromatographic system must be verified.[5][6] SST is performed by injecting a standard solution multiple times to ensure the system is operating within acceptable parameters.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0[7]Ensures peak symmetry, which is crucial for accurate peak integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and the ability to generate sharp peaks.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicate injections[7]Demonstrates the precision of the injector and the detector.
Resolution (Rs) > 1.5 between the analyte and any adjacent peaks[8]Ensures that the analyte peak is well-separated from any potential impurities or degradation products.

The Validation Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for each validation parameter. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[1]

ValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Validation Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A typical workflow for HPLC method validation, from protocol to final report.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]

Experimental Protocol:

  • Prepare a solution of the diluent (blank).

  • Prepare a standard solution of Chroman-3-carboxylic acid ethyl ester.

  • Prepare a sample solution spiked with potential impurities or degradation products (if available).

  • Inject each solution into the HPLC system.

Acceptance Criteria:

  • The blank solution should not show any interfering peaks at the retention time of the analyte.

  • The analyte peak should be well-resolved from any other peaks in the spiked sample solution (Resolution > 1.5).

Linearity and Range

Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[4]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should not show significant deviation from the regression line.

Table 3: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] It is typically assessed by recovery studies.

Experimental Protocol:

  • Prepare placebo samples (if applicable) or use a known sample matrix.

  • Spike the placebo/matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1]

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 4: Hypothetical Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean Recovery (%)
80%8079.599.499.5
8079.899.8
8079.499.3
100%100100.2100.2100.3
100100.5100.5
100100.1100.1
120%120119.899.899.7
120119.599.6
120119.999.9

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[1]

3.4.1. Repeatability (Intra-assay Precision)

Repeatability is the precision under the same operating conditions over a short interval of time.

Experimental Protocol:

  • Prepare six individual samples at 100% of the test concentration.

  • Analyze the samples using the same analyst, equipment, and on the same day.

3.4.2. Intermediate Precision

Intermediate precision expresses the within-laboratory variations, such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeat the repeatability experiment on a different day with a different analyst.

Table 5: Hypothetical Precision Data

Repeatability (Day 1, Analyst 1)Intermediate Precision (Day 2, Analyst 2)
Sample 1 (Area) 10023451005678
Sample 2 (Area) 10034561006789
Sample 3 (Area) 10012341004567
Sample 4 (Area) 10045671007890
Sample 5 (Area) 10023451005678
Sample 6 (Area) 10034561006789
Mean 10029011006232
Standard Deviation 1245.61245.6
RSD (%) 0.12 0.12

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on Signal-to-Noise ratio):

  • Prepare a series of dilute solutions of the analyte.

  • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD is typically demonstrated by an S/N ratio of 3:1.

  • LOQ is typically demonstrated by an S/N ratio of 10:1. The precision and accuracy at the LOQ concentration should also be acceptable.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Table 6: Hypothetical Robustness Study

ParameterVariationEffect on Retention TimeEffect on Tailing FactorSystem Suitability
Flow Rate 0.9 mL/minIncreasedNo significant changePass
1.1 mL/minDecreasedNo significant changePass
Column Temperature 28 °CIncreasedNo significant changePass
32 °CDecreasedNo significant changePass
Mobile Phase Composition Acetonitrile ± 2%Minor shift in retention timeNo significant changePass

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria for all tested variations.

RobustnessParameters center HPLC Method flow Flow Rate center->flow temp Temperature center->temp mp Mobile Phase Composition center->mp col Column Lot center->col ph Mobile Phase pH center->ph

Caption: Key parameters to assess during a robustness study of an HPLC method.

Conclusion: A Validated Method for Confident Analysis

This guide has outlined a comprehensive approach to the validation of an HPLC method for "Chroman-3-carboxylic acid ethyl ester," in accordance with ICH guidelines.[1][2] By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of assurance in the reliability of the analytical data can be achieved.

The successful completion of these validation experiments, with all results meeting the pre-defined acceptance criteria, demonstrates that the method is fit for its intended purpose. This validated method can then be confidently implemented for routine analysis in a quality control environment. The principles of method validation are dynamic, with a growing emphasis on a lifecycle approach to ensure the method remains suitable over time.[11][12]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResearchGate. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • PubMed. Establishment of an HPLC Method for Determination of Coumarin-3-Carboxylic Acid Analogues in Rat Plasma and a Preliminary Study on Their Pharmacokinetics. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MDPI. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]

  • MicroSolv. System Suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Austin Publishing Group. HPLC Calibration Process Parameters in Terms of System Suitability Test. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. Validation of analysis fatty acid ethyl esters as biomarkers of ethanol administration. [Link]

  • ResearchGate. Can anybody help ,how to analysis by HPLC this three carboxylic acid ( Azelaic acid, Pelargonic acid and Oleic acid ) UV- detector ?. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. Acceptance criteria for system suitability parameters. [Link]

  • The Pharma SOP. How to decide System Suitability Test (SST) in HPLC: Best Practice. [Link]

  • National Center for Biotechnology Information. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. FDA issues revised guidance for analytical method validation. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • MDPI. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. [Link]

  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

Sources

A Comparative Guide to Chroman-3-carboxylic acid ethyl ester and Other Chroman Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chroman Scaffold in Drug Discovery

The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active natural products and synthetic compounds. Its derivatives have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of the bioactivity of Chroman-3-carboxylic acid ethyl ester and other key chroman derivatives, synthesizing available experimental data to elucidate structure-activity relationships (SAR) and guide future research in drug development. While direct head-to-head comparisons in standardized assays are not always available in the literature, this document collates and interprets existing data to offer valuable insights.

Comparative Bioactivity: A Multifaceted Analysis

The biological activity of chroman derivatives is profoundly influenced by the nature and position of substituents on the chroman ring. This section compares the performance of various chroman derivatives in key bioassays, with a focus on anti-inflammatory, antioxidant, and anticancer activities.

Anti-inflammatory Activity

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. Chroman derivatives have emerged as promising anti-inflammatory agents. A key mechanism of action for many anti-inflammatory compounds is the inhibition of pro-inflammatory mediators and signaling pathways.

One comparative study investigated a series of novel chroman derivatives for their ability to inhibit the tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule-1 (ICAM-1) on human endothelial cells. ICAM-1 plays a crucial role in the inflammatory response by mediating the adhesion of leukocytes to the endothelium. The study explored acyclic amidochromans, chromanyl esters, and chromanyl acrylates, revealing key structure-activity relationships[1].

Table 1: Comparative Anti-inflammatory Activity of Chroman Derivatives (Inhibition of TNF-α-induced ICAM-1 Expression) [1]

Compound ClassDerivativeModifications% Inhibition at 10 µM
Amidochromans N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamideC6-amide with hexyl chainPotent
N-butyl-7-hydroxy-2,2-dimethylchromane-6-carboxamideC6-amide with butyl chainModerate
Chromanyl Esters 7-Hydroxy-2,2-dimethylchromane-6-carboxylic acid esterC6-esterModerate
Chromanyl Acrylates Substituted chromanyl acrylatesVaried phenyl ring substituentsVariable

Data synthesized from the findings of Singh et al. (2020). The term "Potent" and "Moderate" are used to reflect the relative activity as specific percentage values for all compounds were not provided in a single table in the source.

The study highlighted that for amidochromans, the length of the amide chain and branching significantly impact activity, with an optimal chain length enhancing inhibitory potential[1]. While Chroman-3-carboxylic acid ethyl ester was not directly tested in this study, the data on chromanyl esters suggests that the ester functionality is compatible with anti-inflammatory activity. The position of the substituent is also critical; the aforementioned study focused on C6-substituted chromans. The impact of an ethyl carboxylate group at the C3 position would need to be experimentally determined in a similar assay for a direct comparison.

This protocol describes a self-validating system to assess the anti-inflammatory potential of chroman derivatives.

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial cell growth medium supplemented with fetal bovine serum and other growth factors.

  • Compound Treatment: HUVECs are pre-treated with various concentrations of the chroman derivatives or vehicle control for a specified period (e.g., 2 hours).

  • Inflammatory Stimulus: Cells are then stimulated with recombinant human TNF-α (e.g., 10 ng/mL) for a duration sufficient to induce ICAM-1 expression (e.g., 24 hours).

  • ICAM-1 Detection: The expression of ICAM-1 on the cell surface is quantified using a cell-based ELISA or flow cytometry with a specific anti-human ICAM-1 antibody.

  • Data Analysis: The percentage inhibition of ICAM-1 expression by each compound is calculated relative to the TNF-α-stimulated, vehicle-treated control.

G TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR Binds to NFkB NF-κB Signaling Pathway TNFR->NFkB Activates ICAM1_Gene ICAM-1 Gene Transcription NFkB->ICAM1_Gene Promotes ICAM1_Protein ICAM-1 Protein Expression ICAM1_Gene->ICAM1_Protein Leads to Inflammation Inflammatory Response ICAM1_Protein->Inflammation Contributes to Chroman Chroman Derivatives Chroman->NFkB Inhibits

Caption: TNF-α signaling pathway leading to inflammation.

Antioxidant Activity

The ability of chroman derivatives to scavenge free radicals is a well-documented property, largely attributed to the phenolic hydroxyl group on the chroman ring. The substitution pattern can significantly modulate this activity.

While direct comparative studies including Chroman-3-carboxylic acid ethyl ester are scarce, research on chroman carboxamide analogs provides valuable insights. A study evaluating a series of chroman carboxamides demonstrated significant antioxidant potential using the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and hydrogen peroxide radical scavenging methods[2].

Table 2: Antioxidant Activity of Chroman Carboxamide Analogs [2]

CompoundModificationsDPPH Radical Scavenging (% Inhibition)H₂O₂ Radical Scavenging (% Inhibition)
5e Substituted chroman carboxamide93.7% -
5d Substituted chroman carboxamide-83.2%
Trolox (Standard)ActiveActive

Data from the study by Rawat et al. (2020). The majority of the tested compounds were found to be more active than the standard drug Trolox.

The high activity of these carboxamides suggests that the C3 position can be functionalized without abolishing antioxidant activity, provided the core chroman structure with its hydroxyl group is maintained. For Chroman-3-carboxylic acid ethyl ester, its antioxidant capacity would likely depend on the presence and position of a hydroxyl group on the aromatic ring. Esterification of a carboxylic acid at the C3 position may influence the electronic properties of the molecule, which could in turn affect the hydrogen-donating ability of the phenolic hydroxyl group.

This widely used and reliable protocol quantifies the free radical scavenging capacity of a compound.

  • Reagent Preparation: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).

  • Reaction Mixture: The chroman derivative, dissolved in a suitable solvent, is mixed with the DPPH solution. A control containing the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

G DPPH_Radical DPPH• (Stable Free Radical) Purple DPPH_H DPPH-H (Reduced Form) Yellow/Colorless DPPH_Radical->DPPH_H Receives H• Chroman_OH Chroman-OH (Antioxidant) Chroman_Radical Chroman-O• (Oxidized Antioxidant) Chroman_OH->Chroman_Radical Donates H•

Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.

Anticancer Activity

The chroman scaffold is present in numerous compounds with demonstrated anticancer activity. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

A study on a series of chroman carboxamide analogs, initially investigated as antiepileptic agents, revealed their potential as anticancer agents against the MCF-7 breast cancer cell line[2].

Table 3: Anticancer Activity of Chroman Carboxamide Analogs against MCF-7 Cells [2]

CompoundGI₅₀ (µM)
5k 40.9
5l 41.1

GI₅₀ is the concentration required for 50% inhibition of cell growth.

These findings indicate that modifications at the C3 position with carboxamide functionalities can yield compounds with notable anticancer activity. The specific activity of Chroman-3-carboxylic acid ethyl ester would need to be determined in similar assays for a direct comparison. The ester group's influence on cell permeability and interaction with biological targets would be a key determinant of its efficacy.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the chroman derivatives for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ value is determined.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells B Treat with Chroman Derivatives A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate Cell Viability & GI₅₀ F->G

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the available data for chroman, chromone, and coumarin derivatives, several key SAR trends can be inferred, which can guide the design of future analogs of Chroman-3-carboxylic acid ethyl ester:

  • The Role of the C3-Substituent: The nature of the substituent at the C3 position is critical for modulating biological activity. While carboxylic acids at this position can be active, their ester and amide derivatives often exhibit different potency and pharmacokinetic profiles. Esterification can impact solubility and cell membrane permeability.

  • Importance of the Chroman Core and Hydroxylation: The integrity of the chroman ring and the presence and position of hydroxyl groups on the aromatic portion are often crucial for antioxidant and some anti-inflammatory activities.

  • Influence of Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, plays a significant role in its ability to cross cell membranes and interact with intracellular targets. The ethyl ester group in Chroman-3-carboxylic acid ethyl ester increases its lipophilicity compared to the corresponding carboxylic acid.

Future research should focus on the systematic synthesis and parallel biological evaluation of a series of C3-substituted chroman derivatives, including Chroman-3-carboxylic acid ethyl ester. This would involve testing these compounds in a standardized panel of bioassays to obtain directly comparable data on their anti-inflammatory, antioxidant, and anticancer activities. Such studies will be invaluable for elucidating precise SAR and for the rational design of more potent and selective chroman-based therapeutic agents.

Conclusion

Chroman-3-carboxylic acid ethyl ester belongs to a class of compounds with significant therapeutic potential. While direct comparative bioassay data for this specific molecule is limited, the analysis of structurally related chroman derivatives provides a strong foundation for understanding its potential bioactivities. The ester functionality at the C3 position, in combination with other substituents on the chroman scaffold, is likely to play a key role in defining its pharmacological profile. The experimental protocols and SAR insights presented in this guide offer a framework for the systematic evaluation of Chroman-3-carboxylic acid ethyl ester and its analogs, paving the way for the development of novel chroman-based therapeutics.

References

  • Rawat, P., & Verma, S. M. (2020). Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. ResearchGate. [Link]

  • Singh, B. K., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44(32), 13716-13727. [Link]

Sources

A Senior Application Scientist's Guide to the Catalytic Reduction of Ethyl Coumarin-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Dihydrocoumarin Scaffold

In the landscape of medicinal chemistry and materials science, the 3,4-dihydrocoumarin framework is a privileged scaffold. Its derivatives are key intermediates in the synthesis of a multitude of bioactive compounds, including anticoagulants, antibiotics, and anti-inflammatory agents. The selective reduction of the C3-C4 double bond in α,β-unsaturated coumarins, such as ethyl coumarin-3-carboxylate, is a critical transformation to access these valuable molecules. The challenge, however, lies in achieving this reduction with high chemoselectivity—preserving the ester functionality and the aromatic ring—and, where necessary, high stereoselectivity.

This guide provides a comparative analysis of common and cutting-edge catalytic systems for the reduction of ethyl coumarin-3-carboxylate. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide actionable experimental protocols, empowering researchers to make informed decisions for their synthetic campaigns.

Catalyst Systems for Conjugate Reduction: A Comparative Overview

The reduction of the electron-deficient olefin in ethyl coumarin-3-carboxylate is fundamentally a conjugate addition of hydride. The choice of catalyst and hydride source dictates the reaction's efficiency, selectivity, and scalability. We will explore three principal catalytic strategies: Heterogeneous Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, and Biocatalytic Reduction.

Heterogeneous Catalytic Hydrogenation

This classical approach involves the use of a solid-supported metal catalyst in the presence of hydrogen gas. It is a powerful and often high-yielding method, prized for its simplicity of catalyst removal via filtration.

Mechanism & Rationale: The reaction occurs on the surface of the metal catalyst (e.g., Palladium). Dihydrogen (H₂) adsorbs onto the metal surface and dissociates into reactive hydrogen atoms. The coumarin substrate also adsorbs onto the surface, orienting its C3-C4 double bond for a stepwise addition of two hydrogen atoms, leading to the saturated product.

The primary experimental challenge is controlling selectivity. Over-reduction of the aromatic ring or reduction of the ester group can occur under harsh conditions (high pressure or temperature). The choice of catalyst and solvent is therefore critical. Palladium is generally preferred for its high activity and selectivity for C=C bond reduction over ester reduction.

Representative Catalysts and Performance:

  • Palladium on Carbon (Pd/C): The workhorse for this transformation. It offers excellent activity at moderate pressures and temperatures.

  • Raney Nickel (Raney Ni): A more reactive and cost-effective alternative, but it can sometimes lead to over-reduction if not carefully controlled.[1]

  • Ruthenium on Carbon (Ru/C): Highly effective for hydrogenating aromatic systems, making it potentially less selective for just the C3-C4 double bond unless conditions are finely tuned.[2]

Catalytic Transfer Hydrogenation

Transfer hydrogenation offers a compelling alternative to using high-pressure hydrogen gas, enhancing laboratory safety. In this method, a stable organic molecule serves as the hydrogen donor in the presence of a transition metal or organocatalyst.

Mechanism & Rationale: The catalyst facilitates the transfer of a hydride (H⁻) and a proton (H⁺) from a donor molecule to the coumarin substrate. Hantzsch esters are particularly effective donors, mimicking the biological reducing agent NADH.[3] The reaction can be catalyzed by transition metal complexes (e.g., Iridium or Ruthenium) or by chiral Brønsted acids, which opens the door to highly enantioselective reductions.[4]

This method's key advantage is its mildness and tunability. For pharmaceutical applications requiring single-enantiomer products, asymmetric transfer hydrogenation is often the method of choice. Chiral ligands on a metal center or chiral organocatalysts create a chiral environment that directs the hydride addition to one face of the coumarin, producing an excess of one enantiomer. Iridium complexes with chiral spiro aminophosphine ligands, for instance, have demonstrated exceptional performance in the asymmetric hydrogenation of similar coumarin derivatives, achieving up to 99% enantiomeric excess (ee).[5]

Biocatalytic Reduction with Baker's Yeast

"Green chemistry" principles have spurred the adoption of biocatalysts for complex organic transformations. Baker's yeast (Saccharomyces cerevisiae) is a readily available, inexpensive, and eco-friendly whole-cell biocatalyst containing a cocktail of enzymes, including ene-reductases, that are highly efficient at reducing activated C=C bonds.[6][7]

Mechanism & Rationale: The reduction is performed by ene-reductase enzymes within the yeast cells.[8] These enzymes use a cofactor, typically NADPH (the biological equivalent of a Hantzsch ester), as the hydride source. The enzyme's active site is inherently chiral, leading to reactions that are often perfectly stereoselective, yielding a single enantiomer of the product.

The primary causality for choosing this method is its unparalleled stereoselectivity and environmental credentials. The reactions are run in water at or near room temperature. However, challenges can include substrate toxicity to the yeast cells at higher concentrations, which can limit reaction yields and scalability.[8] Furthermore, the product isolation from the aqueous fermentation broth can be more complex than in traditional organic solvents.

Data Presentation: Performance Comparison

The following table summarizes typical performance data for the catalytic systems discussed. Note that specific results can vary significantly based on the exact substrate, reaction conditions, and catalyst batch.

Catalyst SystemTypical CatalystHydride SourceSolventTemp. (°C)Time (h)Yield (%)Selectivity
Heterogeneous Hydrogenation 5% Pd/CH₂ (1-5 atm)EtOAc / EtOH25-502-12>90High chemo; Achiral
Transfer Hydrogenation [Ir(cod)Cl]₂ + Chiral LigandHantzsch EsterToluene / DCM25-4012-2485-99Chemo & Enantio (>95% ee)
Biocatalytic Reduction S. cerevisiae (Baker's Yeast)Glucose (in situ cofactor regeneration)Water / Buffer25-3524-7260-85Chemo & Enantio (>99% ee)

Visualizing the Process

General Reduction Pathway

workflow setup Reaction Setup (Substrate, Catalyst, Solvent) reaction Reaction (Stirring, Heating, H₂ atmosphere) setup->reaction monitoring Monitor Progress (TLC / GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Workup (Filter Catalyst, Extraction) monitoring->workup Upon completion purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, HPLC) purify->analyze

Caption: A typical workflow for catalyst screening and product isolation.

Experimental Protocols: A Practical Guide

Protocol 1: Heterogeneous Hydrogenation using Pd/C

This protocol describes a standard, reliable method for achieving complete and clean reduction of the olefin.

  • Rationale: Ethyl acetate is a good solvent that solubilizes the substrate well and is relatively inert. The catalyst loading is kept low (1 mol%) for efficiency, and the reaction is run under a slight positive pressure of H₂ to ensure sufficient hydrogen availability without requiring specialized high-pressure equipment.

  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add ethyl coumarin-3-carboxylate (2.18 g, 10.0 mmol).

  • Solvent Addition: Add ethyl acetate (40 mL) and stir until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, ~106 mg, 1 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere if dry.

  • Hydrogen Atmosphere: Seal the flask, and then evacuate and backfill with hydrogen gas (H₂) three times. Inflate a balloon with H₂ and attach it to one neck of the flask to maintain a positive pressure (~1 atm).

  • Reaction: Stir the suspension vigorously at room temperature (25 °C). Monitor the reaction progress by taking small aliquots, filtering through celite, and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, carefully vent the H₂ atmosphere and replace it with nitrogen or argon. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional ethyl acetate (2 x 10 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is typically of high purity (>95%). If necessary, further purification can be achieved by flash column chromatography on silica gel.

Protocol 2: Biocatalytic Reduction using Baker's Yeast

This protocol outlines an environmentally friendly method that can achieve high enantioselectivity.

  • Rationale: Sucrose provides the necessary carbohydrate source for the yeast to regenerate its internal cofactors (NADPH). The reaction is run in tap water, making it exceptionally green. Vigorous stirring is essential to ensure proper aeration for the yeast.

  • Yeast Activation: In a 500 mL Erlenmeyer flask, dissolve sucrose (20 g) in warm (35-40 °C) tap water (200 mL). Add dry baker's yeast (Saccharomyces cerevisiae, 15 g) and stir the mixture for 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve ethyl coumarin-3-carboxylate (1.09 g, 5.0 mmol) in a minimal amount of ethanol (~5 mL) to aid solubility, and add this solution dropwise to the yeast suspension.

  • Fermentation/Reduction: Stopper the flask with a cotton plug to allow CO₂ to escape while preventing contamination. Place the flask on a magnetic stir plate and stir vigorously at room temperature (25 °C) for 48-72 hours.

  • Monitoring: Monitor the reaction by extracting a small sample (5 mL) with ethyl acetate (5 mL), separating the organic layer, and analyzing by chiral GC or HPLC.

  • Workup: Once the reaction is complete, add celite (~20 g) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with ethyl acetate (3 x 30 mL).

  • Extraction: Transfer the aqueous filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Isolation & Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 3,4-dihydrocoumarin-3-carboxylate.

Conclusion and Future Outlook

The choice of catalyst for the reduction of ethyl coumarin-3-carboxylate is a critical decision guided by the specific goals of the synthesis: scalability, cost, and the need for stereocontrol.

  • For large-scale, achiral synthesis, heterogeneous hydrogenation with Pd/C remains the most robust and economical choice.

  • For the synthesis of enantiopure compounds crucial for drug development, asymmetric transfer hydrogenation provides a highly tunable and effective platform, delivering excellent enantioselectivities.

  • For syntheses where environmental impact is a primary concern, biocatalysis with baker's yeast offers an outstanding green alternative, often with the bonus of perfect stereocontrol.

The ongoing development of novel catalyst systems, including more active and selective heterogeneous catalysts and new generations of organocatalysts and enzymes, promises to further refine our ability to perform this important transformation with even greater efficiency and precision.

References

  • MDPI. (n.d.). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review.
  • Zhu, Z.-H., Ding, Y.-X., & Zhou, Y.-G. (2022). Transfer-catalyst-free biomimetic asymmetric reduction of 3-sulfonyl coumarins with a regenerable NAD(P)H model. Chemical Science.
  • Jadhav, S. D., et al. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega.
  • Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. ACG Publications.
  • Serra, S., et al. (2019). Biocatalytic Synthesis of Natural Dihydrocoumarin by Microbial Reduction of Coumarin. Molecules.
  • Ghosh, P., et al. (2023). Base-Free Transfer Hydrogenation Catalyzed by Ruthenium Hydride Complexes of Coumarin-Amide Ligands. ACS Sustainable Chemistry & Engineering.
  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds.
  • Appella, D. H., et al. (n.d.). Asymmetric Conjugate Reduction of α,β-Unsaturated Esters Using a Chiral Phosphine−Copper Catalyst. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties.
  • Sahoo, B. M., et al. (n.d.). Baker's Yeast-Based Organocatalysis: Applications in Organic Synthesis. ResearchGate.
  • Kluson, P., et al. (n.d.). Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.
  • Pirkle, W. H., & Dines, M. (n.d.). Catalytic Hydrogenation of Ethyl 5,6-Benzocoumarin-3-carboxylate. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • O'Brien, E., et al. (n.d.). Baker's Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane. MDPI.
  • Xie, J.-H., et al. (2021). Catalytic Asymmetric Hydrogenation of 3-Ethoxycarbonyl Quinolin-2-ones and Coumarins. Organic Letters.
  • Chem-Station. (2017). Transfer Hydrogenation with Hantzsch Ester.

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Chroman Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold is a privileged heterocyclic structure that forms the core of a wide array of biologically active compounds, including naturally occurring molecules like vitamin E. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse therapeutic potential, spanning from anticancer and neuroprotective to anti-inflammatory and antimicrobial activities. However, a critical challenge in the development of chroman-based therapeutics lies in the translation of promising in vitro results to in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo activities of chroman derivatives, with a focus on chroman-4-ones, offering insights into the experimental data and the underlying scientific principles that govern their biological actions. While direct comparative studies for a single chroman derivative are often scarce in publicly available literature, this guide synthesizes the existing data to illuminate the path from benchtop to preclinical studies.

In Vitro Activity of Chroman Derivatives: A Snapshot of Potential

The in vitro evaluation of chroman derivatives has revealed a broad spectrum of biological activities. These assays are crucial for initial screening, mechanism of action studies, and establishing structure-activity relationships (SAR).

Enzyme Inhibition: Targeting Key Pathological Mediators

A significant area of investigation for chroman derivatives is their ability to inhibit enzymes implicated in various diseases. For instance, certain substituted chroman-4-one and chromone derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase involved in neurodegenerative disorders and cancer.[1][2]

Table 1: In Vitro SIRT2 Inhibition by Chroman-4-one Derivatives

Compound/DerivativeTarget EnzymeKey Derivative(s)IC50 ValueReference
Substituted Chroman-4-onesSIRT26,8-dibromo-2-pentylchroman-4-one1.5 µM[3]

Structure-activity relationship studies on these compounds have indicated that the presence of electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one scaffold enhances inhibitory activity.[1]

Cytotoxicity and Antimicrobial Effects

The therapeutic potential of chroman derivatives also extends to oncology and infectious diseases. Various derivatives have demonstrated cytotoxic effects against cancer cell lines and inhibitory activity against microbial growth.

Table 2: In Vitro Cytotoxic and Antimicrobial Activity of Chroman and Coumarin Derivatives

Compound ClassAssayKey Derivative(s)ActivityReference
Coumarin-3-carboxamidesCytotoxicity (HeLa cells)4-fluoro and 2,5-difluoro benzamide derivativesIC50 = 0.39–0.75 µM[4]
Coumarin-3-carboxylic acidAntibacterial (Bacillus cereus)Coumarin-3-carboxylic acidMIC = 32 µg/mL[4]

It is noteworthy that for coumarin derivatives, the presence of a carboxylic acid at the C3 position appears to be important for antibacterial activity, while carboxamide derivatives at the same position show potent anticancer activity.[4]

Experimental Protocols: A Closer Look at In Vitro Assays

The reproducibility and validity of in vitro findings are contingent upon robust experimental design. Below are summaries of standard protocols used to evaluate the bioactivity of chroman derivatives.

SIRT2 Inhibition Assay

This assay measures the ability of a compound to inhibit the deacetylation of a substrate by the SIRT2 enzyme.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human SIRT2 enzyme and a fluorescently labeled peptide substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds (chroman derivatives) are pre-incubated with the SIRT2 enzyme to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of the peptide substrate and the co-substrate NAD+.

  • Signal Detection: The deacetylation of the substrate by SIRT2 results in a change in fluorescence, which is measured over time using a plate reader.

  • Data Analysis: The rate of the reaction is calculated, and the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percent inhibition against the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the chroman derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

The In Vitro-In Vivo Disconnect: Navigating the Translational Gap

A promising in vitro profile does not always guarantee in vivo success. The transition from a controlled cellular environment to a complex whole-organism system introduces a multitude of variables that can influence a compound's efficacy and safety.[5]

Key Factors Contributing to the In Vitro-In Vivo Correlation Gap:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound can significantly alter its bioavailability and concentration at the target site. A potent in vitro inhibitor may be rapidly metabolized or poorly absorbed in vivo, leading to diminished efficacy.

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen side effects or a different pharmacological profile.

  • Toxicity: A compound that is non-toxic to cell lines in vitro may exhibit toxicity in vivo due to the involvement of multiple organ systems.

  • Animal Model Selection: The choice of animal model is critical for the relevance of in vivo studies. The model should accurately recapitulate the human disease state.

In Vivo Evaluation of Chroman Derivatives: The Preclinical Frontier

General Workflow for In Vivo Efficacy Testing:

  • Model Selection: Choose an appropriate animal model that mimics the human disease (e.g., xenograft models for cancer, neurotoxin-induced models for neurodegenerative diseases).

  • Dosing and Administration: Determine the optimal dose, route of administration (e.g., oral, intravenous), and dosing frequency based on preliminary pharmacokinetic and toxicity studies.

  • Treatment and Monitoring: Administer the chroman derivative to the treatment group and a vehicle to the control group. Monitor the animals for signs of efficacy (e.g., tumor growth inhibition, improved motor function) and toxicity.

  • Endpoint Analysis: At the end of the study, collect tissues and perform relevant analyses (e.g., histopathology, biomarker analysis) to assess the compound's effect.

Visualizing the Path Forward: Workflows and Pathways

To better understand the journey of a chroman derivative from the lab to a potential therapeutic, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Screening (e.g., Enzyme Assay) Primary Screening (e.g., Enzyme Assay) Compound Synthesis->Primary Screening (e.g., Enzyme Assay) Hit Identification Hit Identification Primary Screening (e.g., Enzyme Assay)->Hit Identification Dose-Response (IC50) Dose-Response (IC50) Hit Identification->Dose-Response (IC50) Selectivity Assays Selectivity Assays Dose-Response (IC50)->Selectivity Assays Mechanism of Action Studies Mechanism of Action Studies Selectivity Assays->Mechanism of Action Studies Lead Compound Lead Compound Mechanism of Action Studies->Lead Compound Lead Optimization Pharmacokinetics (ADME) Pharmacokinetics (ADME) Lead Compound->Pharmacokinetics (ADME) Toxicology Studies Toxicology Studies Pharmacokinetics (ADME)->Toxicology Studies Efficacy in Animal Model Efficacy in Animal Model Pharmacokinetics (ADME)->Efficacy in Animal Model Biomarker Analysis Biomarker Analysis Efficacy in Animal Model->Biomarker Analysis

Caption: General drug discovery workflow from in vitro screening to in vivo evaluation.

G SIRT2 SIRT2 Deacetylated_Tubulin α-Tubulin (deacetylated) SIRT2->Deacetylated_Tubulin Deacetylates Tubulin α-Tubulin (acetylated) Tubulin->SIRT2 Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Inhibits Deacetylated_Tubulin->Microtubule_Dynamics Promotes Cell_Cycle_Progression Cell Cycle Progression Microtubule_Dynamics->Cell_Cycle_Progression Chroman_Derivative Chroman Derivative (SIRT2 Inhibitor) Chroman_Derivative->SIRT2 Inhibits

Caption: Simplified signaling pathway of SIRT2 inhibition by a chroman derivative.

Concluding Remarks

The exploration of chroman derivatives as potential therapeutic agents is a vibrant and promising field of research. The available in vitro data highlights their potential to modulate key biological targets involved in a range of diseases. However, the successful translation of these findings into clinically effective treatments hinges on a thorough understanding and navigation of the complexities of in vivo pharmacology. Future research should prioritize studies that directly compare the in vitro and in vivo activities of the same chroman derivatives to build robust structure-activity and pharmacokinetic/pharmacodynamic relationships. Such integrated studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. National Institutes of Health. [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. [Link]

  • Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed. [Link]

  • Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. PubMed. [Link]

  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. [Link]

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies for Chroman Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Specificity in Chroman-Based Drug Development

Chroman derivatives represent a significant and diverse class of heterocyclic compounds with a wide array of pharmacological activities.[1][2] Their therapeutic potential is vast, with demonstrated antitumor, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The development of drugs and diagnostic tools targeting these molecules heavily relies on the generation of highly specific antibodies. However, a significant challenge in the use of these antibodies is the potential for cross-reactivity.

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules.[3][4] This phenomenon can lead to inaccurate experimental results, including false positives in diagnostic assays and off-target effects in therapeutic applications.[5] Therefore, rigorous cross-reactivity testing is not merely a quality control step but a cornerstone of reliable and reproducible research in the development of chroman-based pharmaceuticals.[5][6]

This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for antibodies raised against chroman derivatives. We will delve into the rationale behind experimental design, provide a detailed protocol for a competitive ELISA, and demonstrate how to interpret the resulting data to make informed decisions about antibody specificity.

Experimental Design: A Proactive Approach to Ensuring Specificity

The foundation of a successful cross-reactivity study lies in a well-conceived experimental design. The primary objective is to challenge the antibody with a panel of compounds that are structurally related to the target chroman derivative. This allows for a thorough assessment of the antibody's binding profile and identification of any potential off-target interactions.

Selection of Cross-Reactants: The "Guilt by Association" Principle

The choice of compounds to include in the cross-reactivity panel is critical. The selection should be guided by the principle of "guilt by association," focusing on molecules that share structural motifs with the target chroman derivative. A comprehensive panel should include:

  • Chroman Analogues: A series of chroman derivatives with systematic modifications to the core structure. This could involve altering substituents on the aromatic ring or modifying the heterocyclic portion of the molecule. The synthesis of such derivatives can often be achieved through established chemical pathways, such as nucleophilic substitution and condensation reactions.[7][8]

  • Structurally Related Heterocycles: Compounds containing similar heterocyclic ring systems, but with variations in ring size, heteroatom composition, or saturation.

  • Precursor Molecules and Metabolites: Including key intermediates from the synthetic pathway of the target chroman derivative and its potential metabolites can provide valuable insights into the antibody's specificity.

  • Negative Controls: Structurally unrelated compounds should be included to establish a baseline for non-specific binding.

The Power of Competitive ELISA

For small molecules like chroman derivatives, the competitive enzyme-linked immunosorbent assay (ELISA) is a powerful and widely used technique to quantify antibody specificity and cross-reactivity.[5][9] This assay format relies on the principle of competition between a labeled antigen (the target chroman derivative conjugated to an enzyme) and unlabeled potential cross-reactants for a limited number of antibody binding sites.[5][10] The degree of color development is inversely proportional to the amount of cross-reactant in the sample, allowing for a quantitative measure of binding affinity.[5]

Visualizing the Workflow: Competitive ELISA for Cross-Reactivity

To better understand the experimental process, the following diagram illustrates the key steps in a competitive ELISA for assessing antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Wells cluster_reagents Reagents P1 1. Coating: Antibody Adsorption P2 2. Blocking: Prevent Non-specific Binding P1->P2 P3 3. Competition: Add Chroman-Enzyme Conjugate & Potential Cross-Reactant P2->P3 P4 4. Incubation & Washing P3->P4 P5 5. Substrate Addition: Color Development P4->P5 P6 6. Read Absorbance P5->P6 Ab Anti-Chroman Antibody Ab->P1 Block Blocking Buffer (e.g., BSA) Block->P2 Conj Chroman-HRP Conjugate Conj->P3 Xreact Potential Cross-Reactant Xreact->P3 Sub Substrate (e.g., TMB) Sub->P5

Caption: Workflow of a competitive ELISA for antibody cross-reactivity testing.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed methodology for performing a competitive ELISA to assess the cross-reactivity of an antibody raised against a specific chroman derivative.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-chroman derivative antibody

  • Target chroman derivative conjugated to Horseradish Peroxidase (HRP)

  • Panel of potential cross-reacting compounds

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)[10]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)[10]

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2M H2SO4)

  • Microplate reader

Procedure:

  • Antibody Coating: Dilute the anti-chroman antibody to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.[9] Add 100 µL of the diluted antibody to each well of the microtiter plate. Incubate overnight at 4°C.[9][10]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[9]

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[10]

  • Washing: Repeat the washing step as described in step 2.

  • Competition Reaction:

    • Prepare serial dilutions of the target chroman derivative (for the standard curve) and each potential cross-reacting compound in Wash Buffer.

    • In separate tubes, pre-incubate 50 µL of each dilution with 50 µL of the chroman-HRP conjugate (at a predetermined optimal dilution) for 30-60 minutes at room temperature.

    • Add 100 µL of these mixtures to the corresponding wells of the antibody-coated plate.

    • Include control wells with only the chroman-HRP conjugate (maximum signal) and wells with buffer only (background).

  • Incubation: Incubate the plate for 1-2 hours at room temperature.[10]

  • Washing: Repeat the washing step as described in step 2.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation: Quantifying Specificity

The data obtained from the competitive ELISA must be carefully analyzed to determine the extent of cross-reactivity.

1. Generating the Standard Curve:

Plot the absorbance values against the corresponding concentrations of the unlabeled target chroman derivative. This will generate a sigmoidal dose-response curve.

2. Calculating the IC50 Value:

The IC50 (half-maximal inhibitory concentration) is the concentration of the analyte that causes a 50% reduction in the maximum signal.[11] This value is a measure of the antibody's affinity for the target compound. A lower IC50 value indicates a higher affinity.[12]

3. Determining Cross-Reactivity:

Similarly, determine the IC50 value for each of the potential cross-reacting compounds. The percent cross-reactivity can then be calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Chroman Derivative / IC50 of Cross-Reactant) x 100

Data Presentation: A Clear Comparison

The results of the cross-reactivity study should be summarized in a clear and concise table for easy comparison.

CompoundIC50 (nM)% Cross-Reactivity
Target Chroman Derivative 10 100%
Chroman Analogue A2050%
Chroman Analogue B10010%
Chroman Analogue C>10,000<0.1%
Related Heterocycle X5,0000.2%
Unrelated Compound Y>10,000<0.1%

Interpreting the Results:

  • A high percent cross-reactivity indicates that the antibody binds significantly to that compound.

  • A low percent cross-reactivity suggests that the antibody is highly specific for the target chroman derivative.

  • The acceptable level of cross-reactivity will depend on the intended application of the antibody. For therapeutic applications, extremely high specificity is required to minimize off-target effects. For some diagnostic assays, a certain degree of cross-reactivity with related metabolites might be acceptable or even desirable.

Visualizing Structural Relationships and Cross-Reactivity

The following diagram illustrates the relationship between the target chroman derivative and its analogues, and how their structural similarities can influence antibody cross-reactivity.

Chroman_Derivatives cluster_target Target Molecule cluster_analogues Structural Analogues cluster_unrelated Unrelated Compound Target Target Chroman (IC50 = 10 nM) 100% Reactivity AnalogueA Analogue A (Minor Modification) IC50 = 20 nM 50% Cross-Reactivity Target->AnalogueA High Similarity AnalogueB Analogue B (Moderate Modification) IC50 = 100 nM 10% Cross-Reactivity Target->AnalogueB Moderate Similarity AnalogueC Analogue C (Major Modification) IC50 > 10,000 nM <0.1% Cross-Reactivity Target->AnalogueC Low Similarity Unrelated Unrelated Molecule IC50 > 10,000 nM <0.1% Cross-Reactivity

Caption: Relationship between structural similarity and antibody cross-reactivity.

Conclusion: Ensuring Confidence in Your Research

Thorough cross-reactivity studies are indispensable for validating the specificity of antibodies raised against chroman derivatives. By employing a well-designed experimental approach, such as the competitive ELISA detailed in this guide, researchers can confidently assess the binding profile of their antibodies. The resulting data empowers scientists and drug development professionals to select the most specific reagents, leading to more accurate and reproducible results, and ultimately, the successful development of safe and effective chroman-based therapeutics and diagnostics.

References

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Retrieved from [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. ELISA kit. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Bio-Rad Antibodies. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. Retrieved from [Link]

  • Biomatik. (2021, May 24). Antibody Validation: How To Confirm The Specificity Of An Antibody?. Biomatik. Retrieved from [Link]

  • G-F. G, et al. (2020). Antibody Cross-Reactivity in Auto-Immune Diseases. International Journal of Molecular Sciences. Retrieved from [Link]

  • Obeng-Adjei, N., et al. (2022). Analysis of allelic cross-reactivity of monoclonal IgG antibodies by a multiplexed reverse FluoroSpot assay. eLife. Retrieved from [Link]

  • Hage, D. S. (2015). Chromatographic immunoassays: strategies and recent developments in the analysis of drugs and biological agents. UNL Digital Commons. Retrieved from [Link]

  • Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences. Retrieved from [Link]

  • de Oliveira, A. B., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Retrieved from [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE. Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare. Retrieved from [Link]

  • S. L, et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • de Oliveira, A. B., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Retrieved from [Link]

  • Ingram, J. R., et al. (2012). Improving the species cross-reactivity of an antibody using computational design. mAbs. Retrieved from [Link]

  • ResearchGate. (2024, May 10). (PDF) Synthesis of New Chroman‐4‐one Based 1,2,3‐Triazole Analogues as Antioxidant and Anti‐Inflammatory Agents. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US9198895B2 - Chroman derivatives, medicaments and use in therapy. Google Patents.
  • van der Neut Kolfschoten, M., et al. (2014). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. mAbs. Retrieved from [Link]

  • Nagaoka, K., et al. (2020). Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Journal of Toxicologic Pathology. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Biosensors. Retrieved from [Link]

  • Cambridge Open Engage. (2025, March 6). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. Cambridge Open Engage. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. ResearchGate. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Antibody Specificity Validation. Creative Diagnostics. Retrieved from [Link]

  • MDPI. (n.d.). Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. ResearchGate. Retrieved from [Link]

  • Figshare. (n.d.). Figure S2: Drug sensitivity assay –dose response curves and IC50 images. Figshare. Retrieved from [Link]

  • Google Patents. (n.d.). US8133743B2 - Phenobarbital derivatives useful in immunoassay. Google Patents.
  • YouTube. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). Data Standardization for Results Management - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). Immunoassay Methods - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl Chroman-3-Carboxylate: Established Routes and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the chroman scaffold stands as a privileged heterocyclic motif, integral to a multitude of biologically active compounds. Ethyl chroman-3-carboxylate, a key building block within this class, serves as a versatile intermediate for the synthesis of complex pharmaceutical agents. The efficiency, scalability, and sustainability of its synthetic route are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth technical comparison of established and novel synthesis routes for ethyl chroman-3-carboxylate, offering objective analysis and supporting experimental data to inform methodological choices.

The Pre-eminence of the Two-Step Knoevenagel-Reduction Sequence

The most well-trodden and classical path to ethyl chroman-3-carboxylate is a two-step sequence. This approach leverages the robust and high-yielding Knoevenagel condensation to construct the unsaturated lactone core, followed by a selective reduction of the endocyclic double bond.

Step 1: Knoevenagel Condensation for Ethyl 2-oxo-2H-chromene-3-carboxylate

The initial step involves the condensation of salicylaldehyde with diethyl malonate to form ethyl 2-oxo-2H-chromene-3-carboxylate (also known as ethyl coumarin-3-carboxylate). This reaction is typically base-catalyzed, with piperidine being a common choice.[1] The causality behind this choice lies in piperidine's ability to act as a sufficiently strong base to deprotonate the active methylene group of diethyl malonate, initiating the condensation, while being mild enough to avoid significant side reactions.

In recent years, a strong impetus towards environmentally benign methodologies has led to the exploration of "green" catalysts for the Knoevenagel condensation. These include the use of amino acids, aqueous extracts of natural products, and solid-supported catalysts, which often allow for milder reaction conditions, easier work-up, and solvent-free or aqueous reaction media.[2] These green alternatives not only reduce the environmental impact but can also lead to improved yields, in some cases reaching up to 96%.

Step 2: Selective Reduction to Ethyl Chroman-3-carboxylate

With the ethyl coumarin-3-carboxylate precursor in hand, the subsequent critical step is the selective reduction of the C3-C4 double bond of the α,β-unsaturated lactone system to yield the desired saturated chroman ring.

Sodium Borohydride (NaBH₄) Reduction: A widely cited method for this transformation is the use of sodium borohydride in an alcoholic solvent.[1] Sodium borohydride is a mild and selective reducing agent, which is a key consideration here. It readily reduces the conjugated double bond without affecting the ester functionality or the aromatic ring. The mechanism involves the conjugate addition of a hydride ion to the β-carbon (C4) of the unsaturated system.

Catalytic Hydrogenation: An alternative and often highly efficient method is catalytic hydrogenation. This involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. This method is often lauded for its clean reaction profile and the ease of catalyst removal by simple filtration.

Emerging Synthesis Routes: Towards Asymmetric and One-Pot Procedures

While the two-step approach is reliable, contemporary research is continually striving for greater efficiency, stereocontrol, and atom economy. This has led to the development of novel synthetic strategies.

Organocatalytic Asymmetric Synthesis

For applications where enantiopurity is critical, asymmetric synthesis is indispensable. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chroman derivatives. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, can catalyze the intramolecular oxa-Michael addition of a phenolic precursor bearing an α,β-unsaturated ester moiety. This approach allows for the direct formation of the chiral chroman ring with high enantioselectivity. While not a direct synthesis of the 3-carboxylate, the principles are readily adaptable.

One-Pot Knoevenagel Condensation and In-Situ Reduction

To enhance process efficiency, one-pot procedures that combine the Knoevenagel condensation and the subsequent reduction without the isolation of the coumarin intermediate are highly desirable. Such a strategy would involve performing the Knoevenagel condensation and, upon its completion, adding a reducing agent directly to the reaction mixture. This approach minimizes solvent usage, reduces purification steps, and saves considerable time.

Quantitative Comparison of Synthesis Routes

To facilitate an objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes.

Route Starting Materials Key Reagents/Catalysts Reaction Time Typical Yield Key Advantages Key Disadvantages
Classical Two-Step Salicylaldehyde, Diethyl MalonatePiperidine (Step 1); NaBH₄ or Pd/C, H₂ (Step 2)2-6 hours (Step 1); 1-4 hours (Step 2)80-95% (Step 1); >90% (Step 2)High yields, reliable, well-established.Two separate reaction and purification steps.
Green Knoevenagel + Reduction Salicylaldehyde, Diethyl MalonateGreen catalyst (e.g., amino acid) (Step 1); NaBH₄ (Step 2)1-3 hours (Step 1); 1-4 hours (Step 2)86-96% (Step 1)[3][2]Environmentally benign, often milder conditions.Catalyst cost and availability may vary.
Organocatalytic Asymmetric Synthesis Substituted Salicylaldehyde, Phosphonate YlideChiral Organocatalyst24-48 hoursModerate to HighHigh enantioselectivity, direct access to chiral products.Catalyst cost, longer reaction times.
Conceptual One-Pot Synthesis Salicylaldehyde, Diethyl MalonateBase catalyst, followed by in-situ reducing agentPotentially < 6 hoursPotentially >80%Increased efficiency, reduced waste.Requires careful optimization of reaction conditions.

Detailed Experimental Protocols

For practical application, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for the classical two-step synthesis.

Protocol 1: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate (Knoevenagel Condensation)

Materials:

  • Salicylaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol (absolute)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add salicylaldehyde (1.0 eq), diethyl malonate (1.1 eq), and absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with stirring to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-oxo-2H-chromene-3-carboxylate as a crystalline solid.

Protocol 2: Synthesis of Ethyl Chroman-3-carboxylate (Sodium Borohydride Reduction)

Materials:

  • Ethyl 2-oxo-2H-chromene-3-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

Procedure:

  • Dissolve ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 eq) in methanol or ethanol in a round-bottom flask at room temperature.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl chroman-3-carboxylate.

Visualization of Synthetic Workflows

To provide a clearer understanding of the process logic, the following diagrams illustrate the key synthetic pathways.

Synthesis_Routes cluster_onepot Conceptual One-Pot SM Salicylaldehyde + Diethyl Malonate Coumarin Ethyl 2-oxo-2H-chromene-3-carboxylate SM->Coumarin Knoevenagel Condensation (Piperidine or Green Catalyst) Chroman Ethyl Chroman-3-carboxylate SM->Chroman Coumarin->Chroman Selective Reduction (NaBH4 or Catalytic Hydrogenation) Classical Classical Two-Step Route OnePot One-Pot Synthesis

Caption: Overview of the primary synthetic routes to ethyl chroman-3-carboxylate.

Experimental_Workflow cluster_classical Classical Two-Step Workflow Knoevenagel 1. Knoevenagel Condensation (Salicylaldehyde + Diethyl Malonate) K_Workup 2. Precipitation & Filtration Knoevenagel->K_Workup K_Purify 3. Recrystallization K_Workup->K_Purify Coumarin_Intermediate Pure Ethyl Coumarin-3-carboxylate K_Purify->Coumarin_Intermediate Reduction 4. NaBH4 Reduction Coumarin_Intermediate->Reduction R_Workup 5. Quenching & Extraction Reduction->R_Workup R_Purify 6. Column Chromatography R_Workup->R_Purify Final_Product Pure Ethyl Chroman-3-carboxylate R_Purify->Final_Product

Sources

A Senior Scientist's Guide: Head-to-Head Comparison of Analytical Techniques for Chroman Ester Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chroman esters, a class of compounds characterized by a chroman ring system with an ester functional group, are of significant interest in the pharmaceutical and life sciences sectors. A prominent example includes derivatives of Vitamin E (tocopherols and tocotrienols), where the phenolic hydroxyl group is esterified. The accurate identification and quantification of these molecules in various matrices—from active pharmaceutical ingredients (APIs) to complex biological fluids—is paramount for drug development, quality control, and metabolic studies.

This guide provides a head-to-head comparison of the principal analytical techniques used for chroman ester analysis. As a senior application scientist, my objective is to move beyond a simple listing of methods. Instead, this document delves into the causality behind experimental choices, offers field-proven insights, and provides the detailed protocols necessary for researchers, scientists, and drug development professionals to select and implement the optimal strategy for their specific analytical challenge. We will explore the quantitative power of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), alongside the unparalleled structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) Spectroscopy.

Pillar 1: Quantitative Analysis – Choosing Your Workhorse

The quantification of chroman esters requires a technique that is not only sensitive and accurate but also robust and fit for the intended purpose. The choice between HPLC, GC-MS, and LC-MS/MS hinges on the analyte's physicochemical properties, the complexity of the sample matrix, and the required level of sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for the analysis of non-volatile and thermally unstable compounds, making it inherently suitable for many chroman esters.[1][2] Separation is achieved based on the analyte's interaction with the stationary and mobile phases, typically driven by polarity.[2]

  • Expertise & Experience: HPLC with UV detection is often the first choice for routine quality control of drug substances and finished products due to its robustness, cost-effectiveness, and straightforward operation. The chroman ring system typically possesses a strong chromophore, allowing for sensitive UV detection. The key to a successful HPLC method is the selection of the appropriate column and mobile phase to achieve adequate resolution from impurities and degradation products. Reversed-Phase HPLC (RP-HPLC) is most common, separating molecules based on hydrophobicity.[3]

  • Trustworthiness: Method validation is crucial and must be performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4][5] A validated HPLC method provides confidence in the reported values for assay, purity, and stability studies.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve the chroman ester standard and sample in a suitable diluent (e.g., methanol or acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Ensure complete dissolution, using sonication if necessary.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.[7] This is a critical step to prevent column clogging and ensure system longevity.[7]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size. A C18 column is chosen for its versatility and strong retention of hydrophobic molecules like chroman esters.[3]

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v). The high organic content is necessary to elute the non-polar analyte in a reasonable time with good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • UV Detection: 285 nm (adjust based on the specific chroman ester's UV maximum).

  • Data Analysis:

    • Identify the chroman ester peak by comparing the retention time with that of a reference standard.

    • Quantify the analyte by comparing the peak area of the sample to the peak area of the standard of known concentration.

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample/ Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Column C18 Column Separation Inject->Column Detect UV Detection Column->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for quantitative analysis of chroman esters by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[8] For chroman esters, its application is contingent on the molecule's ability to be volatilized without degradation.

  • Expertise & Experience: Many high-molecular-weight esters, including some chroman esters, are not sufficiently volatile for direct GC analysis.[2] Therefore, a chemical derivatization step is often mandatory. This typically involves transesterification to form a more volatile derivative, such as a methyl ester (FAME).[9][10] While adding a step to the workflow, derivatization can significantly improve chromatographic peak shape and sensitivity.[11] The mass spectrometer provides high selectivity and structural information, making it excellent for identifying impurities.

  • Trustworthiness: The derivatization step must be validated to ensure it is complete and does not introduce artifacts. A well-validated GC-MS method can provide highly accurate and sensitive quantification, particularly for trace-level analysis.[12] The high operating temperatures of GC can, however, cause degradation of thermally labile compounds.[2]

  • Sample Preparation (Transesterification):

    • Place the sample (e.g., 1-10 mg) into a reaction vial.

    • Add 2 mL of 5% anhydrous methanolic HCl. This reagent serves as an acid catalyst for the transesterification of the chroman ester to its corresponding methyl ester and chroman alcohol.[9][10]

    • Seal the vial and heat at 80 °C for 2 hours.

    • After cooling, add 2 mL of water and 2 mL of hexane. Vortex thoroughly to extract the fatty acid methyl esters (FAMEs) into the hexane layer.[10]

    • Carefully transfer the upper hexane layer to a clean vial for analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a versatile, low-polarity column suitable for a wide range of analytes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 120 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, and hold for 10 min. This gradient allows for the separation of various FAMEs.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

  • Data Analysis:

    • Identify the target FAME peaks based on their retention times and by comparing their mass spectra with a spectral library (e.g., NIST).

    • Quantify using an internal standard or an external calibration curve.

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Deriv Transesterification (Methanolic HCl) Extract Liquid-Liquid Extraction (Hexane) Deriv->Extract Inject Inject Sample Extract->Inject Column DB-5ms Column Separation Inject->Column Detect Mass Spectrometry Detection (EI) Column->Detect Identify Identify via Retention Time & Mass Spectra Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for chroman ester analysis by GC-MS after derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[13] It is the gold standard for trace quantitative analysis in complex matrices like plasma or tissue.[13][14]

  • Expertise & Experience: The true power of LC-MS/MS lies in its ability to perform Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[15] In this mode, the first mass spectrometer (Q1) isolates the precursor ion (the protonated or adducted chroman ester), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then monitors for a specific, characteristic fragment ion. This two-stage filtering process virtually eliminates matrix interference, resulting in ultra-low detection limits.[13] For chroman esters, electrospray ionization (ESI) is typically the most effective ionization technique.[15]

  • Trustworthiness: LC-MS/MS methods are highly specific and sensitive.[15][16] The use of a stable isotope-labeled internal standard (e.g., a deuterated analog of the chroman ester) is the best practice for ensuring the highest accuracy and precision, as it corrects for variations in sample preparation and matrix effects.[14]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the stable isotope-labeled internal standard. Acetonitrile serves to precipitate plasma proteins.[14]

    • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[14]

    • Transfer the supernatant to a clean vial for injection. This "dilute-and-shoot" approach is fast and effective for many applications.[7]

  • LC-MS/MS Conditions:

    • LC System: UPLC/UHPLC system for fast analysis.

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 50% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: Determined by infusing a standard solution of the chroman ester. For example:

      • Analyte: Precursor Ion [M+H]⁺ → Product Ion

      • Internal Standard: Precursor Ion [M+Dₓ+H]⁺ → Product Ion

  • Data Analysis:

    • Integrate the peak areas for the analyte and internal standard MRM transitions.

    • Calculate the peak area ratio (Analyte/Internal Standard).

    • Quantify the analyte concentration in the unknown samples using a calibration curve constructed by plotting the peak area ratio versus concentration for known standards.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Spike Spike Plasma with Internal Standard Precip Protein Precipitation (Acetonitrile) Spike->Precip Cent Centrifuge Precip->Cent Super Collect Supernatant Cent->Super Inject Inject Sample Super->Inject Column UPLC C18 Separation Inject->Column Detect Tandem MS Detection (MRM) Column->Detect Integrate Calculate Peak Area Ratios Detect->Integrate Quantify Quantify via Calibration Curve Integrate->Quantify

Caption: Bioanalytical workflow for chroman ester analysis by LC-MS/MS.

Quantitative Performance Summary

The choice of a quantitative technique is often dictated by the required performance characteristics, which are determined during method validation according to ICH guidelines.[17][18]

ParameterHPLC-UVGC-MSLC-MS/MSCausality & Expert Insight
Specificity Moderate to HighHighVery HighHPLC-UV relies on chromatographic separation alone. Co-eluting impurities with similar UV spectra can interfere. MS detection (GC & LC) adds a second dimension of specificity by mass, with MS/MS being the most selective.[6][13]
LOD/LOQ ng rangepg to ng rangefg to pg rangeLC-MS/MS is orders of magnitude more sensitive due to the noise reduction achieved by MRM, making it essential for bioanalysis or trace impurity detection.[12][13][14]
Linearity ExcellentGood to ExcellentExcellentAll techniques can demonstrate excellent linearity over several orders of magnitude with proper method development.[6]
Precision (%RSD) < 2%< 5% (with IS)< 5% (with SIL-IS)HPLC-UV is typically the most precise for high-concentration samples. The added complexity of derivatization (GC) and matrix effects (LC-MS) can increase variability, which is best controlled with an appropriate internal standard.[6][14]
Matrix Effects LowLow to ModeratePotentially HighMatrix effects (ion suppression or enhancement) are a major challenge in LC-MS/MS and must be carefully evaluated and mitigated, often through better sample cleanup or the use of a stable isotope-labeled internal standard.[13]
Throughput HighModerateHigh (with UPLC)Modern UPLC-MS/MS systems allow for very fast gradient methods (<5 min), leading to high sample throughput. GC methods are often longer due to oven ramp times.

Pillar 2: Structural Elucidation – The Definitive Answer

While chromatographic methods coupled with mass spectrometry can provide strong evidence for a compound's identity, they are ultimately comparative techniques. For unambiguous confirmation of a novel chroman ester's structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed gold standard.[19][20]

  • Expertise & Experience: NMR provides definitive information about the molecular structure by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).[20][21] A suite of 1D and 2D NMR experiments can piece together the entire molecular puzzle:

    • ¹H NMR: Shows the number of different types of protons, their chemical environment, and how they are split by neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbons.

    • COSY (Correlation Spectroscopy): Reveals which protons are coupled (i.e., adjacent) to each other.[22]

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.[22]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for connecting different fragments of the molecule, such as the ester group to the chroman ring.[22]

  • Trustworthiness: NMR is a non-destructive technique that provides a complete, self-validating picture of the molecular connectivity and stereochemistry.[21] The combination of these experiments allows for the confident assignment of every atom in the molecule, leaving no ambiguity.[23]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified chroman ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring analyte signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[20]

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard set of spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

      • 1D ¹H spectrum

      • 1D ¹³C spectrum

      • 2D ¹H-¹H COSY

      • 2D ¹H-¹³C HSQC

      • 2D ¹H-¹³C HMBC

  • Data Analysis:

    • Step 1: Analyze the 1D ¹H and ¹³C spectra to identify key functional groups (e.g., aromatic protons on the chroman ring, methyl groups, methylene protons, and signals characteristic of the ester moiety).

    • Step 2: Use the HSQC spectrum to link each proton signal to its directly attached carbon.

    • Step 3: Use the COSY spectrum to trace out proton-proton spin systems, effectively "walking" along the carbon backbone.

    • Step 4: Use the HMBC spectrum to find long-range correlations that connect the different spin systems. For example, a correlation from the protons on the carbon adjacent to the ester oxygen to the ester's carbonyl carbon is definitive proof of connectivity.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Structure Determination Dissolve Dissolve Purified Compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire1D Acquire 1D Spectra (¹H, ¹³C) Transfer->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire1D->Acquire2D Assign1 Assign ¹H-C pairs (HSQC) Acquire2D->Assign1 Assign2 Trace H-H Networks (COSY) Assign1->Assign2 Assign3 Connect Fragments (HMBC) Assign2->Assign3 Assign4 Propose Structure Assign3->Assign4

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Chroman-3-Carboxylic Acid Ethyl Ester Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the chroman scaffold represents a "privileged structure" in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds. This guide offers an in-depth, objective comparison of the structure-activity relationships (SAR) of analogs based on the "Chroman-3-carboxylic acid ethyl ester" core, with a particular focus on their anticancer properties. By moving beyond a rigid template, this analysis synthesizes experimental data to explain the causality behind molecular design and its impact on therapeutic potential.

The Chroman Core: A Foundation for Anticancer Drug Discovery

The chroman heterocyclic system is a versatile and valuable starting point for the development of novel therapeutics.[1] Its rigid bicyclic structure provides a fixed geometry for the presentation of various functional groups, allowing for a systematic exploration of how structural modifications influence biological activity. Our focus here is on derivatives of chroman-3-carboxylic acid ethyl ester, a scaffold that has been derivatized to yield potent anticancer agents. The core of our investigation will center on a series of 2-amino-4,6-disubstituted-4H-chromene-3-carboxylates, which have shown significant promise in overcoming drug resistance in cancer.[2][3]

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

The biological activity of chroman-3-carboxylic acid ethyl ester analogs is profoundly influenced by the nature and position of substituents on the chroman ring. The following analysis dissects the impact of these modifications on anticancer activity, drawing upon quantitative data from preclinical studies.

The Critical Role of Substituents at the C6 Position

Systematic modifications at the C6 position of the chroman ring have revealed a significant impact on cytotoxic activity. The following table summarizes the in vitro cytotoxicity of a selection of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate analogs against the Jurkat (human T-cell leukemia) cell line.

Compound ID C6-Substituent Cytotoxicity (IC50, µM) vs. Jurkat Cells [3]
5a (sHA 14-1)Phenyl15.2 ± 1.5
5b4'-Fluorophenyl12.5 ± 0.9
5c4'-Chlorophenyl10.1 ± 1.1
5d4'-Bromophenyl9.8 ± 0.7
5j4'-Methoxyphenyl20.1 ± 2.1
5q (CXL017)3',5'-Dimethoxyphenyl5.5 ± 0.4
3gCyclopentyl>13-fold increase in cytotoxicity over parent compound

Expert Insights:

The data clearly demonstrates that the C6 position can accommodate a variety of substituents, with a discernible impact on potency.

  • Halogenation: The introduction of halogens (fluoro, chloro, bromo) at the 4'-position of the C6-phenyl ring (compounds 5b-5d) leads to a modest increase in cytotoxicity compared to the unsubstituted phenyl analog (5a). This suggests that electron-withdrawing groups in this position may enhance activity.

  • Methoxy Substitution: A single methoxy group at the 4'-position (5j) results in a slight decrease in activity. However, the presence of two methoxy groups at the 3' and 5' positions (5q, CXL017) leads to a significant enhancement of cytotoxicity, highlighting a favorable interaction with the biological target.[2]

  • Alkyl Substitution: The replacement of the C6-bromo substituent with a cyclopentyl group (3g) resulted in a greater than 13-fold increase in in vitro cytotoxicity, indicating that bulky alkyl groups are well-tolerated and can significantly boost potency.[3]

Mechanism of Action: Targeting the Bcl-2 Family of Proteins

A key mechanism of action for these chroman analogs is the inhibition of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-XL, and Bcl-w).[3] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy. By binding to the BH3 domain of these anti-apoptotic proteins, the chroman derivatives prevent them from sequestering pro-apoptotic proteins like Bak, thereby triggering the intrinsic apoptotic pathway.

A positive correlation has been observed between the binding affinities of these analogs to anti-apoptotic Bcl-2 proteins and their in vitro cytotoxicities, strongly suggesting that these proteins are the primary cellular targets.[3]

Below is a diagram illustrating the proposed mechanism of action.

Mechanism_of_Action Proposed Mechanism of Action of Chroman Analogs cluster_0 Cancer Cell Chroman Chroman Analog Bcl2 Anti-apoptotic Bcl-2 Proteins (Bcl-2, Bcl-XL, Bcl-w) Chroman->Bcl2 Inhibits Bak Pro-apoptotic Proteins (e.g., Bak) Bcl2->Bak Sequesters (Inhibited by Chroman) Mitochondrion Mitochondrion Bak->Mitochondrion Activates Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Proposed mechanism of action of anticancer chroman analogs.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the SAR data, the following detailed experimental protocols are provided.

General Synthesis of Chroman-3-Carboxylic Acid Ethyl Ester Analogs

The synthesis of the chroman scaffold is a critical first step. The following is a generalized workflow.

Synthesis_Workflow General Synthesis Workflow Start Starting Materials (Substituted Salicylaldehyde & Diethyl Malonate) Knoevenagel Knoevenagel Condensation Start->Knoevenagel Chromene Ethyl 2-Oxo-2H-chromene-3-carboxylate Knoevenagel->Chromene Reduction Reduction Chromene->Reduction Chroman Ethyl Chroman-3-carboxylate Reduction->Chroman Derivatization Further Derivatization (e.g., Amination, Substitution) Chroman->Derivatization Final Final Chroman Analogs Derivatization->Final

Caption: General synthetic workflow for chroman analogs.

Step-by-Step Protocol:

  • Knoevenagel Condensation: To a solution of the appropriately substituted salicylaldehyde (1 equivalent) and diethyl malonate (1.2 equivalents) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4-6 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-water and acidify with dilute HCl. The precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from ethanol to yield the ethyl 2-oxo-2H-chromene-3-carboxylate intermediate.

  • Reduction to Chroman: The chromene intermediate is then reduced to the chroman scaffold. A common method involves catalytic hydrogenation using Pd/C in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

  • Further Derivatization: The resulting ethyl chroman-3-carboxylate can be further modified. For example, the introduction of a 2-amino group and other substituents can be achieved through multi-step synthesis protocols.[2][3]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell lines (e.g., Jurkat, MCF-7)

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The structure-activity relationship studies of chroman-3-carboxylic acid ethyl ester analogs reveal that strategic modifications, particularly at the C6 position, can significantly enhance their anticancer potency. The mechanism of action, involving the inhibition of anti-apoptotic Bcl-2 proteins, provides a solid rationale for their efficacy, especially in drug-resistant cancers. The experimental protocols outlined here offer a robust framework for the synthesis and evaluation of new analogs.

Future research should focus on optimizing the pharmacokinetic properties of these promising compounds to improve their in vivo efficacy and safety profiles. Further exploration of substitutions at other positions on the chroman ring may also lead to the discovery of even more potent and selective anticancer agents.

References

  • Structure−Activity Relationship and Molecular Mechanisms of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1) and Its Analogues. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. Journal of Medicinal Chemistry. [Link]

  • N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of. Digital Medicine Association. [Link]

  • Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives. MDPI. [Link]

  • Anticancer and Antioxidant Activities of Chroman Carboxamide Analogs. ResearchGate. [Link]

  • Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. [Link]

  • Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. PubMed Central. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Chroman Derivatives as Non-Selective acetyl-CoA Carboxylase Inhibitors. PubMed. [Link]

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing. [Link]

  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. MDPI. [Link]

  • Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review. PubMed Central. [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. [Link]

  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Chroman-3-Carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the proper disposal of chroman-3-carboxylic acid ethyl ester, tailored for researchers, scientists, and professionals in drug development. As your Senior Application Scientist, my objective is to equip you with not just a protocol, but a self-validating system for safe chemical handling, grounded in scientific principles and field-proven expertise.

Hazard Assessment and Conflicting Data

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. For chroman-3-carboxylic acid ethyl ester and its isomers, the available data presents some inconsistencies.

A Safety Data Sheet (SDS) for the closely related isomer, Ethyl 3-coumarincarboxylate (CAS 1846-76-0), classifies the substance as "Not a hazardous substance or mixture". However, other sources, including PubChem's GHS information for the same compound, indicate potential for skin and eye irritation[1][2]. Furthermore, an SDS for a similar chlorinated analog, 6-Chloro-chroman-3-carboxylic acid ethyl ester, notes that the toxicological properties have not been thoroughly investigated but suggests it may cause respiratory irritation[3].

Causality Behind Precaution: Given this conflicting information, the principle of precaution dictates that we treat chroman-3-carboxylic acid ethyl ester as a potential irritant to the skin, eyes, and respiratory system. This conservative approach ensures the highest level of safety for laboratory personnel.

Personal Protective Equipment (PPE) and Handling

Proper selection and use of PPE is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling chroman-3-carboxylic acid ethyl ester waste.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.Provides a barrier against potential skin irritation. Gloves must be inspected before use and disposed of after handling the chemical[3].
Eye Protection Safety glasses with side-shields or goggles.Protects against splashes and accidental contact that could lead to eye irritation[2].
Skin and Body Laboratory coat.Prevents contamination of personal clothing.
Respiratory Not generally required for small quantities handled in a well-ventilated area. Use a NIOSH-approved respirator if dusts are generated or if working in a poorly ventilated space.While not classified as a respiratory hazard, related compounds may cause irritation, making this a necessary precaution under specific conditions[3].

Spill Management Protocol

In the event of a spill, a swift and systematic response is crucial to mitigate any potential hazards.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation to the space.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or cat litter. For solid spills, gently sweep up the material to avoid creating dust[3].

  • Collect Waste: Carefully scoop the absorbed material or swept solids into a designated, sealable waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent, should be placed in the chemical waste container for proper disposal.

Disposal Workflow: A Step-by-Step Guide

The primary and most recommended method for the disposal of chroman-3-carboxylic acid ethyl ester is through a licensed chemical waste disposal company. This ensures compliance with all local, state, and federal regulations.

Workflow Diagram:

DisposalWorkflow Disposal Decision Workflow for Chroman-3-Carboxylic Acid Ethyl Ester start Start: Chroman-3-Carboxylic Acid Ethyl Ester Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity spill_node Spill Occurs start->spill_node small_quantity Small Quantity (<50 mL) assess_quantity->small_quantity Liquid large_quantity Large Quantity (>50 mL) or Solid Waste assess_quantity->large_quantity Solid or Liquid collect_waste Collect in a Designated, Labeled, and Sealed Chemical Waste Container small_quantity->collect_waste Yes large_quantity->collect_waste licensed_disposal Arrange for Pickup by a Licensed Chemical Waste Disposal Company collect_waste->licensed_disposal end End: Waste Properly Disposed licensed_disposal->end spill_cleanup Follow Spill Management Protocol spill_cleanup->collect_waste spill_node->spill_cleanup Yes

Caption: Decision workflow for the disposal of chroman-3-carboxylic acid ethyl ester.

Detailed Disposal Protocol:

  • Segregation: Do not mix chroman-3-carboxylic acid ethyl ester waste with other waste streams unless compatibility is confirmed. Incompatible wastes should be kept in separate containers[4].

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition, free from rust or cracks[4].

  • Labeling: Clearly label the waste container with "Hazardous Waste" (as a precautionary measure), the full chemical name "Chroman-3-carboxylic acid ethyl ester," and the approximate quantity. Do not use abbreviations or chemical formulas[4].

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel generating the waste.

  • Licensed Disposal: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the waste by a licensed contractor. Offer surplus and non-recyclable solutions to a licensed disposal company.

Prohibited Disposal Methods:

  • Drain Disposal: Do not dispose of chroman-3-carboxylic acid ethyl ester down the drain. This is explicitly advised against in safety data sheets and is a general rule for organic chemical waste to prevent environmental contamination[3].

  • Regular Trash: This compound, and any materials contaminated with it, should not be disposed of in the regular trash.

The Logic of a Self-Validating System

This disposal protocol is designed to be a self-validating system by incorporating multiple layers of safety and compliance checks.

System Logic Diagram:

SystemLogic Self-Validating Disposal System Logic assess Hazard Assessment - Review SDS - Acknowledge conflicting data - Apply precautionary principle protect Personnel Protection - Select appropriate PPE - Follow handling procedures assess->protect contain Containment & Segregation - Use proper waste containers - Correctly label all waste - Segregate from incompatible chemicals protect->contain dispose Compliant Disposal - Engage licensed disposal vendor - Maintain documentation contain->dispose dispose->assess Feedback loop for new information

Caption: Logical flow of the self-validating safety and disposal system.

By starting with a conservative hazard assessment, mandating appropriate PPE, ensuring proper containment and labeling, and culminating in compliant disposal through a licensed professional, the system inherently minimizes risk at each step. The feedback loop encourages continuous re-evaluation of the protocol as new information becomes available.

References

  • MSDS of 6-Chloro-chroman-3-carboxylic acid ethyl ester. Capot Chemical. [Link]

  • Ethyl 2-oxo-2H-chromene-3-carboxylate. PubChem, National Institutes of Health. [Link]

  • Experiment 731: Esters. Chemistry LibreTexts. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • An Introduction to Esters. University of Massachusetts. [Link]

  • Laboratory Hazardous Waste Disposal Guideline. University of New South Wales. [Link]

  • Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Non-Hazardous Chemical Wastes. Ohio University. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Chemical Waste. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Non-Hazardous Waste. Iowa State University Environmental Health & Safety. [Link]

  • Esterification: Reflux, Isolation and Purification. HSC Chemistry - YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Chroman-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of Chroman-3-carboxylic acid ethyl ester. In the fast-paced world of drug discovery and chemical research, a deep and intuitive understanding of safety protocols is not just a regulatory requirement—it is the bedrock of scientific excellence. This guide is designed to provide you, the dedicated researcher, with immediate, actionable intelligence for managing this chemical compound. We will move beyond simple checklists to foster a foundational understanding of why specific protective measures are critical, ensuring each step you take in the lab is a confident and safe one.

The toxicological properties of Chroman-3-carboxylic acid ethyl ester have not been exhaustively investigated.[1] Therefore, our recommendations are grounded in a thorough analysis of its chemical structure and data from closely related chroman and ester compounds. This proactive approach, treating unknown compounds with a high degree of caution, is a cornerstone of a robust safety culture.

Hazard Identification and Risk Assessment: The 'Why' Behind the PPE

Chroman-3-carboxylic acid ethyl ester belongs to a class of compounds that, while offering significant potential in synthesis, demand respectful handling. Safety data for analogous compounds, such as 7-Methoxy-chroman-3-carboxylic acid ethyl ester and various coumarin-3-carboxylates, consistently indicate specific hazards that we must proactively mitigate.

Primary Hazards:

  • Skin Irritation: Direct contact is likely to cause skin irritation.[2][3][4]

  • Serious Eye Irritation: The compound poses a significant risk of serious eye irritation or damage.[2][3][4]

  • Respiratory Irritation: If aerosolized or if the compound is a fine powder, inhalation may lead to respiratory tract irritation.[1][3]

A risk assessment is a dynamic process that considers not only the intrinsic hazards of the chemical but also the specific procedures you will be performing. Ask yourself:

  • What is the scale of the operation? (milligrams vs. kilograms)

  • What is the physical form? (solid vs. liquid/solution)

  • What are the operational parameters? (e.g., heating, vortexing, sonicating)

  • What is the potential for aerosolization or dust generation?

Your answers will determine the necessary level of engineering controls (e.g., fume hood) and the specific grade of personal protective equipment required.

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as fume hoods and ventilated enclosures, are the primary method for minimizing exposure. PPE is the essential final barrier between you and the chemical.

Core PPE Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE for routine handling of Chroman-3-carboxylic acid ethyl ester.

PPE_Workflow Figure 1: PPE Selection Workflow for Routine Handling cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling Chroman-3-carboxylic acid ethyl ester BasePPE Minimum PPE: - Nitrile Gloves (Double-Gloved) - Safety Glasses with Side Shields - Lab Coat Start->BasePPE Always Required CheckSplash Potential for Splash or Significant Dust? CheckVentilation Is work performed outside of a certified fume hood? CheckSplash->CheckVentilation No FaceShield Add Face Shield CheckSplash->FaceShield Yes Respirator Add NIOSH-approved Respirator (e.g., N95 or higher) CheckVentilation->Respirator Yes End Proceed with Experiment CheckVentilation->End No BasePPE->CheckSplash FaceShield->CheckVentilation Respirator->End

Caption: PPE selection process for routine laboratory operations.

Detailed PPE Specifications
PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile or Butyl Rubber Gloves Nitrile gloves offer good resistance to a range of chemicals and are a standard for laboratory use. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant butyl gloves. Always inspect gloves for tears or punctures before use.[1] Use proper removal technique to avoid contaminating your skin.
Eye & Face Protection Chemical Safety Goggles (ANSI Z87.1 approved) Given the risk of serious eye irritation, standard safety glasses are insufficient.[2][3][4] Chemical safety goggles that form a seal around the eyes are mandatory. If there is a significant splash hazard (e.g., during transfer of solutions or purification), a face shield must be worn in addition to goggles .[5]
Skin & Body Protection Fully-Buttoned Laboratory Coat A lab coat protects your skin and personal clothing from incidental contact and minor spills. Ensure it is fully buttoned. For tasks with a higher risk of contamination, consider disposable gowns.
Respiratory Protection NIOSH-Approved Respirator (As needed) Routine handling of small quantities should occur within a certified chemical fume hood, negating the need for respiratory protection. If engineering controls are insufficient or during a large spill cleanup where dust or aerosols may be generated, a respirator is required. A type P95 particle respirator is suitable for nuisance dusts, while a cartridge respirator (e.g., OV/AG/P99 or ABEK-P2) offers higher protection against organic vapors and particulates.[1]

Operational Plan: Safe Handling and Storage

Safe handling is a choreographed procedure designed to minimize exposure at every step.

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[6]

  • Donning PPE: Put on all required PPE as determined by your risk assessment before handling the chemical.

  • Weighing: If weighing a solid, perform this task in a ventilated enclosure or a fume hood to contain any dust. Use anti-static weigh boats if the material is a fine powder.

  • Transfers: When transferring the chemical, whether as a solid or in solution, work slowly and deliberately to avoid splashing or generating dust.

  • Post-Handling: After handling, decontaminate the work area. Remove gloves using the proper technique and dispose of them in the designated chemical waste container.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[2][3]

Storage:

  • Store Chroman-3-carboxylic acid ethyl ester in a tightly closed container.[2][3][7]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with Chroman-3-carboxylic acid ethyl ester must be treated as chemical waste.

Waste Streams:

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid chemical. Place these items in a clearly labeled, sealed waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not pour any amount down the drain.[1]

  • Sharps Waste: Contaminated needles or razor blades must be disposed of in a designated sharps container.

Follow your institution's specific guidelines for hazardous waste disposal. Ensure all waste containers are properly labeled with the full chemical name.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to managing unexpected events safely and effectively.

Spill Response Workflow

Spill_Response Figure 2: Spill Response Workflow cluster_initial Immediate Actions cluster_cleanup Cleanup & Decontamination Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate the area if spill is large or ventilation is poor Alert->Evacuate Assess Assess the spill size and risk Evacuate->Assess SmallSpill Small, manageable spill Assess->SmallSpill Small LargeSpill Large or unmanageable spill Assess->LargeSpill Large CleanupKit Don appropriate PPE. Use chemical spill kit to absorb/contain. SmallSpill->CleanupKit CallEHS Call Emergency Services / EHS LargeSpill->CallEHS Dispose Sweep up material without creating dust. Place in sealed container for disposal. CleanupKit->Dispose Decontaminate Decontaminate the area. Dispose->Decontaminate Report Report the incident Decontaminate->Report CallEHS->Report

Caption: Step-by-step procedure for responding to a chemical spill.

Exposure First Aid:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][8]

In all cases of exposure, show the Safety Data Sheet (SDS) for a related compound to the attending medical professional.[1]

By integrating these principles and procedures into your daily laboratory work, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Capot Chemical. (2025). MSDS of 6-Chloro-chroman-3-carboxylic acid ethyl ester. [Link]

  • PubChem. (n.d.). ethyl 2-oxo-2H-chromene-3-carboxylate. [Link]

  • ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. [Link]

  • ResearchGate. (2014). (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. [Link]

  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE) - Appendix E. [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Chromane-2-carboxylic acid. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chroman-3-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
Chroman-3-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.